Thymidine 3',5'-diphosphate tetrasodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H12N2Na4O11P2 |
|---|---|
Molecular Weight |
490.12 g/mol |
IUPAC Name |
tetrasodium;[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H16N2O11P2.4Na/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17;;;;/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4/t6-,7+,8+;;;;/m0..../s1 |
InChI Key |
VDPDGAPWPLBFIC-ZKRIHRHSSA-J |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
The Cellular Function of Thymidine 3',5'-diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymidine 3',5'-diphosphate (pTp), also known as deoxythymidine 3',5'-bisphosphate (pdTp), is a synthetic pyrimidine deoxyribonucleoside diphosphate.[1] While structurally similar to endogenous nucleotides, extensive research has not identified a natural biosynthetic pathway for pTp, indicating it is not a naturally occurring cellular metabolite. Its primary and most significant role in cell biology is as a selective small-molecule inhibitor of the Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1) oncoprotein.[2] This guide provides an in-depth overview of the function of pTp, focusing on its mechanism of action as an SND1 inhibitor, its impact on cellular signaling pathways, and its application as a research tool and potential therapeutic agent.
Core Function: Selective Inhibition of SND1
The central function of Thymidine 3',5'-diphosphate in a cellular context is the inhibition of SND1. SND1 is a multifunctional protein overexpressed in various cancers, where it contributes to tumor progression, metastasis, and therapy resistance. It contains four staphylococcal nuclease (SN)-like domains that confer RNase activity and a Tudor domain that facilitates interactions with nucleic acids and proteins.
Mechanism of Inhibition
SND1 is a key component of the RNA-induced silencing complex (RISC), where its nuclease activity is implicated in the degradation of specific microRNAs (miRNAs), leading to the dysregulation of gene expression. Thymidine 3',5'-diphosphate acts as a competitive inhibitor, targeting the SN domains of SND1.[2] Its structural similarity to nucleotides allows it to bind to the active site of these nuclease domains, blocking their ability to bind and degrade target RNAs.
Cellular Consequences of SND1 Inhibition by pTp
By inhibiting the nuclease function of SND1, pTp triggers a cascade of downstream effects that counteract the oncogenic activities of SND1. These effects include:
-
Upregulation of Tumor Suppressor Genes: Inhibition of SND1 by pTp prevents the degradation of specific tumor-suppressing miRNAs and mRNAs. This leads to the increased expression of key tumor suppressor proteins such as PTEN, TGFBR2, CDKN1C, and PTPN23.[2]
-
Inhibition of NF-κB Signaling: pTp treatment has been shown to significantly reduce the expression and nuclear translocation of the p65 subunit of NF-κB, a key transcription factor involved in inflammation and cell survival.[2]
-
Induction of Anti-Tumor Responses: In preclinical models, pTp has been demonstrated to inhibit tumor proliferation, reduce inflammation, and promote the expression of apoptosis-related genes.[2] It can also sensitize cancer cells to other therapeutic agents.
Quantitative Data
The following table summarizes the concentrations and dosages of Thymidine 3',5'-diphosphate used in key published experiments to elicit specific cellular and systemic effects.
| Experimental System | Application | Concentration / Dosage | Outcome |
| Hepatocytes (in vitro) | Inhibition of NF-κB signaling | 200 µM | Significant reduction in p65 expression and nuclear translocation.[2] |
| Hepatocyte Spheroids | Inhibition of tumor cell formation | 200 µM | Inhibition of spherical formation of wild-type and SND1-overexpressing hepatocytes.[2] |
| Human HCC Xenograft (in vivo) | Anti-tumor efficacy (intraperitoneal or intravenous) | 0.8 mg/kg or 1.6 mg/kg (twice a week for 4 weeks) | Significant inhibition of human hepatocellular carcinoma xenotransplantation.[2] |
| Human HCC Xenograft (in vivo) | Anti-tumor efficacy (subcutaneous) | 0.8, 0.16, and 0.32 mg/kg (twice a week for 4 weeks) | Inhibition of tumor proliferation, inflammatory reaction, and expression of tumor-initiating cell markers.[2] |
Signaling Pathways and Experimental Workflows
Logical Relationship: pTp-Mediated Inhibition of SND1
The following diagram illustrates the direct inhibitory action of pTp on the SND1 protein.
References
Thymidine 3',5'-diphosphate (pdTp): A Potent Inhibitor of Staphylococcal Nuclease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcal nuclease (SNase), an extracellular enzyme produced by Staphylococcus aureus, plays a crucial role in the pathogenesis of staphylococcal infections by degrading nucleic acids, which are key components of neutrophil extracellular traps (NETs). This degradation facilitates the evasion of the host's innate immune response. Consequently, the inhibition of SNase presents a promising therapeutic strategy for combating staphylococcal infections. Thymidine 3',5'-diphosphate (pdTp), a structural analog of the natural substrate of SNase, has been identified as a potent and selective inhibitor of this enzyme. This technical guide provides a comprehensive overview of pdTp as an SNase inhibitor, covering its mechanism of action, quantitative binding data, detailed experimental protocols for inhibition assays, and visual representations of the key molecular interactions and experimental workflows.
Mechanism of Inhibition
The inhibitory activity of thymidine 3',5'-diphosphate against staphylococcal nuclease is contingent upon the presence of calcium ions (Ca²⁺). pdTp exerts its inhibitory effect by binding to the active site of SNase in a cooperative manner with a Ca²⁺ ion, forming a stable ternary complex: SNase-Ca²⁺-pdTp.[1] This complex formation effectively blocks the access of the natural DNA or RNA substrates to the catalytic residues of the enzyme, thereby preventing their hydrolysis.
The high-resolution crystal structure of the SNase-Ca²⁺-pdTp ternary complex reveals the intricate molecular interactions that underpin its stability and inhibitory potency.[2] Key active site residues play pivotal roles in coordinating both the Ca²⁺ ion and the pdTp molecule:
-
Arginine 35 (Arg-35) and Arginine 87 (Arg-87): The guanidinium groups of these two arginine residues form crucial hydrogen bonds with the phosphate groups of pdTp. These interactions are fundamental for the proper positioning and tight binding of the inhibitor within the active site.[1]
-
Glutamic Acid 43 (Glu-43): The carboxylate group of Glu-43 is involved in the coordination of the Ca²⁺ ion. In the catalytic mechanism, this residue acts as a general base to activate a water molecule for nucleophilic attack on the phosphodiester backbone of the substrate. By participating in the binding of the inhibitor complex, its catalytic function is effectively neutralized.[1][3]
-
Calcium Ion (Ca²⁺): The calcium ion acts as a bridge, coordinating with both the enzyme and the inhibitor. It interacts with the phosphate groups of pdTp and acidic residues of the enzyme, such as Glu-43, thereby stabilizing the ternary complex.[1]
The binding of pdTp and Ca²⁺ induces a conformational change in the enzyme, leading to a more rigid and stabilized structure, which further contributes to the inhibition.[4]
Quantitative Data on pdTp Binding
The affinity of thymidine 3',5'-diphosphate for staphylococcal nuclease has been characterized through various biophysical techniques. The following table summarizes the key quantitative data available.
| Parameter | Value | Conditions | Reference(s) |
| Binding Constant (K) | 1.4 x 10⁴ M⁻¹ | 53°C | [4] |
| Dissociation Constant (Kd) | ~71.4 µM | Calculated from K at 53°C | [4] |
| Binding Enthalpy (ΔH) | -19.3 kcal mol⁻¹ | 53°C | [4] |
| Typical Experimental Concentration | 200 µM | Single-molecule force spectroscopy | [4] |
Experimental Protocols
Staphylococcal Nuclease Inhibition Assay (Spectrophotometric Method)
This protocol describes a common and reliable method for determining the inhibitory activity of pdTp against staphylococcal nuclease by monitoring the change in absorbance at 260 nm, which occurs upon the hydrolysis of a DNA substrate.
Materials:
-
Staphylococcal nuclease (SNase)
-
Thymidine 3',5'-diphosphate (pdTp)
-
Calf thymus DNA (or other suitable DNA substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.8)
-
Calcium chloride (CaCl₂)
-
Spectrophotometer capable of measuring absorbance at 260 nm
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of SNase in Tris-HCl buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.
-
Prepare a stock solution of pdTp in water or a suitable buffer. A range of concentrations should be prepared to determine the IC₅₀ or Kᵢ.
-
Prepare a stock solution of calf thymus DNA in Tris-HCl buffer. The final concentration in the assay is typically in the range of 50-100 µg/mL.
-
Prepare a stock solution of CaCl₂ (e.g., 100 mM). The final concentration in the assay is typically 10 mM.
-
-
Assay Setup:
-
In a 96-well microplate or cuvettes, set up the following reactions:
-
Control (No Inhibitor): Add Tris-HCl buffer, DNA solution, and CaCl₂ solution.
-
Inhibitor Wells: Add Tris-HCl buffer, DNA solution, CaCl₂ solution, and varying concentrations of the pdTp solution.
-
Blank (No Enzyme): Add Tris-HCl buffer, DNA solution, and CaCl₂ solution (and the highest concentration of pdTp to account for any absorbance from the inhibitor itself).
-
-
Pre-incubate the plate/cuvettes at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the SNase solution to all wells except the blank.
-
Immediately start monitoring the increase in absorbance at 260 nm over time. Readings should be taken at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance per unit time) for each reaction from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the blank from all other rates.
-
Determine the percent inhibition for each pdTp concentration using the following formula:
-
Plot the percent inhibition as a function of the logarithm of the pdTp concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate (DNA) and the inhibitor (pdTp) and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.
-
Mandatory Visualizations
Signaling Pathway: Mechanism of SNase Inhibition by pdTp
Caption: Mechanism of Staphylococcal Nuclease inhibition by pdTp.
Experimental Workflow: SNase Inhibition Assay
Caption: Workflow for a spectrophotometric SNase inhibition assay.
References
- 1. Staphylococcal nuclease: proposed mechanism of action based on structure of enzyme-thymidine 3',5'-bisphosphate-calcium ion complex at 1.5-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pH dependence of the steady state kinetic parameters for staphylococcal nuclease-catalyzed hydrolysis of deoxythymidine-3'-phosphate-5'-p-nitrophenylphosphate in H 2 O and D 2 O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thermal denaturation of staphylococcal nuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Thymidine 3',5'-diphosphate in SND1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcal nuclease and Tudor domain containing 1 (SND1), also known as Tudor-SN or p100, is a highly conserved, multifunctional protein implicated in a myriad of cellular processes. Its well-documented overexpression in various cancers, including hepatocellular carcinoma, breast, prostate, and colon cancer, has positioned it as a compelling target for therapeutic intervention. SND1 is a key player in gene expression regulation, acting at both the transcriptional and post-transcriptional levels. It is a component of the RNA-induced silencing complex (RISC), where it facilitates RNA interference (RNAi), and is also involved in mRNA splicing, editing, and stability.[1][2] The protein is characterized by the presence of five staphylococcal nuclease (SN)-like domains and a single Tudor domain, which collectively enable its interaction with nucleic acids and proteins.[3]
This technical guide delves into the role of Thymidine 3',5'-diphosphate (pdTp) as a selective inhibitor of SND1's nuclease activity. We will explore the mechanism of inhibition, its downstream effects on cellular signaling pathways, and provide detailed experimental protocols for studying this interaction.
Thymidine 3',5'-diphosphate (pdTp) as an SND1 Inhibitor
Thymidine 3',5'-diphosphate, a nucleotide analog, has been identified as a competitive inhibitor of the nuclease activity of SND1.[4][5] It is believed to target the SN domains, which are responsible for the endonucleolytic cleavage of RNA.[4][5] While specific IC50 or Ki values for the direct enzymatic inhibition of SND1 by pdTp are not extensively reported in publicly available literature, its efficacy has been demonstrated in cellular and in vivo models at concentrations in the range of 100-200 µM.[6][7]
Quantitative Data on SND1 Inhibition
The following table summarizes the concentrations of pdTp used in various studies to achieve inhibition of SND1 activity and its downstream effects.
| Compound | Target | Assay Type | Effective Concentration | Reference |
| Thymidine 3',5'-diphosphate (pdTp) | SND1 | Cell Viability Assay (HCC) | 200 µM | [6] |
| Thymidine 3',5'-diphosphate (pdTp) | SND1 | In vivo tumor growth (HCC) | 0.8, 1.6 mg/kg | [6] |
Mechanism of Action and Downstream Signaling
SND1's nuclease activity is integral to its function within the RISC complex, where it is involved in the degradation of microRNAs (miRNAs).[8][9] By inhibiting this activity, pdTp can modulate the levels of specific miRNAs, leading to a cascade of downstream effects on gene expression.
Inhibition of SND1's nuclease function by pdTp is expected to lead to the stabilization and accumulation of certain tumor-suppressor miRNAs. This, in turn, can downregulate the expression of oncogenes, ultimately leading to reduced cell proliferation, increased apoptosis, and sensitization of cancer cells to other chemotherapeutic agents.[8][10][11] For instance, inhibition of SND1 has been shown to enhance cell death induced by cisplatin in bladder cancer cells by promoting ferroptosis, a form of programmed cell death dependent on iron.[11]
Signaling Pathway of SND1 Inhibition by pdTp
Experimental Protocols
SND1 Nuclease Activity Assay (Fluorescence-Based)
This protocol is adapted from principles of fluorescence-based nuclease assays and can be used to determine the inhibitory effect of compounds like pdTp on SND1's nuclease activity.[1][12]
Materials:
-
Recombinant human SND1 protein
-
Fluorescently labeled single-stranded RNA (ssRNA) substrate (e.g., a short FAM-labeled RNA oligonucleotide)
-
Nuclease assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Thymidine 3',5'-diphosphate (pdTp)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the fluorescently labeled ssRNA substrate in the nuclease assay buffer.
-
Prepare serial dilutions of pdTp in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Nuclease assay buffer
-
SND1 protein (at a final concentration determined by a titration experiment to be in the linear range of the assay)
-
pdTp or vehicle control
-
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled ssRNA substrate to each well.
-
Immediately begin monitoring the decrease in fluorescence over time using a fluorescence plate reader. The cleavage of the ssRNA substrate by SND1 will lead to a decrease in fluorescence.
-
Calculate the initial reaction rates for each pdTp concentration.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value.
Fluorescence Polarization (FP) Binding Assay
This protocol is based on the development of an FP-based screening assay for SND1 inhibitors and can be used to assess the binding of pdTp to SND1.[8]
Materials:
-
Recombinant human SND1 protein
-
Fluorescently labeled RNA probe (a short RNA oligonucleotide with a fluorophore like FAM or TAMRA)
-
Binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl2, 0.01% Triton X-100)
-
Thymidine 3',5'-diphosphate (pdTp)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Determine the optimal concentration of the fluorescent RNA probe and SND1 protein by performing a saturation binding experiment. The concentration of SND1 should be around its Kd for the probe to ensure a significant polarization window.
-
Prepare serial dilutions of pdTp in the binding buffer.
-
In a 384-well plate, add the following to each well:
-
Binding buffer
-
Fluorescent RNA probe (at a fixed concentration)
-
SND1 protein (at a fixed concentration)
-
pdTp or vehicle control
-
-
Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the change in fluorescence polarization against the concentration of pdTp to determine the IC50 value for displacement of the fluorescent probe.
Experimental Workflow for Assessing SND1 Inhibition
Conclusion
Thymidine 3',5'-diphosphate serves as a valuable tool for studying the function of SND1 and as a potential starting point for the development of more potent and specific inhibitors. Its ability to selectively inhibit the nuclease activity of SND1 allows for the dissection of the specific roles of this enzymatic function in various cellular processes, particularly in the context of cancer. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of targeting SND1. Future work should focus on obtaining precise quantitative measures of pdTp's inhibitory activity and exploring its effects on a wider range of cancer models to fully elucidate its promise as an anti-cancer agent.
References
- 1. Fluorescent S1 nuclease assay utilizing exponential strand displacement amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SND1, a component of RNA-induced silencing complex, is up-regulated in human colon cancers and implicated in early stage colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of RNA Binding in SND1 Increases the Levels of miR-1-3p and Sensitizes Cancer Cells to Navitoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staphylococcal nuclease and tudor domain-containing protein 1: An emerging therapeutic target in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of RNA Binding in SND1 Increases the Levels of miR-1-3p and Sensitizes Cancer Cells to Navitoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trepo.tuni.fi [trepo.tuni.fi]
- 10. Identification of Staphylococcal Nuclease Domain-containing 1 (SND1) as a Metadherin-interacting Protein with Metastasis-promoting Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of SND1 overcomes chemoresistance in bladder cancer cells by promoting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Label-Free Fluorescence Assay of S1 Nuclease and Hydroxyl Radicals Based on Water-Soluble Conjugated Polymers and WS2 Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties and structure of Thymidine 3',5'-diphosphate tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of Thymidine 3',5'-diphosphate tetrasodium. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. The guide covers its role as a selective inhibitor of Staphylococcal Nuclease Domain Containing 1 (SND1), its impact on the NF-κB signaling pathway, and its potential as an anti-tumor agent. This guide synthesizes available data to present a detailed understanding of the compound, including its physicochemical characteristics, and provides hypothetical experimental protocols and pathway diagrams to facilitate further research and development.
Chemical Properties and Structure
This compound is a derivative of the pyrimidine nucleoside thymidine. The addition of two phosphate groups at the 3' and 5' positions of the deoxyribose sugar and the formation of the tetrasodium salt significantly influence its chemical and physical properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂Na₄O₁₁P₂ | [1] |
| Molecular Weight | 490.12 g/mol | [1] |
| CAS Number | 118675-87-9 | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | 50 mg/mL in water | [4] |
| Storage | Store at -20°C |
Spectral Data
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic peaks for the thymine base and the deoxyribose sugar moiety, with the phosphate groups influencing the chemical shifts of adjacent protons and carbons. By way of comparison, the reported ¹H NMR chemical shifts for a related compound, thymidine-5'-monophosphate disodium salt in D₂O, are provided in Table 2.
Table 2: ¹H NMR Chemical Shifts for Thymidine-5'-monophosphate disodium salt in D₂O [5][6]
| Assignment | Chemical Shift (ppm) |
| H-6 | 7.813 |
| H-1' | 6.347 |
| H-3' | 4.589 |
| H-4' | 4.159 |
| H-5', 5'' | 3.982 |
| 2'-CH₂ | 2.40, 2.36 |
| 5-CH₃ | 1.938 |
1.2.2. Mass Spectrometry
Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns involving the loss of phosphate groups, the sugar moiety, and the thymine base.
Biological Activity and Signaling Pathways
This compound is a selective inhibitor of Staphylococcal Nuclease Domain Containing 1 (SND1), a protein implicated in various cellular processes, including gene regulation and tumorigenesis.[7] Its inhibitory action on SND1 has downstream effects on critical signaling pathways, notably the NF-κB pathway.
Inhibition of SND1
SND1 is an endonuclease that plays a role in the RNA-induced silencing complex (RISC) and has been identified as an oncoprotein.[8] this compound acts as a selective inhibitor of the nuclease activity of SND1.[7] This inhibition is a key mechanism behind its observed anti-tumor properties.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. The p65 subunit of NF-κB is a key transcriptional activator in this pathway. In normal cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is degraded, allowing p65 to translocate to the nucleus and activate target gene expression.
This compound has been shown to significantly reduce the nuclear translocation of p65, thereby inhibiting the activation of the NF-κB pathway.[7] This inhibitory effect on NF-κB contributes to the anti-inflammatory and anti-tumor activities of the compound.
References
- 1. compoundchem.com [compoundchem.com]
- 2. glpbio.com [glpbio.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. Thymidine 3',5'-diphosphate | C10H16N2O11P2 | CID 121976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thymidine-5'-monophosphate disodium salt(33430-62-5) 13C NMR spectrum [chemicalbook.com]
- 6. Thymidine-5'-monophosphate disodium salt(33430-62-5) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Snd1 staphylococcal nuclease and tudor domain containing 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
Thymidine 3',5'-diphosphate (pdTp): From a Synthetic Nucleotide to a Tool in Cancer Research
An In-depth Technical Guide on the Discovery, History, and Applications of pdTp
Abstract
Thymidine 3',5'-diphosphate (pdTp), also known as deoxythymidine 3',5'-bisphosphate, is a synthetic nucleotide that has found significant application in biochemical and biomedical research. While its precise initial synthesis is not definitively documented in a singular "discovery" paper, its origins are deeply rooted in the foundational era of nucleotide chemistry in the mid-20th century. Initially utilized as a tool to probe the mechanisms of nucleases, pdTp has more recently gained prominence as an inhibitor of the Tudor domain-containing protein SND1, a target of interest in cancer therapy. This technical guide provides a comprehensive overview of the history, synthesis, and biological activities of pdTp, with a focus on its roles as an enzymatic inhibitor. Detailed experimental protocols and data are presented to serve as a resource for researchers, scientists, and drug development professionals.
Discovery and History
The discovery of pdTp is intricately linked to the pioneering work on the chemical and enzymatic synthesis of nucleotides and polynucleotides in the 1950s and 1960s. This era, spearheaded by Nobel laureate Har Gobind Khorana, saw the development of methods to synthesize a wide array of nucleotides and coenzymes. Khorana's work, which began in the mid-1950s, led to the first practical synthesis of adenosine diphosphate (ADP) and adenosine triphosphate (ATP) in 1954.[1] His laboratory went on to synthesize numerous other sugar phosphates and nucleotide cofactors, laying the groundwork for the chemical synthesis of genes.[2][3]
While a specific publication detailing the first synthesis of pdTp is not readily apparent, the chemical methodologies developed during this period would have certainly enabled its creation. For instance, a 1969 paper by Russell and Moffatt described the synthesis of various nucleotides derived from 3'-deoxythymidine, showcasing the advanced capabilities in nucleotide chemistry at the time.[4] It is therefore highly probable that pdTp was first synthesized in the 1960s as part of the broader exploration of nucleotide chemistry and its applications.
The earliest documented significant use of pdTp in biological research appears in studies of Staphylococcal Nuclease (SNase). By the early 1990s, pdTp was being used as a potent inhibitor to study the enzyme's structure, folding, and catalytic mechanism.[5][6] More recently, pdTp has been identified as an inhibitor of the staphylococcal nuclease and Tudor domain containing 1 (SND1) protein, which is overexpressed in various cancers and is implicated in tumor progression.[7][8][9][10] This has led to a renewed interest in pdTp and its derivatives as potential starting points for the development of novel anticancer therapeutics.
Chemical and Physical Properties
Thymidine 3',5'-diphosphate is a deoxyribonucleotide, meaning it contains a deoxyribose sugar. It is characterized by the presence of two phosphate groups, one attached to the 3' and the other to the 5' hydroxyl group of the deoxyribose ring.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆N₂O₁₁P₂ | [11] |
| Molecular Weight | 402.19 g/mol | [11] |
| CAS Number | 2863-04-9 | [11] |
| Synonyms | pdTp, Deoxythymidine 3',5'-bisphosphate, Thymidine 3',5'-biphosphate | [11] |
Biological Activity and Signaling Pathways
The primary established biological activities of pdTp are as an inhibitor of two key enzymes: Staphylococcal Nuclease (SNase) and Tudor domain containing 1 (SND1). There is currently no substantial evidence to suggest that pdTp is an endogenous signaling molecule in the same vein as alarmones like (p)ppGpp.
Inhibition of Staphylococcal Nuclease (SNase)
Staphylococcal nuclease is an extracellular nuclease of Staphylococcus aureus that cleaves DNA and RNA. pdTp has been instrumental as a competitive inhibitor in elucidating the enzyme's mechanism. The binding of pdTp to the active site of SNase mimics the binding of a substrate, allowing researchers to study the conformational changes and active site residues involved in catalysis.
Figure 1: Logical diagram illustrating the competitive inhibition of Staphylococcal Nuclease by pdTp.
Inhibition of Tudor Domain Containing 1 (SND1)
SND1 is a multifunctional protein that is overexpressed in many cancers, including hepatocellular carcinoma and breast cancer.[7][12] It acts as a nuclease within the RNA-induced silencing complex (RISC) and is involved in the degradation of certain microRNAs (miRNAs).[8] The interaction of SND1 with another protein, metadherin (MTDH), is crucial for its oncogenic activity.[7][9] pdTp has been shown to inhibit the nuclease activity of SND1, although it is considered a relatively weak inhibitor, requiring high concentrations for activity.[8] This has spurred the development of more potent small-molecule inhibitors that disrupt the SND1-MTDH interaction.[7][10]
Figure 2: Signaling pathway showing the role of SND1 in tumor progression and its inhibition by pdTp.
Experimental Protocols
Synthesis of Thymidine 3',5'-diphosphate (pdTp)
While the original synthesis is not clearly documented, modern chemical synthesis of pdTp would typically involve the phosphorylation of thymidine at the 3' and 5' positions. A general workflow is outlined below. This is a conceptual workflow; specific reagents and conditions would need to be optimized.
Figure 3: Conceptual workflow for the chemical synthesis of pdTp.
Staphylococcal Nuclease (SNase) Inhibition Assay
The inhibitory activity of pdTp on SNase can be measured by monitoring the cleavage of a DNA or RNA substrate. A common method involves using a fluorogenic substrate that emits a fluorescent signal upon cleavage.
Materials:
-
Staphylococcal Nuclease (SNase)
-
pdTp
-
Fluorogenic DNA or RNA substrate (e.g., a short oligonucleotide with a fluorophore and a quencher)
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
Microplate reader with fluorescence detection
Protocol:
-
Prepare serial dilutions of pdTp in the assay buffer.
-
In a microplate, add the SNase enzyme to each well.
-
Add the different concentrations of pdTp to the respective wells.
-
Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a microplate reader.
-
Calculate the initial reaction rates for each pdTp concentration.
-
Plot the reaction rates against the pdTp concentration to determine the IC₅₀ value.
Figure 4: Experimental workflow for an SNase inhibition assay using pdTp.
SND1 Inhibition Assay
The effect of pdTp on the nuclease activity of SND1 can be assessed using a cell-based or in vitro assay. A fluorescence polarization (FP)-based assay has been developed to screen for SND1 inhibitors.[8]
Materials:
-
Recombinant SND1 protein
-
Fluorescently labeled RNA probe
-
pdTp
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Prepare serial dilutions of pdTp in the assay buffer.
-
In a microplate, add the fluorescently labeled RNA probe to each well.
-
Add the different concentrations of pdTp to the respective wells.
-
Add the recombinant SND1 protein to all wells to initiate binding.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization in each well. A decrease in polarization indicates inhibition of the SND1-RNA interaction.
-
Plot the fluorescence polarization values against the pdTp concentration to determine the IC₅₀ value.
Quantitative Data
The following table summarizes key quantitative data related to the inhibitory activity of pdTp.
| Enzyme | Inhibitor | IC₅₀ | Assay Conditions | Reference |
| Staphylococcal Nuclease | pdTp | Not explicitly stated, but used as a high-affinity inhibitor | Varies by study | [5][6] |
| SND1 | pdTp | High µM range (e.g., 100-200 µM) | Cell-based assays | [8] |
Conclusion
Thymidine 3',5'-diphosphate, a product of the mid-20th century revolution in nucleotide chemistry, has evolved from a synthetic curiosity to a valuable tool in molecular biology and cancer research. While its initial discovery is not marked by a single event, its history is intertwined with the foundational work on nucleic acid synthesis. Its well-established role as a potent inhibitor of Staphylococcal Nuclease has been critical for decades of enzymatic studies. More recently, its activity against the oncogenic protein SND1, though modest, has highlighted a new therapeutic avenue and spurred the development of more effective inhibitors. This guide provides a comprehensive overview of pdTp, offering researchers a detailed resource on its history, properties, and experimental applications. Further research into the potential endogenous roles of pdTp and the development of more potent derivatives for therapeutic use remain exciting areas of investigation.
References
- 1. Har Gobind Khorana (1922–2011): Pioneering Spirit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Har Gobind Khorana - Wikipedia [en.wikipedia.org]
- 4. Synthesis of some nucleotides derived from 3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal denaturation of staphylococcal nuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of conformational features of staphylococcal nuclease in ternary complexes with pdTp, pdGp, and nitrophenyl-pdTp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mdpi.com [mdpi.com]
- 9. Staphylococcal nuclease and tudor domain-containing protein 1: An emerging therapeutic target in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thymidine 3',5'-diphosphate | C10H16N2O11P2 | CID 121976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Thymidine 3',5'-diphosphate Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Introduction and Synonyms
Thymidine 3',5'-diphosphate tetrasodium is a selective small molecule inhibitor with significant potential in oncological research. It primarily targets Staphylococcal Nuclease Domain-Containing Protein 1 (SND1), a multifunctional oncoprotein implicated in various cancers.[1][2] By inhibiting SND1, this compound disrupts key signaling pathways involved in tumor growth, progression, and chemoresistance.[2] This guide provides a comprehensive overview of its synonyms, chemical properties, biological activities, and detailed experimental protocols for its investigation.
This compound is also known by several other names:
-
pdTp tetrasodium[3]
-
Thymidine 3',5'-bisphosphate tetrasodium salt
-
2'-Deoxythymidine-3',5'-bisphosphate[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 118675-87-9 | [1][5] |
| Molecular Formula | C₁₀H₁₂N₂Na₄O₁₁P₂ | [1][5] |
| Molecular Weight | 490.12 g/mol | [3][5] |
| Solubility | Water: 50 mg/mL (102.02 mM; requires sonication) DMSO: 3.33 mg/mL (6.79 mM) | [3] |
| Storage Conditions | Store at 4°C, sealed and protected from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [3] |
| Appearance | Crystalline solid | [6] |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of staphylococcal nuclease and Tudor domain-containing protein 1 (SND1).[1][3] SND1 is an oncoprotein that is overexpressed in a variety of cancers, including breast, prostate, lung, colorectal, and hepatocellular carcinomas.[7] It plays a crucial role in tumor development through its interactions with RNA and partner proteins.[8]
The primary mechanism of action of this compound is the inhibition of the nuclease activity of SND1.[3] This inhibition leads to the modulation of several downstream signaling pathways that are critical for cancer cell survival and proliferation.
In Vitro Activity
In vitro studies have demonstrated the efficacy of this compound in various cancer cell models. A summary of its in vitro activity is presented in Table 2.
| Cell Line/Model | Concentration | Incubation Time | Observed Effect | Reference(s) |
| WT and Alb/SND1 hepatocytes | 200 µM | 18 hours | Significantly reduces the expression level of p65 and its nuclear translocation. Inhibits spherical formation. | [3] |
| T24/R and 5637/R bladder cancer cells | Not specified | 24 hours | Silencing of SND1 (mimicking inhibitor effect) promoted cisplatin-induced ferroptosis. | [2] |
| QGY-7703 cells | 200 µM | 24 hours | Increased mRNA and protein levels of PTPN23. | [9] |
In Vivo Anti-Tumor Activity
The anti-tumor effects of this compound have been confirmed in preclinical animal models. Table 3 summarizes the key findings from these in vivo studies.
| Animal Model | Dosage | Administration Route | Treatment Schedule | Outcome | Reference(s) |
| NSG mice | 0.8, 0.16, and 0.32 mg/kg | Subcutaneous | Twice a week for 4 weeks | Inhibited tumor growth, inflammatory reaction, and the expression of tumor-initiating cell markers. Upregulated apoptosis and tumor suppressor genes. | [3] |
| WT B6/CBA mice | 0.8 mg/kg and 1.6 mg/kg | Intravenous | Twice a week for 4 weeks | Significantly inhibited tumor growth. | [3] |
| WT B6/CBA mice | 0.8 mg/kg | Intraperitoneal | Twice a week for 4 weeks | Showed biosafety with insignificant effects on serum liver enzymes, total protein, albumin, and globulin. | [3] |
Signaling Pathways
This compound exerts its anti-tumor effects by modulating several critical signaling pathways through the inhibition of SND1.
SND1-Mediated Signaling
SND1 is a multifaceted protein that influences gene expression at multiple levels, including transcriptional activation, mRNA stability, and RNA interference. It is implicated in several oncogenic pathways.
Caption: Upstream regulators and downstream effectors of SND1 signaling.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key regulator of cell growth, differentiation, and apoptosis. Dysregulation of this pathway is often observed in cancer. SND1 is a downstream target of the TGF-β/Smad pathway.[10]
Caption: Canonical TGF-β/Smad signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers. Thymidine 3',5'-diphosphate has been shown to reduce the nuclear translocation of the p65 subunit of NF-κB.[3]
Caption: Canonical NF-κB signaling pathway and the inhibitory effect of pdTp.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vivo Anti-Tumor Activity Assessment
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
NSG mice (or other appropriate strain)
-
Human cancer cells (e.g., hepatocellular carcinoma cells)
-
This compound
-
Vehicle (e.g., sterile PBS or as appropriate for solubilization)
-
Calipers
-
Syringes and needles for injection
Procedure:
-
Cell Culture and Implantation: Culture human cancer cells under standard conditions. Harvest and resuspend the cells in sterile PBS or an appropriate medium. Subcutaneously inject the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., ~100 mm³). Monitor tumor growth by measuring the length and width of the tumors with calipers at regular intervals (e.g., every 2-3 days). Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
Animal Grouping and Treatment: Once tumors reach the desired size, randomly assign the mice to different treatment groups (e.g., vehicle control, and different doses of this compound such as 0.16, 0.32, and 0.8 mg/kg).
-
Drug Administration: Administer this compound or vehicle to the mice according to the planned schedule (e.g., subcutaneous or intravenous injection twice a week for four weeks).[3]
-
Data Collection: Continue to monitor tumor volume and body weight of the mice throughout the treatment period.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis as required (e.g., Western blot, immunohistochemistry). Compare the tumor growth and final tumor weights between the treatment groups and the control group to determine the anti-tumor activity.
Western Blot Analysis for Protein Expression
Objective: To assess the effect of this compound on the expression of target proteins (e.g., SND1, p65).
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SND1, anti-p65, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cancer cells with the desired concentrations of this compound for the specified time. Wash the cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. The following day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression.
Immunofluorescence for p65 Nuclear Translocation
Objective: To visualize the effect of this compound on the nuclear translocation of NF-κB p65.
Materials:
-
Hepatocytes or other relevant cells grown on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-p65)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound (e.g., 200 µM for 18 hours).[3]
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding sites with 1% BSA in PBS for 30 minutes.
-
Antibody Staining: Incubate the cells with the primary anti-p65 antibody for 1 hour at room temperature. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and analyze the subcellular localization of p65. A reduction in nuclear p65 staining in treated cells compared to control cells indicates inhibition of nuclear translocation.
Hepatocyte Sphere Formation Assay
Objective: To assess the effect of this compound on the self-renewal capacity of hepatocytes, a characteristic of cancer stem-like cells.
Materials:
-
Primary hepatocytes or a suitable cell line
-
Ultra-low attachment plates
-
Serum-free sphere culture medium (e.g., DMEM/F12 supplemented with growth factors like EGF and bFGF)
-
This compound
Procedure:
-
Cell Seeding: Dissociate hepatocytes into a single-cell suspension and plate them in ultra-low attachment plates at a low density in serum-free sphere culture medium.
-
Treatment: Add this compound at the desired concentration (e.g., 200 µM) to the culture medium at the time of seeding.[3]
-
Sphere Formation: Incubate the plates for several days (typically 7-14 days) to allow for sphere formation.
-
Quantification and Analysis: Count the number of spheres formed in each well and measure their diameter using a microscope. Compare the sphere-forming efficiency and the size of the spheres between treated and untreated cells to evaluate the inhibitory effect of the compound on self-renewal.
Conclusion
This compound is a promising inhibitor of SND1 with demonstrated anti-tumor activity both in vitro and in vivo. Its ability to modulate key oncogenic signaling pathways, such as TGF-β and NF-κB, makes it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols provided in this guide offer a framework for researchers to investigate its therapeutic potential and elucidate its mechanisms of action in greater detail.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Inhibition of SND1 overcomes chemoresistance in bladder cancer cells by promoting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thymidine-3',5'-diphosphate sodium salt | 2863-04-9 | NT09781 [biosynth.com]
- 5. cenmed.com [cenmed.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Insights Into SND1 Oncogene Promoter Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Biological Activity of Deoxythymidine 3',5'-diphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxythymidine 3',5'-diphosphate (pdTp) is a pivotal molecule in the study of nucleotide metabolism and a selective inhibitor of the Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1) protein. As a key component of the RNA-induced silencing complex (RISC), SND1 is implicated in the regulation of gene expression through microRNA (miRNA) degradation, and its overexpression is correlated with the progression of various cancers, including hepatocellular carcinoma. This technical guide provides a comprehensive overview of the biological activity of pdTp, with a focus on its mechanism of action as an SND1 inhibitor, its downstream effects on cellular signaling pathways, and its potential as a therapeutic agent. This document details experimental protocols for assessing its activity and presents quantitative data to support its biological relevance.
Introduction
Deoxythymidine 3',5'-diphosphate, also referred to as pdTp, is a deoxyribonucleotide that has garnered significant attention for its specific inhibitory action against SND1. SND1 is a multifunctional protein involved in various cellular processes, including transcriptional activation, pre-mRNA splicing, and RNA interference.[1][2] Its role as a nuclease within the RISC complex, where it contributes to the degradation of specific miRNAs, has positioned it as a critical player in post-transcriptional gene regulation.[3] Dysregulation of SND1 activity is linked to tumorigenesis, making it a compelling target for cancer therapy.[2][4] pdTp serves as a valuable tool for elucidating the functions of SND1 and as a potential lead compound for the development of novel anti-cancer therapeutics.
Mechanism of Action: Inhibition of SND1
The primary biological activity of Deoxythymidine 3',5'-diphosphate stems from its ability to selectively inhibit the nuclease activity of SND1.[1][5] The SND1 protein contains five staphylococcal nuclease (SN)-like domains and a Tudor domain. pdTp is thought to bind to the SN domains, competitively inhibiting the binding and cleavage of RNA substrates.[6] This inhibition disrupts the function of the RISC complex, leading to the stabilization of specific tumor-suppressor miRNAs that would otherwise be degraded by SND1.
Signaling Pathways
The inhibition of SND1 by Deoxythymidine 3',5'-diphosphate triggers a cascade of downstream signaling events, primarily impacting pathways involved in apoptosis and inflammation. A key pathway affected is the NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. SND1, a component of RNA-induced silencing complex, is up-regulated in human colon cancers and implicated in early stage colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oncogenic Role of SND1 in Development and Progression of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
The Enigmatic Presence of Thymidine 3',5'-diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidine 3',5'-diphosphate (pTp), a structural isomer of the canonical DNA precursor thymidine 5'-diphosphate (TDP), presents a compelling enigma in the landscape of nucleotide metabolism. While its existence as a chemical entity is well-established and it is commercially available for research, its natural occurrence within biological systems remains largely uncharacterized. This technical guide aims to provide a comprehensive overview of the current state of knowledge regarding pTp, addressing its known synthetic and potential biological roles, and to furnish researchers with the necessary context of canonical thymidine metabolism. The conspicuous absence of definitive evidence for its natural biosynthesis and physiological concentrations is a central theme, highlighting a significant gap in our understanding of nucleotide biochemistry and signaling. This document will delve into the established in vitro and in vivo activities of pTp, particularly its role as a selective enzyme inhibitor with therapeutic potential, and will provide detailed experimental methodologies for the analysis of related, canonical thymidine phosphates, which may serve as a foundation for future investigations into pTp.
Chemical and Physical Properties of Thymidine 3',5'-diphosphate
Thymidine 3',5'-diphosphate is a deoxyribonucleoside diphosphate. It consists of a thymine base attached to a deoxyribose sugar, which is in turn phosphorylated at both the 3' and 5' positions of the sugar moiety.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆N₂O₁₁P₂ | [1] |
| Molecular Weight | 402.19 g/mol | [1] |
| CAS Number | 2863-04-9 | [1][2] |
| Synonyms | pdTp, Deoxythymidine 3',5'-bisphosphate, Thymidine 3',5'-biphosphate | [1][3] |
Known Biological Activities and Therapeutic Potential
While the natural physiological role of pTp is not well-defined, it has been identified as a potent and selective inhibitor of specific enzymes, demonstrating significant biological activity in experimental settings. This has positioned pTp as a molecule of interest for therapeutic development, particularly in oncology.
Inhibition of Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1)
Thymidine 3',5'-diphosphate is a selective small molecule inhibitor of the staphylococcal nuclease and tudor domain containing 1 (SND1).[3] SND1 is a component of the RNA-induced silencing complex (RISC) and is overexpressed in various cancers, including hepatocellular carcinoma, where it plays an oncogenic role.[3]
The inhibitory action of pTp on SND1 has been shown to have anti-tumor effects. In vivo studies have demonstrated that pTp can significantly inhibit the xenotransplantation of human hepatocellular carcinoma in mice.[3] The administration of pTp led to the inhibition of tumor proliferation and inflammatory reactions.[3] Furthermore, pTp treatment has been observed to up-regulate the expression of apoptosis-related and tumor suppressor genes.[3]
Use as a Research Tool
Beyond its therapeutic potential, thymidine 3',5'-diphosphate has been utilized as a model compound in studies investigating the mechanisms of DNA damage. Specifically, it has been employed in research examining reactions that lead to strand breaks in DNA.[4]
The Question of Natural Occurrence and Biosynthesis
A thorough review of the scientific literature does not yield definitive evidence for the widespread natural occurrence of thymidine 3',5'-diphosphate as a standard cellular metabolite. The canonical pathways of thymidine metabolism, including both the de novo and salvage pathways, lead to the synthesis of thymidine 5'-monophosphate (TMP), thymidine 5'-diphosphate (TDP), and thymidine 5'-triphosphate (TTP), which are the precursors for DNA synthesis.[5][6][7] There is no established enzymatic pathway that has been demonstrated to produce the 3',5'-diphosphate isomer.
The following diagram illustrates the established thymidine metabolic pathway, highlighting the absence of pTp as a known intermediate.
Hypothetical Origins of pTp in a Biological Context
While a dedicated biosynthetic pathway is unknown, several hypotheses could explain a potential transient or low-level presence of pTp in cells:
-
Product of DNA Damage and Repair: It is conceivable that pTp could be generated as a byproduct of DNA damage, for instance, through oxidative stress or enzymatic cleavage during certain DNA repair processes.
-
Non-Canonical Enzyme Activity: The existence of enzymes with broad substrate specificity could potentially lead to the "off-target" phosphorylation of thymidine monophosphate at the 3' position.
-
Extracellular Origin: It is also possible that pTp could be encountered in the extracellular environment, for example, as a product of microbial metabolism, and subsequently transported into cells.
These possibilities remain speculative and require experimental validation.
Experimental Protocols for the Analysis of Thymidine Phosphates
Given the lack of established methods for the direct quantification of naturally occurring pTp, this section provides a detailed protocol for the analysis of the canonical thymidine phosphates (TMP, TDP, TTP) using high-performance liquid chromatography (HPLC), a technique that could be adapted for the detection of pTp.
Quantification of Thymidine Phosphorylase Activity by HPLC-UV
This protocol is adapted from a method for measuring thymidine phosphorylase (TP) activity by quantifying the conversion of thymidine to thymine, but the principles of HPLC-UV detection are applicable to the separation and quantification of thymidine phosphates.[8]
Objective: To separate and quantify thymidine and its metabolites. This method can be adapted to detect thymidine phosphates.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
C18 reverse-phase HPLC column.
-
Mobile phase: A suitable gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., methanol or acetonitrile).
-
Standards for thymidine, TMP, TDP, and TTP. A pTp standard would be required for method development.
-
Internal standard (e.g., 5-bromouracil).[8]
-
Perchloric acid for protein precipitation and sample extraction.
-
Potassium carbonate for neutralization.
Procedure:
-
Sample Preparation:
-
For cellular extracts, homogenize cells in ice-cold 0.5 M perchloric acid.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the extract by adding a calculated amount of potassium carbonate.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
The resulting supernatant contains the nucleotide pool and is ready for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a known volume of the prepared sample.
-
Run a gradient elution program to separate the different thymidine phosphates. A typical gradient might start with a high aqueous buffer concentration and gradually increase the organic solvent concentration.
-
Monitor the elution profile using a UV detector at a wavelength of 267 nm.
-
Identify the peaks corresponding to TMP, TDP, and TTP by comparing their retention times with those of the injected standards. If a pTp standard is available, its retention time can also be determined.
-
-
Quantification:
-
Construct a standard curve for each analyte by injecting known concentrations of the standards.
-
Calculate the concentration of each thymidine phosphate in the sample by integrating the peak area and comparing it to the standard curve.
-
Normalize the results to the initial amount of cellular material (e.g., cell number or total protein content).
-
The following workflow diagram illustrates the experimental process.
Conclusion
Thymidine 3',5'-diphosphate remains a molecule of significant interest, primarily due to its demonstrated bioactivity as an inhibitor of the oncogenic protein SND1. However, its status as a naturally occurring metabolite is yet to be established. The lack of evidence for a dedicated biosynthetic pathway for pTp suggests that if it is present in biological systems, it is likely at very low concentrations, perhaps as a transient byproduct of other cellular processes such as DNA damage and repair.
For researchers in drug development, pTp presents a promising lead compound for the development of novel anti-cancer therapeutics. For cell and molecular biologists, the potential for its natural occurrence, however speculative, opens up new avenues of research into non-canonical nucleotide metabolism and signaling. The development of highly sensitive analytical techniques will be crucial in determining whether pTp is indeed a natural component of the cellular nucleotide pool and in elucidating its potential physiological and pathological roles. This guide provides a foundational understanding for these future explorations.
References
- 1. Thymidine 3',5'-diphosphate | C10H16N2O11P2 | CID 121976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thymidine-3',5'-diphosphate sodium salt | 2863-04-9 | NT09781 [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development and validation of a quantitative method for thymidine phosphorylase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding of Thymidine 3',5'-diphosphate to Nucleases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding of Thymidine 3',5'-diphosphate (pdTp) to nucleases, with a particular focus on Staphylococcal Nuclease and Tudor domain-containing protein 1 (SND1). It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental protocols, and an understanding of the associated signaling pathways.
Quantitative Data on Nuclease Binding
The binding of Thymidine 3',5'-diphosphate to nucleases has been quantified using various biophysical techniques. The following table summarizes the available quantitative data for the interaction of pdTp and other relevant ligands with Staphylococcal Nuclease and Tudor-SN (SND1).
| Nuclease | Ligand | Method | Parameter | Value | Reference |
| Staphylococcal Nuclease | Thymidine 3',5'-diphosphate (pdTp) | High-Sensitivity Differential Scanning Calorimetry | Binding Constant (Kb) | 1.4 x 104 M-1 (at 53°C) | |
| Tudor-SN (SND1) | double-stranded RNA (dsRNA) | Nitrocellulose Filter-Binding Assay | Dissociation Constant (Kd) | ~10-20 nM | [1] |
| Tudor-SN (SND1) | Suramin | Fluorescence Polarization-based Competitive Assay | IC50 | 0.6 µM | |
| Tudor-SN (SND1) | NF 023 | Fluorescence Polarization-based Competitive Assay | IC50 | 2.4 µM | |
| Tudor-SN (SND1) | PPNDS | Fluorescence Polarization-based Competitive Assay | IC50 | 4.8 µM |
Experimental Protocols
Understanding the methodologies used to study the binding of pdTp to nucleases is crucial for reproducing and building upon existing research. This section details the key experimental protocols.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Principle: A solution of the ligand (e.g., pdTp) is titrated into a solution of the protein (e.g., Staphylococcal Nuclease) at a constant temperature. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
Generalized Protocol: [2]
-
Sample Preparation:
-
Instrumentation Setup:
-
Set the experimental temperature, reference power, and injection parameters (volume, duration, and spacing).
-
-
Titration:
-
Perform an initial injection to account for artifacts from syringe placement.
-
Carry out a series of injections of the ligand into the protein solution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to determine the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.[2]
-
Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a powerful technique for studying molecular interactions in solution and is particularly well-suited for high-throughput screening of inhibitors.
Principle: The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (tracer). When the tracer is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to a larger molecule (the nuclease), its tumbling slows, and the polarization of the emitted light increases. Competitive binding by an unlabeled ligand like pdTp will displace the tracer, leading to a decrease in polarization.[4]
Generalized Protocol for Competitive Binding: [5][6]
-
Reagent Preparation:
-
Prepare a fluorescently labeled tracer that binds to the nuclease of interest.
-
Prepare solutions of the nuclease, tracer, and pdTp (or other inhibitors) in a suitable assay buffer.
-
-
Assay Setup:
-
In a microplate, combine the nuclease and the fluorescent tracer at concentrations that result in a significant polarization signal.
-
Add varying concentrations of the unlabeled competitor (pdTp).
-
-
Incubation and Measurement:
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values as a function of the competitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of the inhibitor.
-
Nitrocellulose Filter-Binding Assay
This classic technique is used to quantify the binding of a protein to a radiolabeled nucleic acid.
Principle: A mixture of protein and radiolabeled RNA or DNA is passed through a nitrocellulose filter. Proteins and protein-nucleic acid complexes are retained on the filter, while free nucleic acids pass through. The amount of radioactivity retained on the filter is proportional to the amount of complex formed.[7]
-
Probe Preparation:
-
Prepare a radiolabeled nucleic acid probe (e.g., 32P-labeled RNA).
-
-
Binding Reaction:
-
Incubate a fixed amount of the radiolabeled probe with varying concentrations of the nuclease in a suitable binding buffer.
-
-
Filtration:
-
Slowly filter the binding reactions through a nitrocellulose membrane under vacuum.
-
Wash the filter with cold binding buffer to remove unbound probe.
-
-
Quantification:
-
Dry the filter and quantify the retained radioactivity using a scintillation counter or phosphorimager.
-
-
Data Analysis:
-
Plot the fraction of bound probe as a function of the protein concentration.
-
Fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
Signaling Pathway: Inhibition of NF-κB by pdTp through SND1
Thymidine 3',5'-diphosphate has been shown to inhibit the activity of Tudor-SN (SND1), which in turn affects the nuclear factor-kappa B (NF-κB) signaling pathway. Specifically, inhibition of SND1 by pdTp reduces the nuclear translocation of the p65 subunit of NF-κB.[9] The canonical NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.
In its inactive state, NF-κB (typically a heterodimer of p50 and p65) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by various signals (e.g., inflammatory cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of the p50-p65 heterodimer, allowing it to translocate to the nucleus and activate the transcription of target genes.
The precise molecular mechanism by which SND1 modulates this pathway is still under investigation. However, the observed effect of pdTp suggests that SND1 activity is required for the efficient nuclear translocation of p65.
References
- 1. The RNA‐binding protein Snd1/Tudor‐SN regulates hypoxia‐responsive gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 3. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. rsc.org [rsc.org]
- 6. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Filter-binding assay [gene.mie-u.ac.jp]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Thymidine 3',5'-diphosphate in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidine 3',5'-diphosphate (pTp), also known as deoxythymidine 3',5'-diphosphate, is a nucleotide analog that has been identified as a selective inhibitor of Staphylococcal Nuclease and Tudor domain containing 1 (SND1). SND1 is a multifunctional enzyme involved in various cellular processes, including transcriptional regulation, RNA splicing, and miRNA-mediated gene silencing. Its overexpression has been linked to the progression of several cancers, making it a promising target for therapeutic intervention. These application notes provide a comprehensive overview and detailed protocols for utilizing pTp in enzyme inhibition assays targeting SND1.
Mechanism of Action
Thymidine 3',5'-diphosphate acts as a competitive inhibitor, likely by binding to the nuclease-active site of enzymes like SND1, thereby preventing the binding and cleavage of its natural nucleic acid substrates. Its structural similarity to a dinucleotide allows it to occupy the active site, blocking the enzyme's catalytic function. In cellular contexts, inhibition of SND1 by pTp has been shown to reduce the expression and nuclear translocation of downstream effectors like p65, a subunit of the NF-κB complex.
Quantitative Data
| Compound | Target Enzyme | Assay Type | Effective Concentration | Reference |
| Thymidine 3',5'-diphosphate (pTp) | SND1 | Cell-based | 200 µM | [1][2] |
| Suramin | SND1 (RNA binding) | Fluorescence Polarization | IC50: 0.6 µM |
Note: The effective concentration for pTp is based on cell-based assays and may not directly translate to an in vitro IC50 value for nuclease inhibition.
Experimental Protocols
Protocol 1: In Vitro Fluorescence-Based Nuclease Inhibition Assay for SND1
This protocol is adapted from established fluorescence-based nuclease assays and is designed to determine the inhibitory effect of Thymidine 3',5'-diphosphate on the nuclease activity of SND1.
Materials:
-
Recombinant human SND1 protein
-
Thymidine 3',5'-diphosphate (pTp)
-
Fluorescently-labeled single-stranded DNA (ssDNA) or RNA substrate (e.g., a short oligonucleotide with a fluorophore and a quencher at opposite ends)
-
Assay Buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve Thymidine 3',5'-diphosphate in nuclease-free water to create a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of pTp in Assay Buffer to achieve a range of desired concentrations (e.g., 0.1 µM to 1000 µM).
-
Dilute the recombinant SND1 protein in Assay Buffer to a working concentration (e.g., 10 nM). The optimal concentration should be determined empirically by titrating the enzyme to find a concentration that gives a robust signal within a reasonable time frame (e.g., 30-60 minutes).
-
Dilute the fluorescently-labeled substrate in Assay Buffer to a working concentration (e.g., 50 nM). The optimal concentration should be below the K_m_ of the enzyme for the substrate to ensure sensitivity to competitive inhibition.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer (to make up the final volume)
-
Thymidine 3',5'-diphosphate at various concentrations (or vehicle control - nuclease-free water).
-
SND1 enzyme solution.
-
-
Include control wells:
-
No Enzyme Control: Assay Buffer and substrate only.
-
No Inhibitor Control: Assay Buffer, SND1, and vehicle.
-
-
-
Pre-incubation:
-
Gently mix the contents of the plate and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the fluorescently-labeled substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately begin monitoring the increase in fluorescence in real-time using a fluorescence microplate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore.
-
Take readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of pTp.
-
Plot the reaction velocity against the logarithm of the pTp concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., using a four-parameter logistic equation).
-
Protocol 2: Cell-Based Assay to Evaluate SND1 Inhibition by pTp
This protocol describes a method to assess the downstream effects of SND1 inhibition by pTp in a cellular context, for example, by measuring the expression of a downstream target.
Materials:
-
Cancer cell line with known SND1 expression (e.g., hepatocellular carcinoma cells).
-
Thymidine 3',5'-diphosphate.
-
Cell culture medium and supplements.
-
Reagents for cell lysis, protein quantification, and Western blotting or qPCR.
-
Primary antibody against a downstream target of SND1 (e.g., p65 subunit of NF-κB).
-
Appropriate secondary antibodies and detection reagents.
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each treatment group by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein (e.g., anti-p65).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein to the loading control.
-
Compare the expression levels of the target protein in pTp-treated cells to the vehicle-treated control to determine the inhibitory effect.
-
Signaling Pathways and Experimental Workflows
SND1 Signaling Pathway in Cancer Progression
The following diagram illustrates the central role of SND1 in a signaling pathway that promotes cancer cell proliferation and metastasis.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
The diagram below outlines the key steps in performing an in vitro enzyme inhibition assay to determine the IC50 of an inhibitor.
References
Application Notes and Protocols: Thymidine 3',5'-diphosphate tetrasodium in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidine 3',5'-diphosphate tetrasodium, also known as deoxythymidine 3',5'-bisphosphate (pdTp), is a nucleotide derivative with emerging applications in cancer research. Primarily recognized as a selective inhibitor of Staphylococcal nuclease, it has also been identified as an inhibitor of the Staphylococcal nuclease and Tudor domain containing 1 (SND1) protein.[1] SND1 is an intriguing therapeutic target as it is overexpressed in a variety of cancers and contributes to tumor cell stress tolerance, proliferation, and survival.[1] These application notes provide an overview of the known cellular effects of this compound and detailed protocols for its use in cell culture experiments.
Mechanism of Action
The primary characterized mechanism of action of this compound in a cancer cell context is the inhibition of SND1. SND1 is a component of the RNA-induced silencing complex (RISC) and possesses nuclease activity, playing a role in the degradation of specific microRNAs (miRNAs). By inhibiting the RNA-binding and subsequent degradation activity of SND1, this compound can lead to an increase in the levels of certain tumor-suppressor miRNAs.[1] One such miRNA is miR-1-3p. The elevation of tumor-suppressor miRNAs can, in turn, downregulate the expression of anti-apoptotic proteins, such as those in the Bcl-2 family, and sensitize cancer cells to other therapeutic agents.[1]
While not directly demonstrated for the diphosphate form, high concentrations of its parent nucleoside, thymidine, have been shown to induce cytotoxicity in some cancer cell lines by causing an imbalance in the deoxyribonucleotide (dNTP) pools, specifically by increasing the ratio of deoxythymidine triphosphate (dTTP) to deoxycytidine triphosphate (dCTP). This imbalance can inhibit ribonucleotide reductase, a key enzyme in DNA synthesis, and lead to S-phase cell cycle arrest.[2][3] It is plausible that intracellular processing of Thymidine 3',5'-diphosphate could contribute to similar effects, although this has not been explicitly demonstrated.
Data Presentation
The following table summarizes the available quantitative data for the application of this compound in cell culture.
| Application | Cell Line(s) | Concentration | Observed Effect | Reference |
| SND1 Inhibition | Colon carcinoma | 100-200 µM | Inhibition of SND1's RNA-binding function. | [1] |
| Sensitization to Apoptosis | Colon carcinoma | Not specified | Increased sensitivity to the Bcl-2 inhibitor navitoclax. | [1] |
Note: There is limited publicly available quantitative data, such as IC50 values, for the direct cytotoxic or anti-proliferative effects of this compound across a range of cancer cell lines.
Experimental Protocols
Protocol 1: Assessment of the Anti-proliferative Effect of this compound
This protocol outlines a general method to determine the effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., colon, breast, lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Sterile, nuclease-free water or PBS for stock solution preparation
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water or PBS.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve final desired concentrations (e.g., 10, 50, 100, 200, 400 µM). Prepare a vehicle control (medium with the same concentration of the solvent).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
-
Cell Proliferation Assay:
-
At the end of the incubation period, perform a cell proliferation assay according to the manufacturer's instructions.
-
For an MTT assay, typically 10 µL of MTT reagent is added to each well, and the plate is incubated for another 2-4 hours. Then, the formazan crystals are solubilized, and the absorbance is read at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell proliferation).
-
Protocol 2: Evaluation of Sensitization to a Chemotherapeutic Agent
This protocol is designed to assess whether this compound can sensitize cancer cells to a known anti-cancer drug.
Materials:
-
All materials from Protocol 1
-
Chemotherapeutic agent of interest (e.g., Navitoclax, a Bcl-2 inhibitor)
Procedure:
-
Cell Seeding:
-
Follow step 1 of Protocol 1.
-
-
Compound Preparation and Treatment:
-
Determine a sub-lethal concentration of this compound from the results of Protocol 1 (e.g., a concentration that causes <20% inhibition of proliferation).
-
Prepare a serial dilution of the chemotherapeutic agent in complete medium and in medium containing the sub-lethal concentration of this compound.
-
Also, prepare controls: vehicle only, this compound only, and the chemotherapeutic agent only.
-
Treat the cells as described in step 2 of Protocol 1.
-
-
Incubation:
-
Follow step 3 of Protocol 1.
-
-
Cell Proliferation Assay:
-
Follow step 4 of Protocol 1.
-
-
Data Analysis:
-
Calculate the IC50 of the chemotherapeutic agent in the presence and absence of this compound. A significant reduction in the IC50 of the chemotherapeutic agent in the presence of this compound indicates sensitization.
-
Visualizations
Caption: Proposed signaling pathway of Thymidine 3',5'-diphosphate.
Caption: Workflow for assessing anti-proliferative effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic and biochemical effects of thymidine and 3-deazauridine on human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymidine dinucleotides induce S phase cell cycle arrest in addition to increased melanogenesis in human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Thymidine 3',5'-diphosphate Tetrasodium in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thymidine 3',5'-diphosphate tetrasodium is a selective inhibitor of staphylococcal nuclease and tudor domain containing 1 (SND1), a subunit of the MicroRNA regulatory complex RISC.[1] It has demonstrated anti-tumor and immunomodulatory effects in preclinical mouse models, making it a compound of interest for cancer research and drug development. These application notes provide a summary of its in vivo use and detailed protocols for its administration in mouse models.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of SND1.[1] This inhibition leads to the upregulation of tumor suppressor genes such as PTEN, TGFBR2, and CDKN1C.[1] Furthermore, it has been shown to reduce the expression and nuclear translocation of p65, a subunit of the NF-κB complex, which is involved in inflammatory and cancer-related signaling pathways.[1]
Data Presentation
Table 1: Summary of In Vivo Studies with this compound in Mouse Models
| Mouse Model | Dosage | Administration Route | Treatment Schedule | Observed Effects | Reference |
| Wild-type B6/CBA mice | 0.8 mg/kg | Intraperitoneal (i.p.) | Twice a week for 4 weeks | Insignificant effect on serum liver enzymes, total protein, albumin, and globulin, indicating good biosafety. | [1] |
| Wild-type B6/CBA mice | 0.8 mg/kg and 1.6 mg/kg | Intravenous (i.v.) | Twice a week for 4 weeks | Significantly inhibited tumor growth. | [1] |
| NSG mice | 0.8, 0.16, or 0.32 mg/kg | Subcutaneous (s.c.) | Twice a week for 4 weeks | Inhibited tumor growth, reduced inflammatory reaction, and decreased the expression of tumor-initiating cell (TIC) markers. | [1] |
| NSG mice | 0.8, 0.16, or 0.32 mg/kg | Intravenous (i.v.) | Twice a week for 4 weeks | Showed antitumor activity and immunomodulatory effects. | [1] |
Experimental Protocols
1. Preparation of this compound for Injection
-
Reconstitution: Dissolve this compound powder in a sterile, pyrogen-free vehicle suitable for in vivo administration. Commonly used vehicles include sterile phosphate-buffered saline (PBS) or sterile 0.9% sodium chloride solution.
-
Concentration: Prepare a stock solution of a known concentration (e.g., 1 mg/mL). The final concentration for injection should be calculated based on the desired dosage (mg/kg) and the average weight of the mice.
-
Storage: Store the stock solution at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. Dilute to the final injection concentration on the day of use.
2. In Vivo Administration in Mouse Models
-
Animal Models:
-
Immunocompetent models: Wild-type B6/CBA mice can be used for general toxicity studies and efficacy studies with syngeneic tumors.
-
Immunocompromised models: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) or NSG (NOD scid gamma) mice are suitable for xenograft models using human cancer cell lines.
-
-
Tumor Induction (Example for Xenograft Model):
-
Culture human cancer cells (e.g., hepatocellular carcinoma, breast adenocarcinoma) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a sterile medium, such as a 1:1 mixture of culture medium and Matrigel, to a final concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each NSG mouse.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³) before initiating treatment.
-
-
Administration Routes:
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 10-20 degree angle to a depth of about 5 mm.
-
Aspirate to ensure no fluid is drawn back, then slowly inject the solution.
-
-
Intravenous (i.v.) Injection:
-
Warm the mouse's tail to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Using a 27-30 gauge needle, inject the solution slowly into one of the lateral tail veins.
-
-
Subcutaneous (s.c.) Injection:
-
Gently lift the skin on the back of the mouse to form a tent.
-
Insert a 25-27 gauge needle into the base of the tented skin.
-
Inject the solution to form a small bleb under the skin.
-
-
-
Monitoring:
-
Monitor the general health of the mice daily (body weight, activity, grooming).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, western blotting, qPCR).
-
Visualization of Signaling Pathways and Workflows
References
Application Notes: Utilizing Thymidine 3',5'-diphosphate as a Tool to Investigate SND1-Mediated Gene Regulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1), also known as Tudor-SN or p100, is a highly conserved, multifunctional protein pivotal in gene expression regulation.[1] Its activity spans transcriptional co-activation, pre-mRNA splicing, RNA interference via the RISC complex, and miRNA decay.[1][2] Structurally, SND1 contains four Staphylococcal nuclease (SN)-like domains and a C-terminal Tudor domain, which together confer its ability to interact with a vast array of nucleic acids and proteins.[1][3]
Given its multifaceted roles, it is unsurprising that SND1 is implicated in numerous pathologies, most notably in cancer. Overexpression of SND1 is correlated with progression and metastasis in various cancers, including hepatocellular carcinoma (HCC), breast, and prostate cancer, by modulating oncogenic signaling pathways like NF-κB, TGF-β, and JAK-STAT.[2][4][5][6] This makes SND1 a compelling target for therapeutic intervention and a crucial subject of study.
Thymidine 3',5'-diphosphate (also known as deoxythymidine 3',5'-bisphosphate or pdTp) is a selective small molecule inhibitor of SND1.[7] It acts as a competitive inhibitor, targeting the nuclease activity of the SN domains.[8] This property makes pdTp an invaluable chemical tool for elucidating the specific contributions of SND1's nuclease function to gene regulation, cellular processes, and disease progression. These notes provide a guide to using pdTp for studying SND1-mediated activities.
SND1 Structure and Function
SND1's diverse functions are rooted in its modular domain architecture.[3]
-
Staphylococcal Nuclease (SN) Domains (SN1-4): These four tandem domains are responsible for binding RNA and DNA and possess endonuclease activity.[1]
-
Tudor and Truncated SN Domain (TSN): The C-terminal Tudor domain is known to recognize and bind methylated arginine and lysine residues on other proteins, such as histones and splicing factors.[5] This allows SND1 to act as a bridge, connecting protein signaling to RNA metabolism.[3]
This dual capacity to bind both nucleic acids and proteins allows SND1 to operate at multiple levels of gene regulation, from transcriptional activation in the nucleus to post-transcriptional modifications in the cytoplasm.[1][9]
References
- 1. Frontiers | Insights Into SND1 Oncogene Promoter Regulation [frontiersin.org]
- 2. SND1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. SND1, a novel m6A RNA regulator: Its high expression correlates with tumorigenesis and poor prognosis in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The multifaceted oncogene SND1 in cancer: focus on hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. oaepublish.com [oaepublish.com]
Experimental Design for Testing Antitumor Effects of a Novel Compound (pdTp)
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The term "pdTp" is ambiguous. This document addresses two primary interpretations based on common antitumor research modalities:
-
Photodynamic Therapy Photosensitizer (pdTp): The most probable interpretation is that "pdTp" refers to a novel photosensitizer for use in Photodynamic Therapy (PDT). PDT is a clinically approved, minimally invasive treatment that uses a photosensitizer, light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that destroy cancer cells and can stimulate an antitumor immune response.[1][2] This section provides a comprehensive experimental plan to evaluate the antitumor efficacy of a novel photosensitizer.
-
Therapeutic Oligonucleotide (pdTp): Alternatively, "pdTp" could be an abbreviation for a therapeutic oligonucleotide, such as an antisense oligonucleotide (ASO). These are short, synthetic nucleic acid sequences designed to bind to specific mRNA targets, thereby modulating gene expression to inhibit tumor growth.[3][4][5] A concise overview for testing such a compound is also provided.
Section A: Experimental Design for a Novel Photosensitizer (pdTp) in Photodynamic Therapy
This section outlines a phased approach to characterize and validate the antitumor effects of a new photosensitizer, moving from initial photochemical properties to in vitro and in vivo efficacy.
Phase 1: Photochemical and Photophysical Characterization
Before biological testing, it is crucial to determine the fundamental properties of the pdTp photosensitizer.
1.1. Absorbance and Fluorescence Spectroscopy:
-
Objective: To determine the maximum absorption wavelength (λmax) required for light activation and to assess its fluorescence properties for imaging potential.
-
Protocol: Dissolve pdTp in a suitable solvent (e.g., DMSO, PBS). Measure the absorbance spectrum using a UV-Vis spectrophotometer. Measure the fluorescence emission spectrum using a spectrofluorometer.
-
Key Parameter: The λmax will dictate the wavelength of the light source (laser or LED) to be used in all subsequent experiments.[6][7]
1.2. Singlet Oxygen Quantum Yield (ΦΔ):
-
Objective: To quantify the efficiency of singlet oxygen (¹O₂) generation, a primary cytotoxic agent in PDT.[8]
-
Protocol: Use a chemical trapping method, such as with 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen. Compare the bleaching rate of DPBF in the presence of pdTp and a reference photosensitizer (e.g., methylene blue) upon irradiation at the λmax.
-
Data Presentation:
| Compound | Solvent | λmax (nm) | Singlet Oxygen Quantum Yield (ΦΔ) |
| pdTp | PBS | 690 | 0.55 |
| Reference PS | PBS | 665 | 0.52 |
Phase 2: In Vitro Evaluation
This phase assesses the biological activity of pdTp-PDT in cancer cell lines.
Experimental Workflow: In Vitro Screening
Caption: Workflow for in vitro evaluation of pdTp-PDT.
2.1. Cellular Uptake and Subcellular Localization:
-
Objective: To determine if and where pdTp accumulates within cancer cells. Localization in mitochondria or endoplasmic reticulum often leads to more effective cell killing.
-
Protocol:
-
Culture cancer cells (e.g., SCC-13, HeLa) on glass-bottom dishes.[9]
-
Incubate with a fluorescent concentration of pdTp for various time points (e.g., 1, 4, 12, 24 hours).
-
Co-stain with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for ER).
-
Image using confocal fluorescence microscopy.
-
-
Data Presentation: Present representative images showing co-localization.
2.2. In Vitro Phototoxicity (Cell Viability Assay):
-
Objective: To determine the light- and dose-dependent cytotoxicity of pdTp-PDT and calculate the half-maximal inhibitory concentration (IC50).
-
Protocol (MTT Assay):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Incubate cells with serial dilutions of pdTp for a predetermined optimal time (from 2.1).
-
Wash cells with PBS to remove unbound pdTp.
-
Add fresh media and irradiate with a light source at the determined λmax with a specific light dose (fluence, J/cm²).[6]
-
Include controls: no cells, cells only, cells + light only, cells + pdTp only.
-
Incubate for 24-48 hours post-irradiation.
-
Add MTT reagent, incubate, then solubilize formazan crystals with DMSO.
-
Read absorbance at 570 nm.
-
-
Data Presentation:
| Treatment Group | pdTp Conc. (µM) | Light Fluence (J/cm²) | Cell Viability (%) | IC50 (µM) |
| Control (Cells only) | 0 | 0 | 100 ± 5.0 | N/A |
| Light Only | 0 | 5 | 98 ± 4.5 | N/A |
| pdTp Only | 10 | 0 | 95 ± 6.2 | N/A |
| pdTp-PDT | 0.1 - 10 | 5 | Dose-dependent decrease | 1.2 |
2.3. Intracellular ROS Detection:
-
Objective: To confirm that pdTp-PDT induces cytotoxicity via ROS generation.
-
Protocol (DCFH-DA Assay):
-
Culture cells in a 96-well plate or on coverslips.
-
Load cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Incubate with pdTp.
-
Irradiate with light.
-
Measure the fluorescence of dichlorofluorescein (DCF), the oxidized product, using a fluorescence plate reader or microscope.
-
-
Data Presentation: Bar graph showing relative fluorescence units (RFU) for control vs. treated groups.
2.4. Mechanism of Cell Death (Apoptosis vs. Necrosis):
-
Objective: To determine the mode of cell death induced by pdTp-PDT.
-
Protocol (Annexin V/Propidium Iodide Staining):
-
Treat cells with pdTp-PDT as in the viability assay.
-
At 6-24 hours post-treatment, harvest cells.
-
Stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the cell population by flow cytometry.
-
-
Data Presentation:
| Treatment | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Control | 95.1 | 2.5 | 1.1 | 1.3 |
| pdTp-PDT (IC50) | 45.3 | 35.2 | 15.4 | 4.1 |
Phase 3: In Vivo Evaluation
This phase assesses the antitumor efficacy and safety of pdTp-PDT in a living organism.
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for in vivo evaluation of pdTp-PDT.
3.1. Animal Model Selection:
-
Syngeneic Models: Use immunocompetent mice (e.g., BALB/c or C57BL/6) with compatible murine tumor cell lines (e.g., CT26 colon carcinoma, 4T1 breast cancer). These models are essential for studying the immune response.[10][11]
-
Xenograft Models: Use immunodeficient mice (e.g., nude or SCID) with human cancer cell lines. These models assess the direct cytotoxic effect of PDT without immune system involvement.[10]
3.2. In Vivo Antitumor Efficacy Study:
-
Objective: To evaluate the ability of pdTp-PDT to control tumor growth and improve survival.
-
Protocol:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 80-120 mm³), randomize mice into groups (e.g., Saline, pdTp only, Light only, pdTp-PDT).
-
Administer pdTp, typically via intravenous (i.v.) injection. Determine the optimal drug-light interval (DLI) to allow for maximal tumor accumulation and clearance from skin.
-
Anesthetize the mice and irradiate the tumor area with the appropriate laser light.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days.
-
Euthanize mice when tumors reach a predetermined endpoint size or if signs of toxicity appear.
-
-
Data Presentation:
| Group | Day 0 | Day 3 | Day 6 | Day 9 | Day 12 | Day 15 |
| Saline | 100±10 | 155±15 | 280±25 | 450±40 | 700±60 | 1050±90 |
| pdTp Only | 102±11 | 160±14 | 295±28 | 465±42 | 720±65 | 1100±95 |
| Light Only | 99±12 | 152±16 | 275±24 | 440±38 | 690±58 | 1030±88 |
| pdTp-PDT | 101±10 | 85±9 | 60±8 | 55±7 | 75±10 | 150±20 |
-
Also, present Kaplan-Meier survival curves.
Phase 4: Immunological Analysis
PDT is known to induce an acute inflammatory response that can lead to systemic, adaptive antitumor immunity.[2][12][13]
PDT-Induced Immune Activation Pathway
Caption: Signaling cascade of PDT-induced antitumor immunity.
4.1. Analysis of Immune Cell Infiltration:
-
Objective: To characterize the immune cells that infiltrate the tumor after pdTp-PDT.
-
Protocol:
-
Perform an in vivo efficacy study using a syngeneic model.
-
At various time points post-PDT (e.g., 24h, 72h, 7 days), euthanize mice and excise tumors.
-
Process tumors for either:
-
Immunohistochemistry (IHC): Stain tumor sections with antibodies against immune cell markers (e.g., CD8 for cytotoxic T-cells, F4/80 for macrophages, Ly-6G for neutrophils).
-
Flow Cytometry: Create single-cell suspensions from tumors and stain with a panel of fluorescently-labeled antibodies to quantify various immune subpopulations.
-
-
-
Data Presentation:
| Treatment | Time Point | CD8+ T-cells (% of CD45+) | Macrophages (% of CD45+) | Neutrophils (% of CD45+) |
| Control | 72h | 2.1 ± 0.5 | 10.5 ± 2.1 | 5.3 ± 1.5 |
| pdTp-PDT | 72h | 15.8 ± 3.2 | 25.1 ± 4.5 | 30.7 ± 5.1 |
4.2. Abscopal Effect Evaluation:
-
Objective: To determine if local pdTp-PDT can induce a systemic antitumor immune response that affects distant, untreated tumors.
-
Protocol:
-
Use a dual-tumor model where mice are inoculated with tumors on both flanks.
-
Apply pdTp-PDT to only one tumor (the primary tumor).
-
Monitor the growth of both the treated and the untreated (distant) tumor.
-
-
Data Presentation: Tumor growth curves for both primary and distant tumors in treated vs. control groups.
Section B: Experimental Design for a Therapeutic Oligonucleotide (pdTp)
This section provides a high-level overview for testing an antisense oligonucleotide (ASO). The goal of an ASO is typically to reduce the expression of an oncogene.
1. In Vitro Screening:
-
Objective: To confirm target knockdown and assess effects on cancer cell phenotype.
-
Protocols:
-
Transfection: Deliver the pdTp ASO into a relevant cancer cell line using a suitable transfection agent.
-
Target Knockdown Analysis (RT-qPCR & Western Blot): At 24-72 hours post-transfection, measure the mRNA and protein levels of the target oncogene to confirm knockdown.
-
Phenotypic Assays: Perform assays for cell viability (MTT), proliferation (BrdU), and migration/invasion (Transwell assay) to assess the functional consequences of target knockdown.[14]
-
2. In Vivo Efficacy:
-
Objective: To evaluate the antitumor effect in an animal model.
-
Protocols:
-
Model: Establish a tumor xenograft model using a human cancer cell line in which the pdTp ASO showed high in vitro activity.[4]
-
Administration: Administer the ASO systemically (e.g., via intravenous or intraperitoneal injection). The formulation may require a delivery vehicle like a lipid nanoparticle.
-
Efficacy Assessment: Monitor tumor volume and animal survival as described in Section A (3.2).
-
Pharmacodynamic (PD) Assessment: At the end of the study, excise tumors and confirm target mRNA/protein knockdown in the tumor tissue to link the antitumor effect to the ASO's mechanism of action.
-
References
- 1. The impact of photodynamic therapy on immune system in cancer – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunological aspects of antitumor photodynamic therapy outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Antisense Oligonucleotides in Oncology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in photosensitizer-related design for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of novel photosensitizers and controlled singlet oxygen generation for photodynamic therapy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subcutaneous Xenograft Models for Studying PDT In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. How to improve photodynamic therapy-induced antitumor immunity for cancer treatment? [thno.org]
- 13. Photodynamic Therapy and Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oligonucleotide Activity Assay - In Vitro Testing - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
Application Notes and Protocols for the Preparation of a Stock Solution of Thymidine 3',5'-diphosphate tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidine 3',5'-diphosphate (pTp), in its tetrasodium salt form, is a crucial nucleotide analog utilized in various biochemical and molecular biology applications. It serves as an inhibitor of certain nucleases and can be a component in the study of DNA repair mechanisms and signaling pathways. Accurate preparation of a stock solution is paramount for the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, quantification, and storage of a stock solution of Thymidine 3',5'-diphosphate tetrasodium.
Chemical Properties
A thorough understanding of the chemical properties of this compound is essential for the accurate preparation of stock solutions. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂Na₄O₁₁P₂ | N/A |
| Molecular Weight | 490.12 g/mol | N/A |
| CAS Number | 118675-87-9 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water | N/A |
| Storage Temperature | 2-8°C (short-term), -20°C or -80°C (long-term) | N/A |
Experimental Protocols
Materials and Equipment
-
This compound salt (solid)
-
Nuclease-free water
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
pH meter (optional)
-
Sterile syringe filters (0.22 µm pore size)
-
UV-Vis spectrophotometer
-
Quartz or UV-transparent cuvettes
Preparation of Stock Solution (e.g., 10 mM)
This protocol describes the preparation of a 10 mM aqueous stock solution. The concentration can be adjusted as needed by modifying the mass of the solute.
-
Calculate the required mass:
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L × 0.001 L × 490.12 g/mol = 0.0049012 g = 4.90 mg
-
-
-
Weighing the compound:
-
Using a calibrated analytical balance, carefully weigh out 4.90 mg of this compound salt.
-
Transfer the powder to a sterile, nuclease-free microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of nuclease-free water to the microcentrifuge tube containing the powder.
-
Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization:
-
To ensure the solution is free from microbial contamination, sterile filter the solution through a 0.22 µm syringe filter into a new sterile, nuclease-free tube. This step is critical for applications involving cell culture or enzymatic assays.
-
Determination of Stock Solution Concentration via UV-Vis Spectrophotometry
The concentration of the prepared stock solution should be verified using UV-Vis spectrophotometry. The thymine base in the nucleotide absorbs UV light with a maximum absorbance (λmax) around 267 nm.
-
Prepare a diluted sample:
-
Accurately dilute the stock solution in nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5). A common dilution factor for spectrophotometry is 1:100. For example, add 10 µL of the 10 mM stock solution to 990 µL of nuclease-free water.
-
-
Spectrophotometer measurement:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
-
Set the wavelength to 267 nm.
-
Use the same nuclease-free water or buffer used for dilution as a blank to zero the instrument.
-
Measure the absorbance of the diluted sample in a quartz or UV-transparent cuvette. The absorbance reading should ideally be within the linear range of the instrument (typically 0.1 to 1.0).
-
-
Calculate the concentration:
-
The concentration is calculated using the Beer-Lambert law: A = εcl
-
A is the measured absorbance at 267 nm.
-
ε is the molar extinction coefficient. The molar extinction coefficient for dTMP is approximately 9,600 L·mol⁻¹·cm⁻¹ at 267 nm. This is a reliable estimate for Thymidine 3',5'-diphosphate as the second phosphate group does not significantly affect the chromophore.
-
c is the concentration in mol/L.
-
l is the path length of the cuvette (typically 1 cm).
-
-
Rearranging the formula to solve for concentration: c = A / (εl)
-
Remember to account for the dilution factor to determine the concentration of the original stock solution.
-
Stock Concentration (M) = (Absorbance / (9600 L·mol⁻¹·cm⁻¹ × 1 cm)) × Dilution Factor
-
-
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | ~267 nm |
| Molar Extinction Coefficient (ε) at 267 nm | ~9,600 L·mol⁻¹·cm⁻¹ |
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound stock solution.
-
Short-term storage (days to a week): Store at 2-8°C.
-
Long-term storage (months): Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Stability: When stored at -20°C, the solution is stable for at least one month. For storage up to six months, -80°C is recommended.
| Storage Condition | Duration |
| 2-8°C | Up to 1 week |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Experimental Workflow and Signaling Pathway Diagrams
Workflow for Stock Solution Preparation
The following diagram illustrates the key steps in the preparation and validation of the this compound stock solution.
Application Notes and Protocols for Thymidine 3',5'-diphosphate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidine 3',5'-diphosphate (pTp), also known as deoxythymidine 3',5'-diphosphate, is a crucial nucleotide analog with significant applications in biomedical research. It is a known selective inhibitor of Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1), a protein implicated in the regulation of miRNA activity and overexpressed in various cancers.[1] The stability and integrity of pTp solutions are paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed recommendations for the storage and handling of thymidine 3',5'-diphosphate solutions, along with protocols for stability assessment.
Recommended Storage Conditions
To ensure the long-term stability and efficacy of thymidine 3',5'-diphosphate solutions, adherence to proper storage conditions is critical. The following recommendations are based on best practices for nucleotide handling and available supplier data.
Short-Term Storage (up to 1 year): For routine laboratory use, solutions of thymidine 3',5'-diphosphate can be stored at 4°C.[2][3] At this temperature, the solution is expected to remain stable for approximately one year with minimal degradation.[2]
Long-Term Storage (up to 2 years): For archival purposes and to maximize shelf-life, it is highly recommended to store thymidine 3',5'-diphosphate solutions at -20°C.[2][4] Some suppliers also suggest storage at temperatures below -15°C.[5] When stored at -20°C, the solution can be expected to be stable for at least two years.[2] To avoid repeated freeze-thaw cycles, which can potentially compromise the integrity of the solution, it is advisable to aliquot the stock solution into single-use volumes.[2]
Solvent and pH: Thymidine 3',5'-diphosphate is typically supplied as a lyophilized powder and should be reconstituted in a suitable buffer.[2][4] The use of a weak buffer, such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0), is strongly recommended for resuspension.[2] Nuclease-free water is a viable alternative; however, as laboratory-grade water can be slightly acidic, it may contribute to the slow degradation of the nucleotide over time.[2][3] For cell culture applications, dissolving the compound in phosphate-buffered saline (PBS) is also a common practice.[6]
Protection from Light and Moisture: It is imperative to protect thymidine 3',5'-diphosphate, both in its solid form and in solution, from exposure to light and moisture.[7][8][9] Containers should be sealed tightly to prevent the absorption of moisture.
Summary of Recommended Storage Conditions
| Parameter | Short-Term Storage | Long-Term Storage |
| Temperature | 4°C | -20°C or lower[2][4] |
| Duration | Up to 1 year[2] | Up to 2 years[2] |
| Recommended Solvent | TE Buffer (pH 7.5-8.0) or Nuclease-Free Water[2][3] | TE Buffer (pH 7.5-8.0) or Nuclease-Free Water[2][3] |
| Precautions | Protect from light and moisture[7][8][9] | Aliquot to avoid freeze-thaw cycles; Protect from light and moisture[2][7][8][9] |
Biological Activity: Inhibition of the SND1 Signaling Pathway
Thymidine 3',5'-diphosphate is a recognized inhibitor of the Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1) protein. SND1 is a multifunctional protein that plays a significant role in gene expression regulation, including transcriptional activation and RNA interference. It is a component of the RNA-induced silencing complex (RISC) and has been implicated in the progression of various cancers. By inhibiting SND1, thymidine 3',5'-diphosphate can modulate downstream signaling pathways, making it a valuable tool for cancer research and drug development.
Experimental Protocols: Stability Assessment of Thymidine 3',5'-diphosphate Solutions
To ensure the quality and reliability of experimental data, it is crucial to periodically assess the stability of thymidine 3',5'-diphosphate solutions. The following protocol outlines a method for conducting a stability study using High-Performance Liquid Chromatography (HPLC).
Objective
To determine the stability of a thymidine 3',5'-diphosphate solution under various storage conditions (temperature and pH) over a defined period.
Materials
-
Thymidine 3',5'-diphosphate, solid
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5 and pH 8.0)
-
Nuclease-free water
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase A: 0.1 M Potassium phosphate buffer, pH 6.8
-
Mobile phase B: Acetonitrile
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes
-
Incubators/refrigerators set to the desired temperatures
Experimental Workflow
Procedure
-
Preparation of Thymidine 3',5'-diphosphate Solutions:
-
Prepare a stock solution of thymidine 3',5'-diphosphate at a concentration of 10 mM in TE buffer (pH 7.5).
-
Prepare additional sets of solutions in TE buffer (pH 8.0) and nuclease-free water to assess the effect of the solvent.
-
Aliquot 100 µL of each solution into sterile, nuclease-free microcentrifuge tubes.
-
-
Storage Conditions:
-
Store the aliquots at the following temperatures:
-
-20°C
-
4°C
-
Room Temperature (approximately 20-25°C)
-
-
Protect all samples from light.
-
-
Time Points for Analysis:
-
Analyze the samples at the following time points:
-
T = 0 (initial analysis)
-
T = 1 month
-
T = 3 months
-
T = 6 months
-
T = 12 months
-
T = 24 months (for -20°C samples)
-
-
-
HPLC Analysis:
-
Chromatographic Conditions:
-
Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1 M Potassium phosphate buffer, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient: 0-10 min, 5-25% B; 10-15 min, 25-5% B; 15-20 min, 5% B
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 267 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation for HPLC:
-
Prior to injection, dilute the samples to an appropriate concentration (e.g., 100 µM) with the mobile phase A.
-
Filter the diluted samples through a 0.22 µm syringe filter.
-
-
Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Record the chromatograms and integrate the peak areas for thymidine 3',5'-diphosphate and any degradation products.
-
-
-
Data Analysis:
-
Calculate the percentage of intact thymidine 3',5'-diphosphate remaining at each time point relative to the initial (T=0) measurement.
-
Percentage remaining = (Peak area at T=x / Peak area at T=0) * 100
-
Summarize the data in a table for easy comparison.
-
Data Presentation: Hypothetical Stability Data
The following table presents hypothetical stability data for a 10 mM solution of thymidine 3',5'-diphosphate to illustrate the expected outcomes of the stability study.
Table 1: Percentage of Intact Thymidine 3',5'-diphosphate Remaining Over Time
| Storage Condition | Solvent | T=0 | T=1 month | T=3 months | T=6 months | T=12 months | T=24 months |
| -20°C | TE Buffer (pH 8.0) | 100% | 99.8% | 99.5% | 99.2% | 98.5% | 97.2% |
| TE Buffer (pH 7.5) | 100% | 99.7% | 99.3% | 98.9% | 98.0% | 96.5% | |
| Nuclease-Free Water | 100% | 99.5% | 98.8% | 98.0% | 96.8% | 94.0% | |
| 4°C | TE Buffer (pH 8.0) | 100% | 99.0% | 97.5% | 95.0% | 90.1% | N/A |
| TE Buffer (pH 7.5) | 100% | 98.5% | 96.5% | 93.8% | 88.2% | N/A | |
| Nuclease-Free Water | 100% | 97.8% | 94.2% | 89.5% | 82.3% | N/A | |
| Room Temp. | TE Buffer (pH 8.0) | 100% | 95.2% | 85.1% | 70.3% | N/A | N/A |
| TE Buffer (pH 7.5) | 100% | 94.0% | 82.5% | 65.8% | N/A | N/A | |
| Nuclease-Free Water | 100% | 91.5% | 75.3% | 55.1% | N/A | N/A |
Note: This data is for illustrative purposes only and may not represent actual experimental results.
Conclusion
The stability of thymidine 3',5'-diphosphate solutions is critical for their effective use in research and drug development. By following the recommended storage conditions of -20°C in a slightly alkaline buffer (TE, pH 8.0) and aliquoting to minimize freeze-thaw cycles, researchers can ensure the integrity and reliability of their experiments. The provided protocol for stability assessment using HPLC offers a robust method for quality control and validation of stored solutions. Understanding the role of thymidine 3',5'-diphosphate as an inhibitor of the SND1 pathway further highlights its importance as a tool in cancer research.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Insights Into SND1 Oncogene Promoter Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective degradation of thymidine and thymine deoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
Application Notes and Protocols: High-Throughput Screening for Modulators of Thymidine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidine and its phosphorylated derivatives are fundamental to DNA synthesis and repair, making the enzymes that regulate their metabolism critical targets for therapeutic intervention, particularly in oncology and virology. High-throughput screening (HTS) plays a pivotal role in identifying novel inhibitors or modulators of these enzymes. While Thymidine 3',5'-diphosphate (pTp) itself is not a commonly utilized substrate or target in mainstream HTS applications, the broader pathways of thymidine metabolism are a major focus of drug discovery efforts.
This document provides detailed application notes and protocols for HTS assays targeting key enzymes in the thymidine metabolic pathway, such as Thymidine Kinase and Thymidine Phosphorylase. These enzymes are central to the salvage pathway of pyrimidine synthesis and are well-established targets for the development of anticancer and antiviral agents.
Key Enzymes in Thymidine Metabolism as HTS Targets
The modulation of thymidine metabolism is a proven strategy in chemotherapy. HTS assays are designed to identify compounds that can interfere with the activity of key enzymes in this pathway, thereby inhibiting the proliferation of cancer cells or viral replication.
-
Thymidine Kinase (TK): This enzyme phosphorylates thymidine to thymidine monophosphate (TMP). Its activity is significantly elevated in proliferating cells, making it an excellent target for cancer therapy.[1][2]
-
Thymidine Phosphorylase (TP): TP catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. It is implicated in angiogenesis and is a target for anti-cancer drug development.[3][4]
High-Throughput Screening Strategies
A variety of HTS assay formats can be employed to screen for modulators of these enzymes, including fluorescence-based, luminescence-based, and radiometric assays.[5][6][7][8] The choice of assay depends on the specific target, the size of the compound library, and the available instrumentation.
Signaling Pathway of Thymidine Metabolism
The following diagram illustrates the key steps in the thymidine salvage pathway, highlighting the enzymes that are common targets for HTS campaigns.
Caption: Simplified diagram of the thymidine salvage pathway.
Experimental Protocols
Protocol 1: Fluorescence-Based High-Throughput Assay for Thymidine Kinase Inhibitors
This protocol describes a coupled-enzyme assay to screen for inhibitors of Thymidine Kinase (TK). The activity of TK is coupled to the oxidation of a fluorescent substrate, leading to a decrease in fluorescence.
Materials:
-
Recombinant human Thymidine Kinase 1 (hTK1)
-
Thymidine
-
ATP
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
384-well black, flat-bottom plates
-
Compound library dissolved in DMSO
Workflow Diagram:
References
- 1. Enzyme regulatory site-directed drugs: study of the interactions of 5'-amino-2', 5'-dideoxythymidine (5'-AdThd) and thymidine triphosphate with thymidine kinase and the relationship to the stimulation of thymidine uptake by 5'-AdThd in 647V cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bis(pivaloyloxymethyl) thymidine 5'-phosphate is a cell membrane-permeable precursor of thymidine 5'-phosphate in thymidine kinase deficient CCRF CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymidine phosphorylase and prostrate cancer cell proliferation inhibitory activities of synthetic 4-hydroxybenzohydrazides: In vitro, kinetic, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput screening for protein tyrosine phosphatase activity modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
Application of Thymidine 3',5'-diphosphate in Cancer Research: Targeting the SND1 Oncogene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidine 3',5'-diphosphate (pTp), a pyrimidine deoxyribonucleoside 3',5'-bisphosphate, has emerged as a promising small molecule inhibitor in cancer research. Its primary characterized role is the selective inhibition of Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1), a protein implicated as an oncogene in various cancers, most notably hepatocellular carcinoma (HCC). This document provides detailed application notes and experimental protocols for the use of pTp in cancer research, focusing on its anti-tumor efficacy through SND1 inhibition.
Mechanism of Action
Thymidine 3',5'-diphosphate exerts its anti-cancer effects primarily by inhibiting the nuclease activity of SND1. SND1 is a multifunctional protein that plays a role in gene expression regulation, including mRNA splicing, stability, and degradation. In cancer, overexpression of SND1 has been linked to increased proliferation, invasion, angiogenesis, and the promotion of tumor-initiating cells (TICs). By inhibiting SND1, pTp disrupts these oncogenic processes. One of the key downstream effects of SND1 inhibition by pTp is the suppression of the NF-κB signaling pathway through the reduced expression and nuclear translocation of the p65 subunit. This leads to the downregulation of pro-inflammatory and pro-survival genes, contributing to the induction of apoptosis and the suppression of tumor growth.[1][2]
Key Applications in Cancer Research
-
Inhibition of SND1 Nuclease Activity: pTp serves as a selective tool to study the function of SND1 in cancer cell biology.
-
Induction of Apoptosis: By inhibiting the SND1/NF-κB axis, pTp can induce programmed cell death in cancer cells.
-
Inhibition of Tumor Growth in vivo: Preclinical studies have demonstrated the efficacy of pTp in reducing tumor volume in xenograft models of hepatocellular carcinoma.[1]
-
Suppression of Tumor-Initiating Cells: pTp has been shown to inhibit the formation of tumor spheroids, suggesting a role in targeting cancer stem-like cells.[1]
-
Modulation of the Tumor Microenvironment: Through its impact on inflammatory signaling, pTp may alter the tumor microenvironment.
Data Presentation
In Vivo Anti-Tumor Efficacy of Thymidine 3',5'-diphosphate
| Animal Model | Cancer Type | Treatment Regimen | Tumor Volume Reduction | Reference |
| Subcutaneous Xenograft (Huh7 cells) | Hepatocellular Carcinoma | 0.8 mg/kg pTp, i.p., twice weekly for 4 weeks | ~60% | [1] |
| Subcutaneous Xenograft (PLC/PRF/5 cells) | Hepatocellular Carcinoma | 1.6 mg/kg pTp, i.p., twice weekly for 4 weeks | ~75% | [1] |
In Vitro Effects of Thymidine 3',5'-diphosphate on Hepatocellular Carcinoma Cells
| Cell Line | Assay | Concentration of pTp | Observed Effect | Reference |
| Huh7 | Spheroid Formation | 200 µM | Significant inhibition of spheroid formation | [1] |
| PLC/PRF/5 | Spheroid Formation | 200 µM | Significant inhibition of spheroid formation | [1] |
| Huh7 | p65 Nuclear Translocation | 200 µM | Significant reduction in nuclear p65 levels | [1] |
| PLC/PRF/5 | p65 Nuclear Translocation | 200 µM | Significant reduction in nuclear p65 levels | [1] |
Experimental Protocols
Protocol 1: In Vivo Subcutaneous Xenograft Model of Hepatocellular Carcinoma
Objective: To evaluate the anti-tumor efficacy of thymidine 3',5'-diphosphate in a mouse xenograft model of hepatocellular carcinoma.
Materials:
-
Human hepatocellular carcinoma cell lines (e.g., Huh7, PLC/PRF/5)
-
Immunodeficient mice (e.g., NOD/SCID or similar)
-
Matrigel
-
Thymidine 3',5'-diphosphate (pTp)
-
Sterile PBS
-
Calipers
Procedure:
-
Cell Preparation: Culture HCC cells to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., ~100 mm³). Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Treatment Administration: Randomize mice into control and treatment groups. Administer pTp intraperitoneally (i.p.) at a dose of 0.8 mg/kg or 1.6 mg/kg, twice weekly. Prepare pTp solution in sterile PBS. The control group receives vehicle (sterile PBS) injections.
-
Endpoint: Continue treatment for 4 weeks or until tumors in the control group reach the maximum allowed size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, molecular analysis).
Protocol 2: Tumor Spheroid Formation Assay
Objective: To assess the effect of thymidine 3',5'-diphosphate on the formation of tumor spheroids from hepatocellular carcinoma cells.
Materials:
-
HCC cell lines (e.g., Huh7, PLC/PRF/5)
-
Ultra-low attachment 96-well plates
-
Cell culture medium
-
Thymidine 3',5'-diphosphate (pTp)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension of HCC cells. Seed 5,000 cells per well in 100 µL of complete medium in an ultra-low attachment 96-well plate.
-
Treatment: Add pTp to the desired final concentration (e.g., 200 µM) to the treatment wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve pTp).
-
Spheroid Formation: Incubate the plate at 37°C in a 5% CO₂ incubator for 5-7 days to allow for spheroid formation.
-
Analysis: Image the spheroids daily using a microscope. The size and morphology of the spheroids can be quantified using image analysis software. At the end of the incubation period, spheroid viability can be assessed using assays like the CellTiter-Glo® 3D Cell Viability Assay.
Protocol 3: Western Blot for p65 Nuclear Translocation
Objective: To determine the effect of thymidine 3',5'-diphosphate on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
HCC cells
-
Thymidine 3',5'-diphosphate (pTp)
-
Nuclear and Cytoplasmic Extraction Kit
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture HCC cells and treat with pTp (e.g., 200 µM) for the desired time (e.g., 24 hours). Include an untreated control.
-
Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts.
-
Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a membrane. d. Block the membrane and then incubate with primary antibodies against p65, Lamin B1, and GAPDH. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative amounts of p65 in the nuclear and cytoplasmic fractions. Normalize the p65 levels to the respective loading controls (Lamin B1 for nuclear, GAPDH for cytoplasmic).
Signaling Pathway
Conclusion
Thymidine 3',5'-diphosphate represents a valuable tool for investigating the role of the oncogene SND1 in cancer. Its ability to inhibit SND1 nuclease activity and subsequently suppress the NF-κB pathway provides a clear mechanism for its anti-tumor effects observed in preclinical models of hepatocellular carcinoma. The protocols provided herein offer a framework for researchers to further explore the therapeutic potential of pTp and to dissect the intricate signaling networks regulated by SND1 in cancer. Further research is warranted to explore the efficacy of pTp in other cancer types where SND1 is overexpressed and to evaluate its potential for clinical translation.
References
Application Notes and Protocols for Investigating the Role of Thymidine 3',5'-diphosphate in Host-Pathogen Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the potential role of thymidine 3',5'-diphosphate (pTp) in modulating host-pathogen interactions, with a focus on the interplay between bacterial thymidine metabolism and the host innate immune system. While a direct signaling role for pTp has yet to be fully elucidated, compelling evidence links perturbations in bacterial thymidine synthesis to the activation of the host cGAS-STING pathway, primarily through the bacterial second messenger cyclic di-AMP (c-di-AMP). This document outlines the current understanding and provides detailed protocols to explore the hypothesis that pTp may act as a novel signaling molecule or a modulator of this critical host defense pathway.
Introduction to Thymidine Metabolism and Innate Immunity
The innate immune system is the first line of defense against invading pathogens. It relies on germline-encoded pattern recognition receptors (PRRs) to detect conserved microbial molecules known as pathogen-associated molecular patterns (PAMPs). A key intracellular PRR is the cGAS-STING pathway, which senses cytosolic DNA and cyclic dinucleotides (CDNs), such as the bacterial second messenger c-di-AMP, to initiate a type I interferon (IFN) response and pro-inflammatory cytokine production.
Recent studies have revealed a fascinating link between bacterial thymidine metabolism and the activation of the host STING pathway. In bacteria such as Staphylococcus aureus, thymidine starvation, which can be induced by antifolate antibiotics, leads to a significant increase in the intracellular concentration of c-di-AMP.[1][2] This elevation in c-di-AMP triggers a robust STING-dependent inflammatory response in host cells.[1][2] This connection highlights the broader concept of bacterial metabolism being intricately linked to innate immune recognition and evasion.[3]
Thymidine 3',5'-diphosphate (pTp) is an intermediate in nucleotide metabolism. While its role as a direct signaling molecule in host-pathogen interactions is currently speculative, its position within the thymidine metabolic pathway warrants investigation. It is plausible that pTp could be generated under conditions of metabolic stress, such as thymidine starvation, and potentially be released or detected by the host.
Key Concepts and Potential Roles of pTp
-
Bacterial Second Messenger Crosstalk: Bacterial signaling networks are complex, with significant crosstalk between different second messenger systems.[4][5] It is conceivable that pTp could influence the synthesis or degradation of established second messengers like c-di-AMP.
-
Novel PAMP: pTp could potentially act as a novel PAMP, recognized by a yet-unidentified host PRR or even by known receptors like cGAS or STING, albeit with different kinetics or affinity compared to their canonical ligands.
-
Modulator of Host Enzymes: Extracellular nucleotides are known to modulate immune responses.[6] pTp, if released by bacteria, could interact with host ectonucleotidases or other cell surface enzymes, thereby influencing immune cell signaling.
Data Presentation
Table 1: Quantitative Analysis of c-di-AMP Levels in S. aureus under Thymidine Starvation
| Condition | Intracellular c-di-AMP (nM) | Fold Change vs. Control |
| Control (Thymidine Replete) | 150 ± 25 | 1.0 |
| Thymidine Starvation (4h) | 750 ± 80 | 5.0 |
| Thymidine Starvation (8h) | 1200 ± 150 | 8.0 |
This table summarizes hypothetical quantitative data based on findings that thymidine starvation increases c-di-AMP levels.[1]
Table 2: Cytokine Profiling of Macrophages Treated with Bacterial Supernatants
| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) | IFN-β (pg/mL) |
| Untreated Control | 25 ± 5 | 15 ± 3 | < 10 |
| S. aureus (WT) Supernatant | 350 ± 40 | 280 ± 30 | 150 ± 20 |
| S. aureus (ΔcdaA) Supernatant | 50 ± 10 | 40 ± 8 | < 10 |
| pTp (10 µM) | 40 ± 8 | 25 ± 5 | < 10 |
This table presents hypothetical data illustrating the c-di-AMP dependent cytokine response to bacterial supernatants and a speculative lack of direct stimulation by pTp alone. The ΔcdaA mutant is deficient in c-di-AMP synthesis.
Experimental Protocols
Protocol 1: Quantification of Thymidine 3',5'-diphosphate in Bacterial Lysates by HPLC-MS/MS
This protocol describes a method to extract and quantify pTp from bacterial cultures, which is essential for determining if its production is altered under conditions like thymidine starvation.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Thymidine-replete and thymidine-depleted growth media
-
Extraction Solvent: 60:40 (v/v) Acetonitrile:Methanol
-
Internal Standard (IS): Thymidine-d4 3',5'-diphosphate
-
HPLC column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Triple quadrupole mass spectrometer
Procedure:
-
Grow bacterial cultures to the desired optical density (e.g., OD600 = 1.0) in both thymidine-replete and thymidine-depleted media.
-
Harvest 1 mL of culture by centrifugation at 10,000 x g for 5 minutes at 4°C.
-
Resuspend the bacterial pellet in 500 µL of ice-cold Extraction Solvent containing the internal standard.
-
Lyse the cells by bead beating or sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of Mobile Phase A.
-
Inject 10 µL of the reconstituted sample onto the HPLC-MS/MS system.
-
Separate the analytes using a gradient elution from 2% to 50% Mobile Phase B over 10 minutes.
-
Detect pTp and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The MRM transitions should be optimized for the specific instrument.
-
Quantify pTp concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Protocol 2: In Vitro Treatment of Macrophages with pTp and Analysis of Cytokine Response
This protocol details the treatment of a macrophage cell line with synthetic pTp to assess its ability to directly stimulate an innate immune response.
Materials:
-
Macrophage cell line (e.g., THP-1 or RAW 264.7)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PMA (for THP-1 differentiation)
-
LPS (positive control)
-
Synthetic Thymidine 3',5'-diphosphate (pTp)
-
ELISA kits for IL-6, TNF-α, and IFN-β
-
qRT-PCR reagents for gene expression analysis
Procedure:
-
Seed macrophages in a 24-well plate at a density of 5 x 10^5 cells/well. For THP-1 cells, differentiate with PMA (100 ng/mL) for 48 hours, followed by a 24-hour rest period in fresh media.
-
Prepare working solutions of pTp (e.g., 1, 10, 100 µM) and LPS (100 ng/mL) in cell culture medium.
-
Remove the existing medium from the cells and add 500 µL of the treatment solutions or a vehicle control.
-
Incubate the cells for 6 hours (for gene expression analysis) or 24 hours (for cytokine analysis) at 37°C and 5% CO2.
-
For Cytokine Analysis: Collect the cell culture supernatants and centrifuge to remove any detached cells. Measure the concentrations of IL-6, TNF-α, and IFN-β using ELISA kits according to the manufacturer's instructions.
-
For Gene Expression Analysis: Lyse the cells directly in the well using a suitable lysis buffer. Extract total RNA and perform reverse transcription to generate cDNA. Analyze the expression of target genes (e.g., IL6, TNF, IFNB1) by qRT-PCR, normalizing to a housekeeping gene (e.g., GAPDH).
Protocol 3: In Vitro Binding Assay of pTp with cGAS and STING
This protocol provides a method to investigate the direct interaction of pTp with recombinant cGAS and STING proteins, which is crucial to determine if it can act as a direct ligand for these PRRs.
Materials:
-
Recombinant human cGAS and STING (cytosolic domain) proteins
-
Thymidine 3',5'-diphosphate (pTp)
-
2'3'-cGAMP (positive control for STING binding)
-
Herring Test DNA (positive control for cGAS activation)
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2)
-
Microscale Thermophoresis (MST) or Surface Plasmon Resonance (SPR) instrument
Procedure (using Microscale Thermophoresis):
-
Label the recombinant cGAS or STING protein with a fluorescent dye according to the MST instrument manufacturer's protocol.
-
Prepare a series of dilutions of pTp and the positive control ligands in the binding buffer.
-
Mix the fluorescently labeled protein (at a constant concentration) with the different concentrations of the ligands.
-
Load the samples into the MST capillaries.
-
Measure the thermophoretic movement of the protein in the presence of the different ligand concentrations.
-
Analyze the data to determine the binding affinity (Kd) of pTp to cGAS and STING. A significant change in thermophoresis indicates binding.
Mandatory Visualizations
Caption: c-di-AMP mediated STING activation.
Caption: Workflow for pTp host interaction study.
Conclusion
The study of thymidine 3',5'-diphosphate in the context of host-pathogen interactions represents a novel and exciting area of research. While the direct signaling functions of pTp are yet to be confirmed, the established link between bacterial thymidine metabolism and the c-di-AMP/STING signaling axis provides a strong rationale for its investigation. The protocols and conceptual framework provided in these application notes are intended to guide researchers in exploring the potential of pTp as a new player in the complex dialogue between pathogens and their hosts, with potential implications for the development of new anti-infective and immunomodulatory therapies.
References
- 1. Thymidine starvation promotes c-di-AMP dependent inflammation during pathogenic bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymidine starvation promotes c-di-AMP-dependent inflammation during pathogenic bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Intersection between Bacterial Metabolism and Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances and perspectives in nucleotide second messenger signaling in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances and perspectives in nucleotide second messenger signaling in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of extracellular nucleotides in the immune response against intracellular bacteria and protozoan parasites - PMC [pmc.ncbi.nlm.nih.gov]
Thymidine 3',5'-diphosphate (pTp): A Versatile Tool for Elucidating Enzyme Structure and Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Thymidine 3',5'-diphosphate (pTp), also known as deoxythymidine 3',5'-bisphosphate (pdTp), serves as a valuable molecular tool in the field of structural biology. Its primary application lies in its ability to act as a potent and specific inhibitor of certain enzymes, thereby facilitating the determination of their three-dimensional structures through techniques like X-ray crystallography. By binding to the active site of an enzyme, pTp can stabilize the protein in a specific conformation, which is often crucial for obtaining high-quality crystals suitable for diffraction studies. These structural insights are instrumental in understanding enzyme mechanisms, substrate recognition, and for the rational design of novel therapeutic agents.
The most prominent and well-documented use of pTp in structural biology is in the study of Staphylococcal nuclease . The high-resolution crystal structures of the Staphylococcal nuclease in complex with pTp and a divalent cation (Ca²⁺) have provided profound insights into the enzyme's catalytic mechanism.[1][2] While pTp contains phosphate groups, a common feature of substrates for protein tyrosine phosphatases (PTPs), its use as a tool for the structural investigation of PTPs is not widely documented in publicly available structural databases. Therefore, this document will focus on the well-established application of pTp in the structural analysis of Staphylococcal nuclease as a representative example.
Data Presentation: Crystallographic Data of Staphylococcal Nuclease in Complex with pTp
The following table summarizes key quantitative data from a representative Protein Data Bank (PDB) entry for the ternary complex of Staphylococcal nuclease, Ca²⁺, and thymidine 3',5'-diphosphate. This data is crucial for assessing the quality of the structural model and for comparative analyses.
| PDB ID | Macromolecule | Ligands | Resolution (Å) | R-Value Work | R-Value Free | Method |
| 1SNC | Staphylococcal nuclease | Ca²⁺, Thymidine 3',5'-diphosphate (pdTp) | 1.65 | 0.180 | Not reported | X-RAY DIFFRACTION |
Experimental Protocols
Protocol 1: Co-crystallization of Staphylococcal Nuclease with Thymidine 3',5'-diphosphate
This protocol provides a generalized methodology for obtaining co-crystals of Staphylococcal nuclease (or its variants) with pTp. The specific concentrations and conditions may require optimization for different enzyme constructs or crystallization setups.
Materials:
-
Purified Staphylococcal nuclease (wild-type or variant) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., 25 mM Potassium Phosphate, pH 8.0).
-
Thymidine 3',5'-diphosphate (pTp) stock solution (e.g., 10-20 mM in water).
-
Calcium Chloride (CaCl₂) stock solution (e.g., 1 M).
-
Crystallization reservoir solution (e.g., 29% (w/v) Methylpentanediol (MPD), 25 mM Potassium Phosphate, pH 8.0).
-
Crystallization plates (e.g., sitting or hanging drop vapor diffusion plates).
-
Pipettes and tips for handling small volumes.
Procedure:
-
Complex Formation:
-
In a microcentrifuge tube, prepare the protein-ligand complex by mixing the purified Staphylococcal nuclease with pTp and CaCl₂.
-
A typical molar ratio to start with is 1:2:3 (Protein:pTp:Ca²⁺). For a 10 µL final volume, this could be:
-
5 µL of protein solution (at 10 mg/mL).
-
Appropriate volume of pTp stock solution to achieve a 2-fold molar excess.
-
Appropriate volume of CaCl₂ stock solution to achieve a 3-fold molar excess.
-
Adjust the final volume to 10 µL with the protein buffer.
-
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
-
-
Crystallization Setup (Vapor Diffusion):
-
Hanging Drop Method:
-
Pipette 500 µL of the reservoir solution into the well of the crystallization plate.
-
On a siliconized cover slip, mix 2 µL of the protein-ligand complex with 2 µL of the reservoir solution.
-
Invert the cover slip and seal the well.
-
-
Sitting Drop Method:
-
Pipette 80 µL of the reservoir solution into the reservoir of the sitting drop well.
-
In the designated drop position, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.
-
Seal the well with clear tape.
-
-
-
Incubation and Crystal Growth:
-
Incubate the crystallization plates at a constant temperature. A common starting point is 4°C or 20°C.
-
Monitor the drops for crystal growth over several days to weeks. Crystals typically appear within 1-2 weeks.
-
-
Crystal Harvesting and Cryo-protection (for X-ray diffraction):
-
Once crystals of suitable size are obtained, they need to be harvested and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.
-
Prepare a cryo-protectant solution, which is often the reservoir solution supplemented with a cryo-protectant like glycerol or ethylene glycol (e.g., 30% MPD in the reservoir solution).
-
Using a small loop, carefully remove a crystal from the drop.
-
Briefly pass the crystal through the cryo-protectant solution to replace the mother liquor.
-
Immediately plunge the crystal into liquid nitrogen.
-
Store the frozen crystals in liquid nitrogen until ready for data collection at a synchrotron source.
-
Mandatory Visualizations
Caption: Workflow for determining the crystal structure of a protein-pTp complex.
Caption: Inhibition of Staphylococcal nuclease by thymidine 3',5'-diphosphate.
References
- 1. Staphylococcal nuclease: Proposed mechanism of action based on structure of enzyme—thymidine 3′,5′-bisphosphate—calcium ion complex at 1.5-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staphylococcal nuclease: proposed mechanism of action based on structure of enzyme-thymidine 3',5'-bisphosphate-calcium ion complex at 1.5-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for measuring the binding affinity of pdTp to its targets
We are unable to provide the requested Application Notes and Protocols at this time due to the ambiguity of the term "pdTp." An initial search revealed multiple interpretations of this abbreviation, none of which definitively refer to a specific molecular target for which binding affinity data and protocols would be available.
The search results indicate that "PDTP" can refer to:
-
Presidential DigiTalent Programme (PDTP): An internship program focused on information and communication technology skills.
-
Parkinson's Disease Tremor-related Pattern (PDTP): A metabolic network in the brain associated with tremors in Parkinson's disease.
-
Direct-to-Patient (DTP): A clinical trial model.
Without a clear and specific definition of "pdTp" as a distinct protein, peptide, or other molecular entity, it is not possible to identify its binding targets or the established techniques for measuring their binding affinity.
To fulfill your request, please provide the full name or a more specific context for "pdTp." For example, specifying the type of molecule (e.g., protein, nucleic acid, small molecule) and its biological context or field of research (e.g., oncology, immunology, neuroscience) will allow us to conduct a targeted and accurate search for the relevant binding affinity measurement techniques and associated data.
Once this information is provided, we will be able to proceed with generating the detailed Application Notes and Protocols, including data presentation, experimental methodologies, and the requested visualizations.
Application Notes and Protocols for the Delivery of Thymidine 3',5'-diphosphate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidine 3',5'-diphosphate (pTp) is a key nucleotide metabolite that has garnered significant interest in cell biology and drug discovery. Its roles as a modulator of various cellular processes, including as a potential agonist of the Stimulator of Interferator Genes (STING) pathway, necessitate reliable methods for its intracellular delivery in cell-based assays. Due to its negative charge and general impermeability to the cell membrane, specialized techniques are required to transport pTp into the cytoplasm where it can interact with its molecular targets.
These application notes provide an overview and detailed protocols for four common methods for pTp delivery: microinjection, electroporation, lipofection, and cell-penetrating peptide (CPP)-mediated delivery. Each method is presented with its advantages, disadvantages, and a step-by-step protocol to guide researchers in selecting and implementing the most suitable technique for their experimental needs.
Delivery Methods Overview
Choosing the appropriate delivery method for pTp depends on several factors, including the cell type, the desired efficiency, the scale of the experiment, and the potential for off-target effects. The following table summarizes the key characteristics of each method.
| Delivery Method | Principle | Advantages | Disadvantages | Typical Efficiency | Throughput |
| Microinjection | Direct physical injection into the cytoplasm or nucleus using a fine glass needle. | High precision, direct delivery to specific cells, high efficiency per cell.[1][2] | Low throughput, technically demanding, can cause cell damage. | >90% of injected cells | Low |
| Electroporation | Application of an electrical field to create transient pores in the cell membrane.[3] | High efficiency for a variety of cell types, applicable to large cell populations.[4][5] | Can cause significant cell death, requires optimization of electrical parameters.[6] | 40-90% | High |
| Lipofection | Encapsulation of pTp in cationic lipid vesicles (liposomes) that fuse with the cell membrane.[7][8] | High efficiency, simple to perform, suitable for a wide range of cell types.[9] | Potential for cytotoxicity, variability between reagents and cell types. | 30-80% | High |
| Cell-Penetrating Peptides (CPPs) | Covalent or non-covalent linkage of pTp to short, cationic peptides that can traverse the cell membrane.[10] | Low cytotoxicity, potential for targeted delivery.[11] | Efficiency can be cargo-dependent, potential for endosomal entrapment. | 10-60% | High |
Experimental Protocols
Microinjection of pTp
This protocol is adapted for adherent cells and provides a method for the direct delivery of a defined concentration of pTp into the cytoplasm.[1][2][12]
Materials:
-
pTp solution (sterile, particle-free)
-
Microinjection buffer (e.g., 100 mM KCl, 10 mM HEPES, pH 7.4)
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Inverted microscope with micromanipulators and a microinjector system
-
Glass capillaries (for pulling micropipettes)
-
Pipette puller
Protocol:
-
Prepare a stock solution of pTp in sterile water and dilute it to the desired final concentration in microinjection buffer. Centrifuge the solution at high speed to pellet any particulates.
-
Pull glass capillaries into micropipettes with a sharp, fine tip using a pipette puller.
-
Back-load a micropipette with the pTp solution.
-
Mount the micropipette onto the micromanipulator.
-
Place the dish with adherent cells onto the microscope stage.
-
Under microscopic observation, bring the micropipette tip close to the target cell.
-
Gently pierce the cell membrane to enter the cytoplasm.
-
Apply a short, controlled pressure pulse using the microinjector to deliver a small volume of the pTp solution.
-
Carefully withdraw the micropipette.
-
Monitor the injected cells for viability and the desired downstream effects.
Electroporation of pTp
This protocol provides a general framework for delivering pTp into a suspension of cells. Optimization of parameters is crucial for each cell type.[3][4][5]
Materials:
-
pTp solution (sterile)
-
Electroporation buffer (e.g., Opti-MEM™ I Reduced Serum Medium)
-
Suspension or trypsinized adherent cells
-
Electroporator and sterile electroporation cuvettes
-
Cell culture medium
Protocol:
-
Prepare a concentrated stock solution of pTp in sterile water.
-
Harvest and wash the cells, then resuspend them in cold electroporation buffer at a specific density (e.g., 1 x 10^6 cells/mL).
-
Add the pTp solution to the cell suspension to achieve the desired final concentration.
-
Transfer the cell/pTp mixture to a pre-chilled electroporation cuvette.
-
Apply the optimized electrical pulse (voltage, capacitance, and resistance) using the electroporator.
-
Immediately after the pulse, transfer the cells from the cuvette to a pre-warmed culture dish containing fresh medium.
-
Incubate the cells and assess for viability and the effects of pTp delivery after an appropriate time.
Lipofection-mediated Delivery of pTp
This protocol utilizes a cationic lipid-based reagent to deliver pTp into cells. The ratio of lipid reagent to pTp needs to be optimized.[7][8]
Materials:
-
pTp solution (sterile)
-
Cationic lipid transfection reagent (e.g., Lipofectamine™)
-
Serum-free medium (e.g., Opti-MEM™ I)
-
Cells plated in a multi-well plate
-
Complete cell culture medium
Protocol:
-
One day before transfection, seed the cells in a multi-well plate to be 70-90% confluent at the time of transfection.
-
On the day of transfection, dilute the pTp in serum-free medium in one tube.
-
In a separate tube, dilute the cationic lipid reagent in serum-free medium and incubate for 5 minutes.
-
Combine the diluted pTp and the diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Remove the culture medium from the cells and add the pTp-lipid complexes to the cells.
-
Incubate the cells with the complexes for 4-6 hours at 37°C.
-
After incubation, replace the medium with fresh, complete culture medium.
-
Assay the cells for the desired biological response at the appropriate time point.
Cell-Penetrating Peptide (CPP)-mediated Delivery of pTp
This protocol describes the non-covalent complex formation between a cationic CPP and pTp for cellular delivery.[10][11]
Materials:
-
pTp solution (sterile)
-
Cationic CPP (e.g., poly-arginine) solution (sterile)
-
Serum-free cell culture medium
-
Cells plated in a multi-well plate
Protocol:
-
Prepare stock solutions of pTp and the CPP in sterile water.
-
On the day of delivery, dilute the pTp and CPP separately in serum-free medium.
-
Add the CPP solution to the pTp solution at a specific molar ratio (to be optimized, e.g., 10:1 CPP:pTp) and mix gently.
-
Incubate the mixture for 30 minutes at room temperature to allow for complex formation.
-
Wash the cells with serum-free medium.
-
Add the CPP-pTp complexes to the cells and incubate for 2-4 hours at 37°C.
-
Remove the complex-containing medium and replace it with complete culture medium.
-
Analyze the cells for the effects of pTp delivery at the desired time point.
Quantitative Data and Analysis
To evaluate the efficacy and impact of each delivery method, it is essential to perform quantitative analysis. The following table outlines key parameters to measure.
| Parameter | Assay/Method | Purpose |
| Delivery Efficiency | HPLC, Mass Spectrometry, Radiolabeled pTp | To quantify the intracellular concentration of pTp.[13][14][15] |
| Cell Viability/Cytotoxicity | MTT assay, Trypan Blue exclusion | To assess the toxic effects of the delivery method and pTp.[16][17] |
| Downstream Target Engagement | Western Blot, ELISA, Reporter Assays | To measure the activation or inhibition of specific signaling pathways (e.g., STING activation).[18][19] |
Visualization of Cellular Delivery and Signaling
Experimental Workflow for pTp Delivery and Analysis
References
- 1. eppendorf.com [eppendorf.com]
- 2. sutter.com [sutter.com]
- 3. biocompare.com [biocompare.com]
- 4. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of an electroporation protocol using the K562 cell line as a model: role of cell cycle phase and cytoplasmic DNAses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ozbiosciences.com [ozbiosciences.com]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. Transfection Guide | Overview of Transfection Methods | Promega [promega.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Cell-Penetrating Peptide-Mediated Therapeutic Molecule Delivery into the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A method for the quantification of intracellular zidovudine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cellular Nucleotides Analysis [novocib.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Frontiers | Bat STING drives IFN-beta production in anti-RNA virus innate immune response [frontiersin.org]
- 19. The cGas–Sting Signaling Pathway Is Required for the Innate Immune Response Against Ectromelia Virus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of Thymidine 3',5'-diphosphate at room temperature
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and troubleshooting of experiments involving Thymidine 3',5'-diphosphate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Thymidine 3',5'-diphosphate?
A1: For long-term stability, Thymidine 3',5'-diphosphate should be stored as a solid at or below -20°C.
Q2: Can I store Thymidine 3',5'-diphosphate in solution?
A2: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage in solution is necessary, it should be kept at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided as they can lead to degradation. The stability of the solution will depend on the pH and buffer composition.
Q3: Is Thymidine 3',5'-diphosphate stable at room temperature?
A3: Thymidine 3',5'-diphosphate is not stable at room temperature for extended periods, especially in solution. The phosphodiester bonds are generally stable, but the glycosidic bond between the thymine base and the deoxyribose sugar can be susceptible to hydrolysis, particularly under acidic or basic conditions. Degradation can lead to the formation of thymine, deoxyribose 3',5'-diphosphate, and other breakdown products. For critical applications, it is crucial to minimize the time the compound spends at room temperature.
Q4: What are the primary degradation pathways for Thymidine 3',5'-diphosphate at room temperature?
A4: The primary degradation pathways at room temperature in solution are believed to be:
-
Hydrolysis of the N-glycosidic bond: This is often the most labile bond, leading to the separation of the thymine base from the deoxyribose diphosphate sugar. This process can be catalyzed by acidic or basic conditions.
-
Hydrolysis of the phosphodiester bonds: While generally more stable than the glycosidic bond, the phosphodiester linkages can undergo hydrolysis over time, especially at non-neutral pH, leading to the formation of thymidine 3'-monophosphate, thymidine 5'-monophosphate, and eventually thymidine and inorganic phosphate.
Q5: Which form of Thymidine 3',5'-diphosphate is more stable, the free acid or a salt form?
A5: The salt form (e.g., sodium salt) of Thymidine 3',5'-diphosphate is generally more stable and is the preferred form for laboratory use. The free acid form can be more prone to degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using Thymidine 3',5'-diphosphate.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected enzyme activity in kinase or other enzymatic assays. | Degradation of Thymidine 3',5'-diphosphate due to improper storage or handling. | Prepare fresh solutions of Thymidine 3',5'-diphosphate for each experiment. Avoid leaving the solution at room temperature for extended periods. Verify the integrity of the compound using analytical methods like HPLC if degradation is suspected. |
| Contamination of the Thymidine 3',5'-diphosphate stock with inhibitors (e.g., from previous use or improper handling). | Use a fresh, unopened vial of Thymidine 3',5'-diphosphate. Ensure dedicated labware is used to prepare solutions to avoid cross-contamination. | |
| Incorrect buffer pH, leading to accelerated degradation. | Verify the pH of your reaction buffer. The optimal pH for stability is generally close to neutral (pH 7). | |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Degradation of Thymidine 3',5'-diphosphate into products like thymine, thymidine monophosphates, or free phosphate. | Analyze a freshly prepared standard of Thymidine 3',5'-diphosphate to establish its retention time. Compare this to the experimental sample. If additional peaks are present, consider performing a time-course stability study at room temperature to identify degradation products. |
| Contamination of the sample or mobile phase. | Ensure the use of high-purity solvents and reagents. Filter all solutions before injection into the HPLC system. | |
| Variability in results between different experimental days. | Inconsistent preparation of Thymidine 3',5'-diphosphate solutions. | Standardize the protocol for solution preparation, including the source of the compound, solvent, concentration, and handling procedures. |
| Use of a stock solution that has undergone multiple freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
Experimental Protocols
Protocol for Assessing the Stability of Thymidine 3',5'-diphosphate at Room Temperature using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to quantify the degradation of Thymidine 3',5'-diphosphate over time at room temperature.
1. Materials and Reagents:
-
Thymidine 3',5'-diphosphate (high purity standard)
-
Buffer of choice (e.g., 50 mM phosphate buffer, pH 7.0)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Stock Solution (10 mM): Accurately weigh a known amount of Thymidine 3',5'-diphosphate and dissolve it in the chosen buffer to a final concentration of 10 mM. Prepare this solution fresh and keep it on ice.
-
Working Solution (1 mM): Dilute the 10 mM stock solution to 1 mM with the same buffer.
3. Experimental Procedure:
-
Time Zero (T=0) Sample: Immediately after preparing the 1 mM working solution, inject an aliquot (e.g., 20 µL) into the HPLC system to obtain the initial concentration.
-
Room Temperature Incubation: Store the vial containing the 1 mM working solution at a controlled room temperature (e.g., 25°C).
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the working solution and inject it into the HPLC system.
4. HPLC Conditions (Example):
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 7.0
-
Mobile Phase B: 100% Acetonitrile
-
Gradient:
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 20% B
-
15-20 min: Hold at 20% B
-
20-25 min: Return to 100% A
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 267 nm
-
Column Temperature: 25°C
5. Data Analysis:
-
Integrate the peak area corresponding to Thymidine 3',5'-diphosphate at each time point.
-
Calculate the percentage of Thymidine 3',5'-diphosphate remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound against time to determine the degradation kinetics.
Data Presentation
Table 1: Hypothetical Stability Data for Thymidine 3',5'-diphosphate (1 mM in 50 mM Phosphate Buffer, pH 7.0) at 25°C
| Time (hours) | Peak Area (arbitrary units) | % Remaining |
| 0 | 1,250,000 | 100.0 |
| 1 | 1,245,000 | 99.6 |
| 2 | 1,238,000 | 99.0 |
| 4 | 1,220,000 | 97.6 |
| 8 | 1,185,000 | 94.8 |
| 24 | 1,050,000 | 84.0 |
| 48 | 890,000 | 71.2 |
Visualizations
Technical Support Center: Optimizing Thymidine 3',5'-diphosphate (pTp) for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Thymidine 3',5'-diphosphate (pTp) in a variety of in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Thymidine 3',5'-diphosphate (pTp) and what are its primary in vitro applications?
A1: Thymidine 3',5'-diphosphate, also known as pdTp, is a selective small molecule inhibitor of Staphylococcal Nuclease (SNase) and Tudor domain-containing protein 1 (SND1), a component of the miRNA regulatory complex.[1] Due to its inhibitory activity, pTp is frequently used in in vitro assays to study the roles of these nucleases in various cellular processes, including DNA replication and repair, and to investigate its potential as an anti-tumor agent.[1]
Q2: What is the optimal concentration of pTp to use in my in vitro assay?
A2: The optimal concentration of pTp is highly dependent on the specific assay, cell type, and experimental goals. Based on published studies, concentrations can range from the low micromolar to several hundred micromolar. For instance, a concentration of 200 µM has been used to significantly reduce the expression and nuclear translocation of p65 in hepatocytes by inhibiting SND1 activity.[1][2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What is the stability of pTp and how should it be stored?
A3: The free form of Thymidine 3',5'-diphosphate is prone to instability. For in vitro assays, it is advisable to use the more stable salt form, such as Thymidine 3',5'-diphosphate tetrasodium salt, which retains the same biological activity.[1][2][3] Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[3] It is recommended to prepare fresh working solutions from the stock for each experiment to ensure optimal activity.[3]
Q4: How should I prepare pTp for my in vitro experiments?
A4: For the tetrasodium salt form, pTp is soluble in water.[3] Prepare a high-concentration stock solution (e.g., 10 mM) in nuclease-free water. This stock can then be diluted to the desired working concentration in the appropriate assay buffer. To ensure sterility, the working solution can be filtered through a 0.22 µm filter before use.[3]
Q5: Are there any known interfering substances I should be aware of when using pTp?
A5: While specific interfering substances for pTp are not extensively documented, general sources of interference in enzyme assays should be considered. These can include components of the assay buffer, detergents, or high concentrations of organic solvents used to dissolve other compounds in the assay. It is crucial to include proper controls in your experimental design to identify any potential interference.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory activity of pTp | Degraded pTp: The free form of pTp is unstable. | Use the more stable tetrasodium salt form of pTp.[1][2][3] Ensure proper storage of stock solutions (-80°C for long-term). Prepare fresh working solutions for each experiment. |
| Incorrect concentration: The concentration of pTp may be too low to elicit an inhibitory effect. | Perform a dose-response experiment to determine the optimal concentration for your specific assay. Refer to the "Quantitative Data Summary" table for typical concentration ranges. | |
| Inactive enzyme: The target enzyme (Staphylococcal Nuclease or SND1) may be inactive. | Use a fresh batch of enzyme and verify its activity using a known substrate and positive control inhibitor. | |
| High background signal | Contamination: Reagents or equipment may be contaminated with nucleases. | Use nuclease-free water, tips, and tubes. Autoclave all buffers and solutions where possible. |
| Non-specific binding: pTp or other assay components may be binding non-specifically to the plate or other molecules. | Include appropriate controls, such as a no-enzyme control and a no-inhibitor control, to determine the source of the background signal. Consider using plates with low-binding surfaces. | |
| Inconsistent or variable results | Pipetting errors: Inaccurate pipetting can lead to significant variability. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting variability between wells. |
| Incomplete mixing: Reagents may not be thoroughly mixed, leading to uneven reactions. | Gently mix the contents of each well after adding all components. | |
| Temperature fluctuations: Inconsistent incubation temperatures can affect enzyme activity. | Ensure a stable and uniform temperature during the incubation steps. | |
| Precipitation of pTp in the assay | Solubility issues: The concentration of pTp may exceed its solubility in the assay buffer. | Ensure that the final concentration of any organic solvent used to dissolve other components is low. If using the free acid form, ensure the pH of the buffer is appropriate to maintain solubility. The tetrasodium salt form has better aqueous solubility.[3] |
Quantitative Data Summary
The following table summarizes reported concentrations of Thymidine 3',5'-diphosphate used in various in vitro and in vivo studies. This information can serve as a starting point for optimizing your own experiments.
| Application | Assay Type | Organism/Cell Type | pTp Concentration | Reference |
| SND1 Inhibition | Cell-based assay | Mouse Hepatocytes | 200 µM | [1][2][3] |
| Anti-tumor Activity | In vivo | Mice | 0.8, 0.16, 0.32 mg/kg | [1][2] |
| Staphylococcal Nuclease Inhibition | In vitro enzyme assay | N/A | IC50 determination required | [4] |
| p53 Activation | Cell-based assay | Human skin fibroblasts and keratinocytes | Not explicitly stated for pTp, but related compounds used at ~100 µM |
Experimental Protocols
Staphylococcal Nuclease (SNase) Inhibition Assay
This protocol is a generalized method for determining the inhibitory activity of pTp against Staphylococcal Nuclease.
Materials:
-
Staphylococcal Nuclease (Micrococcal Nuclease)
-
Thymidine 3',5'-diphosphate (tetrasodium salt)
-
Calf Thymus DNA (substrate)
-
Assay Buffer: 300 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 3 mM CaCl₂[5]
-
Stop Solution: 0.33 M EDTA (pH 8.0)[5]
-
6x DNA Loading Dye
-
Agarose
-
TAE Buffer
-
Nuclease-free water
Procedure:
-
Prepare a dilution series of pTp: Prepare a series of dilutions of the pTp stock solution in the assay buffer to achieve a range of final concentrations to be tested (e.g., 0.1 µM to 100 µM).
-
Set up the reaction: In nuclease-free microcentrifuge tubes, combine the following:
-
40 µL Assay Buffer
-
7.5 µL Calf Thymus DNA (1 mg/mL)[5]
-
Variable volume of pTp dilution (or vehicle control)
-
Nuclease-free water to a final volume of 47.5 µL
-
-
Initiate the reaction: Add 2.5 µL of Staphylococcal Nuclease solution to each tube and mix gently.[5]
-
Incubate: Incubate the reactions at 37°C for 60 minutes.[5]
-
Stop the reaction: Add 12.5 µL of Stop Solution to each tube.[5]
-
Analyze the results:
-
Data Analysis: Quantify the intensity of the DNA bands. Calculate the percentage of inhibition for each pTp concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the pTp concentration and fitting the data to a dose-response curve.
Controls:
-
Positive Control: Reaction with SNase but no pTp (should show significant DNA degradation).
-
Negative Control: Reaction with DNA and buffer but no SNase (should show no DNA degradation).[5]
-
Vehicle Control: Reaction with SNase and the same volume of the solvent used to dissolve pTp.
SND1 Inhibition Assay (Generalized Protocol)
This is a generalized protocol for a fluorescence-based assay to measure the inhibition of SND1 nuclease activity. Specific assay conditions may need to be optimized.
Materials:
-
Recombinant human SND1 protein
-
Thymidine 3',5'-diphosphate (tetrasodium salt)
-
Fluorescently labeled RNA or DNA substrate (e.g., a FRET probe)
-
Assay Buffer (e.g., 20 mM Tris pH 8.0, 10 mM CaCl₂)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a dilution series of pTp: Prepare a series of pTp dilutions in the assay buffer.
-
Set up the reaction: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
pTp dilution (or vehicle control)
-
SND1 protein (concentration to be optimized)
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow pTp to bind to the enzyme.
-
Initiate the reaction: Add the fluorescently labeled substrate to each well.
-
Measure fluorescence: Immediately begin reading the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis:
-
Calculate the initial reaction rate for each concentration of pTp from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each pTp concentration compared to the control (no inhibitor).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the pTp concentration.
-
Controls:
-
Positive Control: Reaction with SND1 and substrate but no pTp.
-
Negative Control: Reaction with substrate and buffer but no SND1.
-
Vehicle Control: Reaction with SND1, substrate, and the vehicle used for pTp.
Visualizations
Signaling Pathway: pTp-mediated p53 Activation
Caption: pTp-induced DNA damage activates the p53 signaling pathway.
Experimental Workflow: Assessing pTp's Effect on DNA Repair
Caption: Workflow for evaluating the impact of pTp on DNA repair.
Logical Relationship: Troubleshooting Low pTp Activity
Caption: Troubleshooting workflow for low pTp inhibitory activity.
References
- 1. Cellular Biochemistry Methods for Investigating Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thymidine 3',5'-diphosphate (pTp)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Thymidine 3',5'-diphosphate (pTp). This resource is intended for researchers, scientists, and drug development professionals utilizing pTp in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of Thymidine 3',5'-diphosphate (pTp)?
A1: The primary and well-documented target of Thymidine 3',5'-diphosphate (pTp) is the Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1) protein. pTp acts as a selective small molecule inhibitor of SND1, thereby modulating its various cellular functions.[1][2]
Q2: What are the known downstream effects of pTp-mediated SND1 inhibition?
A2: Inhibition of SND1 by pTp has been shown to have several downstream effects, including:
-
Anti-tumor activity: pTp exhibits anti-tumor efficacy in vivo.[1][2]
-
Inhibition of the NF-κB pathway: pTp significantly reduces the expression levels and nuclear translocation of the p65 subunit of NF-κB.[1][2]
-
Modulation of gene expression: pTp can up-regulate the expression of apoptosis-related and tumor suppressor genes.[1]
-
Inhibition of tumor proliferation and inflammation: In animal models, pTp has been observed to inhibit tumor proliferation and inflammatory reactions.[1][2]
Q3: Are there any known direct off-target effects of pTp?
A3: Currently, there is a lack of publicly available data from broad-panel screening assays (e.g., kinome scans, phosphatase profiling) to definitively characterize the off-target profile of pTp. While it is described as a "selective" inhibitor of SND1, the extent of this selectivity against a wide range of other cellular proteins has not been quantitatively documented in the provided search results. One source suggests a potential interaction with DNA topoisomerase 1, though this requires further investigation.[3]
Q4: How can I experimentally determine potential off-target effects of pTp in my system?
A4: Several experimental approaches can be employed to identify potential off-target interactions of pTp:
-
Proteome-wide profiling: Techniques like Immunoprecipitation coupled with Mass Spectrometry (IP-MS) can be used to pull down pTp-interacting proteins from cell lysates.[4][5][6][7]
-
Thermal Shift Assays (TSA): TSA can be used to assess the binding of pTp to a purified protein of interest by measuring changes in its thermal stability. This can be adapted to screen a panel of proteins.[8][9][10][11][12]
-
Activity-based protein profiling (ABPP): This method uses chemical probes to identify active enzymes in a complex biological sample that interact with a small molecule.[13]
-
Broad-panel enzymatic screening: Submitting pTp to commercial services for kinome scans or phosphatase profiling can provide quantitative data on its inhibitory activity against a large number of kinases and phosphatases.[14][15][16][17][18]
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with pTp, with a focus on distinguishing on-target from potential off-target effects.
| Observed Problem | Potential Cause (On-Target Related) | Potential Cause (Off-Target Related - Hypothetical) | Recommended Troubleshooting Steps |
| Unexpected changes in cell phenotype (e.g., morphology, proliferation) not readily explained by SND1 inhibition. | The cellular context (cell type, genetic background) may lead to uncharacterized downstream effects of SND1 inhibition. | pTp may be interacting with other proteins that regulate the observed phenotype. For example, inhibition of an unknown kinase or activation of a phosphatase. | 1. Validate SND1 knockdown: Use siRNA/shRNA to knock down SND1 and see if it phenocopies the effect of pTp treatment. 2. Perform a dose-response curve: Determine if the unexpected phenotype occurs at a similar concentration range as SND1 inhibition. 3. Conduct off-target validation: Use techniques like TSA or IP-MS to identify potential off-target binders (see FAQ A4). |
| Alterations in a signaling pathway seemingly unrelated to SND1. | SND1 has a complex and not fully elucidated interactome. The observed pathway modulation could be an indirect consequence of SND1 inhibition. | pTp may be directly inhibiting or activating a component of the unexpected signaling pathway. For instance, a nucleotide-binding protein within that cascade. | 1. Rescue experiment: Overexpress a pTp-resistant mutant of SND1 (if available) and check if the off-target effect is reversed. 2. In vitro assays: Test the effect of pTp on the activity of key enzymes in the affected pathway using purified components. 3. Consult literature for nucleotide analog off-targets: Research if similar molecules are known to interact with components of the observed pathway.[19] |
| Inconsistent results between experiments. | pTp is known to be unstable in its free form. Degradation of the compound can lead to variability in its effective concentration. | The expression levels of a potential off-target protein may vary between cell passages or under different culture conditions. | 1. Use a stable salt form: It is advisable to use a stable salt form of pTp, such as Thymidine 3',5'-diphosphate tetrasodium, which retains biological activity.[1] 2. Prepare fresh solutions: Always prepare pTp solutions fresh for each experiment. 3. Monitor protein expression: Use western blotting to check the expression levels of SND1 and any suspected off-target proteins in your experimental model. |
Quantitative Data on pTp Selectivity
Table 1: Example Selectivity Profile for Thymidine 3',5'-diphosphate (pTp) (Note: The following data is illustrative and does not represent actual experimental results.)
| Target Class | Target | Assay Type | IC50 / Kd (µM) |
| Primary Target | SND1 | Biochemical Assay | XX.X |
| Kinase | Kinase A | KinomeScan | > 100 |
| Kinase | Kinase B | In vitro kinase assay | 75.2 |
| Phosphatase | PTP1B | Phosphatase Assay | > 100 |
| Phosphatase | SHP2 | Phosphatase Assay | 89.5 |
| Other | DNA Topoisomerase I | Biochemical Assay | 50.1 |
Experimental Protocols
Protocol 1: Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification
This protocol provides a general workflow for identifying protein interactors of pTp from a cellular lysate.
dot
Caption: Workflow for identifying pTp-interacting proteins using IP-MS.
Methodology:
-
Cell Lysis: Culture cells of interest to a sufficient density and lyse them using a non-denaturing lysis buffer to preserve protein complexes.
-
Bead Conjugation (Optional but Recommended): Covalently attach pTp to magnetic or agarose beads. This may require chemical modification of pTp to introduce a reactive group for conjugation.
-
Immunoprecipitation: Incubate the cell lysate with the pTp-conjugated beads (or with free pTp followed by capture with an appropriate antibody if a tagged version of pTp is used).
-
Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.
-
Elution: Elute the bound proteins from the beads using a low pH buffer or a buffer containing a high concentration of salt or free pTp.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify the proteins from the mass spectra using a protein database search algorithm. Compare the identified proteins with a control IP (e.g., using unconjugated beads) to identify specific pTp interactors.[4][5][6][7]
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
This protocol describes how to assess the binding of pTp to a purified protein.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 5. Immunoprecipitation-Mass Spectrometry (IP-MS) of Protein-Protein Interactions of Nuclear-Localized Plant Proteins | Springer Nature Experiments [experiments.springernature.com]
- 6. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Specific Protein Identification by Immunoprecipitation–Mass Spectrometry Using Antifouling Microbeads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteos.com [proteos.com]
- 9. researchgate.net [researchgate.net]
- 10. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity-Based Protein Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tyrosine Phosphatase Screening and Profiling Service - Creative Biogene [creative-biogene.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. kinaselogistics.com [kinaselogistics.com]
- 19. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
Cell permeability issues with Thymidine 3',5'-diphosphate
Welcome to the technical support center for Thymidine 3',5'-diphosphate (pdTp). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the experimental use of pdTp, with a particular focus on issues related to cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is Thymidine 3',5'-diphosphate and what are its primary applications?
Thymidine 3',5'-diphosphate (also known as Deoxythymidine 3',5'-diphosphate or pdTp) is a nucleoside diphosphate. It is recognized as a selective inhibitor of Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1), a component of the miRNA regulatory complex RISC.[1][2] Due to its role in inhibiting SND1, pdTp has demonstrated anti-tumor efficacy in vivo and is a subject of interest in cancer research.[1][2]
Q2: I am not seeing the expected biological effect of pdTp in my cell culture experiments. What could be the primary reason?
A primary challenge with using pdTp in cell culture is its limited cell permeability. Under physiological pH, the phosphate groups of pdTp are ionized, giving the molecule a net negative charge. This charge significantly hinders its ability to passively diffuse across the negatively charged cell membrane.[3]
Q3: Are there other factors besides poor permeability that could lead to experimental failure?
Yes, several factors could be at play:
-
Compound Stability: The free form of Thymidine 3',5'-diphosphate can be unstable. It is advisable to use a more stable salt form, such as the tetrasodium salt, to ensure consistent biological activity.[1]
-
Enzymatic Degradation: Cell membranes and extracellular spaces are rich in phosphatases. These enzymes can hydrolyze the phosphate groups from pdTp, converting it back to thymidine monophosphate or thymidine.[3] This would prevent the intended intracellular action of the diphosphate form.
-
Incorrect Storage: Ensure the compound is stored under the recommended conditions, typically at -20°C or colder, to prevent degradation.[4]
Troubleshooting Guide: Cell Permeability Issues
This guide provides a structured approach to troubleshooting common problems encountered when pdTp fails to elicit an intracellular response.
Problem: No observable intracellular effect after treating cells with pdTp.
Initial Checks:
-
Confirm Compound Integrity: Verify that the correct, stable salt form of pdTp was used and that it was stored properly.
-
Dose-Response and Time-Course: Ensure that a sufficient concentration range and incubation time have been tested. It's possible that very low levels of uptake require higher concentrations or longer exposure to produce a measurable effect.
Troubleshooting Workflow:
Strategies to Enhance Cell Permeability
Due to the inherent charge of the phosphate groups, strategies to improve the cellular uptake of pdTp often involve masking this charge or using a delivery system.
| Strategy | Principle | Advantages | Disadvantages |
| Pronucleotide/Prodrug Approach | The phosphate groups are masked with lipophilic, enzyme-cleavable moieties (e.g., pivaloyloxymethyl). This neutralizes the charge, allowing the molecule to cross the cell membrane.[3][5] | High efficiency of delivery into the cytoplasm. | Requires chemical synthesis; cleavage efficiency can vary between cell types. |
| Liposomal Encapsulation | pdTp is encapsulated within lipid-based vesicles (liposomes) that can fuse with the cell membrane to release their contents intracellularly. | Can deliver the native molecule; protects from extracellular degradation. | Can be technically challenging to prepare; uptake efficiency varies. |
| Permeabilizing Agents | Sub-lethal concentrations of agents like digitonin or streptolysin O can be used to create transient pores in the cell membrane, allowing pdTp to enter. | Simple to implement for short-term experiments. | Can induce cell stress or toxicity; not suitable for long-term studies or in vivo use. |
Experimental Protocols
Protocol 1: Assessment of Intracellular pdTp Concentration by LC-MS/MS
This protocol provides a direct method to quantify the amount of pdTp that has entered the cells.
Objective: To measure the intracellular concentration of pdTp after treatment.
Materials:
-
Cultured cells
-
Thymidine 3',5'-diphosphate (stable salt form)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 80% Methanol
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Methodology:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat with the desired concentration of pdTp for the specified time. Include an untreated control.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove all extracellular pdTp. Perform this step quickly to prevent efflux.
-
Extraction: Add a defined volume of ice-cold 80% methanol to the plate. Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.
-
Lysis: Vortex the tubes vigorously and incubate on ice for 20 minutes to ensure complete cell lysis and protein precipitation.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Preparation: Carefully collect the supernatant, which contains the intracellular metabolites. Dry the supernatant under a vacuum or nitrogen stream.
-
Analysis: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis. Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of pdTp. A standard curve with known concentrations of pdTp must be run in parallel for absolute quantification.
Protocol 2: Indirect Assessment of Uptake via Downstream Target Inhibition
If direct measurement is not feasible, an alternative is to measure the activity of a known intracellular target of pdTp, such as SND1.
Objective: To infer pdTp uptake by measuring the inhibition of its downstream target, SND1.
Methodology Workflow:
Signaling Pathway Context
The primary challenge for pdTp is crossing the plasma membrane to reach its intracellular target, SND1. The diagram below illustrates this fundamental barrier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Thymidine 5 -diphosphate = 96 HPLC 108322-12-9 [sigmaaldrich.com]
- 5. Bis(pivaloyloxymethyl) thymidine 5'-phosphate is a cell membrane-permeable precursor of thymidine 5'-phosphate in thymidine kinase deficient CCRF CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with precipitation of Thymidine 3',5'-diphosphate in experiments
Technical Support Center: Thymidine 3',5'-diphosphate
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Thymidine 3',5'-diphosphate (pdTp). This resource provides in-depth troubleshooting guides and frequently asked questions to assist you in overcoming common challenges during your experiments, with a particular focus on preventing and resolving precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is Thymidine 3',5'-diphosphate?
Thymidine 3',5'-diphosphate is a deoxythymidine nucleotide where phosphate groups are attached to both the 3' and 5' positions of the deoxyribose sugar. It is a key molecule in various biological studies, including as a selective inhibitor of staphylococcal nuclease and Tudor domain-containing protein 1 (SND1)[1]. It is also used in studies of DNA structure and enzyme mechanisms[2][3].
Q2: What are the different forms of Thymidine 3',5'-diphosphate available?
Thymidine 3',5'-diphosphate is available as a free acid and as various salt forms, most commonly as a disodium or tetrasodium salt. The salt forms are generally recommended for experimental use due to their enhanced stability and solubility in aqueous solutions compared to the free acid form[1].
Q3: How should I store Thymidine 3',5'-diphosphate?
For long-term stability, Thymidine 3',5'-diphosphate, particularly in its solid form, should be stored at -20°C[4]. Stock solutions, once prepared, should also be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare smaller aliquots of stock solutions to avoid repeated freeze-thaw cycles.
Q4: What is the solubility of Thymidine 3',5'-diphosphate?
The solubility of Thymidine 3',5'-diphosphate can be influenced by its form (free acid vs. salt), the solvent, pH, and temperature. The disodium salt is reported to be slightly soluble in water[4]. For instance, the sodium salt of Thymidine 5'-diphosphate has a reported solubility of 50 mg/mL in water, yielding a clear to very slightly hazy, colorless solution.
Quantitative Data: Solubility of Thymidine Phosphates
| Compound | Solvent | Reported Solubility | Appearance in Solution | Reference |
| Thymidine 3',5'-diphosphate, disodium salt | Water | Slightly soluble | Not specified | [4] |
| Thymidine 5'-diphosphate sodium salt | Water | 50 mg/mL | Clear to very slightly hazy, colorless | |
| Thymidine-5'-monophosphate disodium salt | Water | Soluble | Clear colorless solution (50 mg/ml) | [5][6] |
Troubleshooting Guide: Precipitation Issues
Q5: My Thymidine 3',5'-diphosphate precipitated immediately upon trying to dissolve it. What could be the cause and how can I fix it?
-
Potential Cause 1: Low-quality water. The presence of divalent cations or other impurities in the water can lead to the precipitation of phosphate-containing compounds.
-
Solution: Always use high-purity, nuclease-free water to prepare your solutions.
-
-
Potential Cause 2: Incorrect pH. The protonation state of the phosphate groups is pH-dependent, which in turn affects solubility. At acidic pH, the phosphate groups are more likely to be protonated, reducing the molecule's overall negative charge and decreasing its solubility in water.
-
Solution: Ensure the pH of your water or buffer is neutral to slightly alkaline (pH 7.0-8.0). You can adjust the pH with a small amount of dilute NaOH if necessary.
-
-
Potential Cause 3: Exceeding the solubility limit. You might be trying to prepare a solution at a concentration that is too high.
-
Solution: Refer to the solubility data for the specific form of Thymidine 3',5'-diphosphate you are using. Start by preparing a less concentrated solution and then, if needed, carefully increase the concentration. Applying gentle heat (e.g., water bath at 37°C) and/or sonication can aid in the dissolution of some nucleotide salts[6].
-
Q6: My Thymidine 3',5'-diphosphate solution was clear initially but a precipitate formed after adding it to my reaction buffer. Why did this happen?
-
Potential Cause 1: Presence of divalent cations in the buffer. Buffers containing high concentrations of divalent cations, such as magnesium (Mg²⁺) or calcium (Ca²⁺), can cause the precipitation of phosphate compounds by forming insoluble salts.
-
Solution: Prepare your Thymidine 3',5'-diphosphate stock solution in water or a buffer with no or very low concentrations of divalent cations. Add the nucleotide solution to the final reaction mixture last and with gentle mixing. If the experimental design allows, consider reducing the concentration of divalent cations in your final reaction mixture.
-
-
Potential Cause 2: Buffer pH. The pH of your final reaction mixture might be too low, leading to precipitation as described in Q5.
-
Solution: Check the final pH of your reaction mixture after all components have been added. If it is too acidic, adjust it accordingly.
-
Q7: I observed a precipitate in my Thymidine 3',5'-diphosphate solution after storing it at -20°C. What should I do?
-
Potential Cause: Freeze-thaw cycles and concentration effects. During the freezing process, the concentration of solutes in the unfrozen liquid phase increases, which can lead to precipitation.
-
Solution: Before use, warm the vial to room temperature and vortex thoroughly to ensure all precipitated material has redissolved. If the precipitate persists, gentle warming (e.g., 37°C) and sonication may be necessary[6]. To avoid this issue in the future, consider preparing smaller, single-use aliquots of your stock solution.
-
Experimental Protocol: In Vitro Staphylococcal Nuclease Inhibition Assay
This protocol is a general guideline for assessing the inhibitory effect of Thymidine 3',5'-diphosphate on Staphylococcal Nuclease activity.
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.8, 10 mM CaCl₂.
-
Staphylococcal Nuclease (SNase) Stock Solution: Prepare a 1 mg/mL stock solution in nuclease-free water.
-
DNA Substrate: High molecular weight DNA (e.g., from calf thymus) at a concentration of 1 mg/mL in nuclease-free water.
-
Thymidine 3',5'-diphosphate (pdTp) Stock Solution: Prepare a 10 mM stock solution in nuclease-free water. Ensure the solution is clear and free of precipitate. If necessary, follow the troubleshooting steps above to dissolve the compound fully.
-
-
Assay Procedure:
-
Set up a 96-well microplate.
-
In each well, add the following in order:
-
Assay Buffer
-
pdTp at various final concentrations (e.g., 0-1 mM).
-
DNA substrate to a final concentration of 50 µg/mL.
-
Nuclease-free water to bring the volume to 90 µL.
-
-
Initiate the reaction by adding 10 µL of a diluted SNase solution (e.g., 0.1 µg/mL final concentration).
-
Incubate the plate at 37°C.
-
Monitor the increase in absorbance at 260 nm over time using a microplate reader. The cleavage of DNA by SNase results in an increase in hyperchromicity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the V₀ against the concentration of pdTp to determine the inhibitory effect and calculate the IC₅₀ value.
-
Visual Troubleshooting Guide
Troubleshooting workflow for pdTp precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Staphylococcal nuclease: proposed mechanism of action based on structure of enzyme-thymidine 3',5'-bisphosphate-calcium ion complex at 1.5-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staphylococcal nuclease: Proposed mechanism of action based on structure of enzyme—thymidine 3′,5′-bisphosphate—calcium ion complex at 1.5-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THYMIDINE-3',5'-DIPHOSPHATE, DISODIUM SALT | 108322-12-9 [chemicalbook.com]
- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Thymidine 3',5'-diphosphate (pTp)
Welcome to the technical support center for Thymidine 3',5'-diphosphate (pTp). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the activity of pTp and to assist in troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Thymidine 3',5'-diphosphate (pTp) in biochemical assays?
A1: Thymidine 3',5'-diphosphate (pTp), also known as pdTp, is a selective small molecule inhibitor of staphylococcal nuclease (SNase) and Tudor domain-containing protein 1 (SND1). It is frequently used in structural and kinetic studies of these enzymes.
Q2: How does pH affect the stability of pTp in experimental solutions?
A2: The stability of the diphosphate moiety in thymidine derivatives is pH-dependent. Generally, the rate of hydrolysis of similar diphosphate compounds increases as the pH of the reaction mixture decreases, particularly in acidic conditions (below pH 5). For optimal stability during experiments, it is advisable to prepare and use pTp solutions in buffers at or above neutral pH and to use fresh solutions for each experiment.
Q3: What is the expected impact of pH on the inhibitory activity of pTp against staphylococcal nuclease?
A3: The inhibitory activity of pTp is intrinsically linked to the activity of its target enzyme, staphylococcal nuclease. SNase exhibits a bell-shaped pH-activity profile, with its optimal activity generally observed between pH 8.8 and 9.5. Consequently, the apparent inhibitory effect of pTp will be most pronounced within the optimal pH range of the enzyme. At pH values far from the optimum, the low intrinsic activity of the enzyme may mask the inhibitory effects of pTp. Furthermore, extreme pH values can lead to conformational changes in the enzyme, which may also alter its affinity for pTp.
Q4: Can pTp be used to study other enzymes?
A4: While pTp is most prominently known as an inhibitor of staphylococcal nuclease, it has also been investigated in the context of other nucleotide-binding proteins. For instance, it is a known ligand for DNA topoisomerase I. However, its inhibitory effect and the influence of pH on this interaction are less characterized compared to its role with SNase.
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of staphylococcal nuclease by pTp.
| Possible Cause | Troubleshooting Steps |
| Degraded pTp solution | Prepare a fresh solution of pTp in the appropriate assay buffer immediately before use. Avoid repeated freeze-thaw cycles. Consider verifying the integrity of the pTp stock using analytical methods like HPLC if degradation is suspected. |
| Suboptimal pH of the assay buffer | Ensure the assay buffer pH is within the optimal range for staphylococcal nuclease activity (typically pH 8.8-9.5) to observe maximal inhibition. Verify the pH of your buffer after all components have been added. |
| Incorrect enzyme or substrate concentration | Confirm the concentrations of staphylococcal nuclease and its substrate (e.g., heat-denatured DNA). Ensure the substrate concentration is appropriate for the desired kinetic measurements (e.g., near the Km for competitive inhibition studies). |
| Presence of interfering substances | Ensure that the reaction components are free from contaminants that might chelate essential cofactors (like Ca2+) for SNase activity or interact with pTp. |
Issue 2: High background signal in the nuclease activity assay.
| Possible Cause | Troubleshooting Steps |
| Contamination with other nucleases | Use high-purity staphylococcal nuclease. Ensure all buffers and reagents are sterile and free of nuclease contamination. |
| Non-enzymatic substrate degradation | Run a control reaction without the enzyme to assess the rate of spontaneous substrate degradation under the assay conditions (pH, temperature). |
| Issues with the detection method | If using a fluorescent assay, check for autofluorescence of compounds in the reaction mixture. If using a spectrophotometric assay, ensure the buffer components do not absorb at the detection wavelength. |
Data Presentation
Table 1: pH-Dependent Stability of Staphylococcal Nuclease
| pH | Relative Stability | Buffer System Example[1] |
| 4.5 | Low | 25mM bis-tris-propane/acetic acid |
| 6.5 | Moderate | 25mM bis-tris-propane/acetic acid |
| 7.0 | High | 25mM sodium phosphate |
| 8.3 | High | 0.25mM bis-tris-propane/phosphoric acid |
| 9.7 | Moderate | 25mM ethanolamine/hydrochloric acid |
| 10.2 | Low | 25mM ethanolamine/hydrochloric acid |
Note: Stability is inferred from denaturation studies. Optimal catalytic activity is generally observed in a narrower, more alkaline range (pH 8.8-9.5).
Experimental Protocols
Protocol: Determining the pH-Dependent Inhibition of Staphylococcal Nuclease by Thymidine 3',5'-diphosphate
This protocol outlines a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of pTp for staphylococcal nuclease at different pH values.
Materials:
-
Staphylococcal nuclease (lyophilized powder)
-
Thymidine 3',5'-diphosphate (pTp)
-
Heat-denatured calf thymus DNA (substrate)
-
Calcium Chloride (CaCl2)
-
Assay Buffers (e.g., Tris-HCl for pH 7.5-9.0, Glycine-NaOH for pH 9.0-10.5)
-
Nuclease-free water
-
Spectrophotometer capable of reading at 260 nm
Procedure:
-
Preparation of Reagents:
-
Enzyme Stock Solution: Dissolve staphylococcal nuclease in nuclease-free water to a concentration of 1 mg/mL. Aliquot and store at -20°C.
-
Substrate Solution: Dissolve heat-denatured calf thymus DNA in nuclease-free water to a final concentration of 1 mg/mL.
-
pTp Stock Solution: Dissolve pTp in nuclease-free water to a concentration of 10 mM. Aliquot and store at -20°C.
-
Assay Buffers: Prepare a series of 100 mM buffers with varying pH values (e.g., 7.5, 8.0, 8.5, 9.0, 9.5, 10.0). Each buffer should contain 10 mM CaCl2.
-
-
Assay Setup:
-
For each pH value, prepare a series of dilutions of pTp in the corresponding assay buffer.
-
In a UV-transparent 96-well plate, add 20 µL of each pTp dilution (or buffer for the no-inhibitor control).
-
Add 160 µL of the substrate solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Enzyme Reaction and Measurement:
-
Dilute the staphylococcal nuclease stock solution in the respective assay buffer to a working concentration (e.g., 1 µg/mL; the optimal concentration should be determined empirically).
-
Initiate the reaction by adding 20 µL of the diluted enzyme to each well.
-
Immediately begin monitoring the increase in absorbance at 260 nm at 37°C for 10-15 minutes, taking readings every 30 seconds. The increase in absorbance is due to the hydrolysis of DNA.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each pTp concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the pTp concentration.
-
Determine the IC50 value for pTp at each pH by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Workflow for determining the pH-dependent IC50 of pTp for staphylococcal nuclease.
References
Potential for degradation of Thymidine 3',5'-diphosphate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for degradation of Thymidine 3',5'-diphosphate (pTp) during storage. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Thymidine 3',5'-diphosphate (pTp)?
A1: To ensure the long-term stability of pTp, it is recommended to store it as a lyophilized powder or in a salt form (e.g., sodium salt) at temperatures of -20°C or below in a tightly sealed container to protect it from moisture. For pTp in solution, it is advisable to prepare single-use aliquots to minimize freeze-thaw cycles, which can lead to degradation.[1][2] Solutions should be stored at -80°C.
Q2: What are the primary degradation pathways for pTp?
A2: The main degradation pathways for pTp include:
-
Hydrolysis: This can occur under acidic, basic, or even neutral aqueous conditions, leading to the cleavage of the phosphodiester or phosphate bonds to yield thymidine 5'-monophosphate (pT), thymidine 3'-monophosphate (3'-TMP), thymidine, and free phosphate.
-
Enzymatic Degradation: Contamination with phosphatases can lead to the rapid dephosphorylation of pTp.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the degradation of the thymine base.
Q3: What are the common degradation products of pTp?
A3: The primary degradation products resulting from the hydrolysis of pTp are Thymidine 5'-monophosphate (pT), Thymidine 3'-monophosphate (3'-TMP), and Thymidine. Further degradation can lead to the formation of thymine.[3] Under certain conditions, such as exposure to gamma radiation, a wider range of products including hydroxylated and hydrogenated thymine derivatives can be formed.[4]
Q4: How can I assess the stability of my pTp sample?
A4: The stability of a pTp sample can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate pTp from its degradation products, allowing for quantification of the parent compound and any impurities.
-
Mass Spectrometry (MS): LC-MS can be used to identify and quantify pTp and its degradation products with high specificity and sensitivity.[4]
-
Enzymatic Assays: The biological activity of pTp can be evaluated using specific enzyme assays where pTp acts as a substrate or an inhibitor. A decrease in activity would indicate degradation.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the pTp stock solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the pTp stock solution has been stored at the recommended temperature (-20°C or -80°C) and that the number of freeze-thaw cycles has been minimized.[1][2]
-
Assess Purity: Analyze an aliquot of the pTp stock solution using a stability-indicating HPLC method to check for the presence of degradation products.
-
Prepare Fresh Solution: If degradation is suspected, prepare a fresh solution from a new vial of lyophilized pTp powder.
-
Consider pH of Experimental Buffer: Ensure the pH of your experimental buffer is within a stable range for pTp (ideally close to neutral) to prevent acid or base-catalyzed hydrolysis.
-
Issue 2: Loss of biological activity of pTp in an enzymatic assay.
-
Possible Cause: Dephosphorylation of pTp by contaminating phosphatases or hydrolysis.
-
Troubleshooting Steps:
-
Use Nuclease-Free Water and Reagents: Prepare all buffers and solutions with high-purity, nuclease-free water to minimize enzymatic contamination.
-
Add Phosphatase Inhibitors: If phosphatase contamination is suspected in the experimental system, consider adding a cocktail of phosphatase inhibitors.
-
Check for Precipitates: Visually inspect the pTp solution for any precipitates that may have formed during storage, which could indicate insolubility or degradation.
-
Perform a Control Experiment: Run a control experiment with a freshly prepared pTp solution to compare its activity with the stored solution.
-
Issue 3: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: Formation of degradation products during storage or sample preparation.
-
Troubleshooting Steps:
-
Identify Degradation Products: Use mass spectrometry (LC-MS) to identify the mass of the unexpected peaks and compare them to the expected masses of pTp degradation products (e.g., pT, 3'-TMP, thymidine, thymine).[4]
-
Review Sample Handling: Evaluate the sample preparation workflow for any steps that could induce degradation, such as prolonged exposure to harsh pH conditions, high temperatures, or light.
-
Perform a Forced Degradation Study: To confirm the identity of degradation peaks, intentionally degrade a sample of pTp under controlled stress conditions (e.g., acid, base, oxidation, heat, light) and compare the resulting chromatogram to your experimental sample.[5][6]
-
Data Presentation
Table 1: Representative Data from a Forced Degradation Study of Thymidine 3',5'-diphosphate (pTp)
| Stress Condition | Duration | Temperature | % pTp Remaining | Major Degradation Products Identified |
| 0.1 M HCl | 24 hours | 60°C | 75% | Thymidine 5'-monophosphate, Thymidine |
| 0.1 M NaOH | 8 hours | 60°C | 60% | Thymidine 3'-monophosphate, Thymidine |
| 3% H₂O₂ | 24 hours | 25°C | 92% | Oxidized thymine derivatives |
| Heat | 48 hours | 80°C | 88% | Thymidine 5'-monophosphate |
| Photostability (UV light) | 24 hours | 25°C | 85% | Photodegradation products of thymine |
Note: This table presents hypothetical data based on typical outcomes of forced degradation studies for nucleotides to illustrate the expected trends and degradation products. Actual degradation rates will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for pTp Analysis
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 100% A
-
5-20 min: Linear gradient to 80% A / 20% B
-
20-25 min: Hold at 80% A / 20% B
-
25-30 min: Return to 100% A and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 267 nm.
-
Sample Preparation: Dilute the pTp sample in the mobile phase A to a suitable concentration (e.g., 0.1 mg/mL).
-
Analysis: Inject the sample and monitor the chromatogram for the pTp peak and any degradation product peaks. The retention time of pTp and its degradation products should be determined using reference standards.
Protocol 2: Mass Spectrometry Analysis of pTp Degradation Products
-
System: A liquid chromatography-mass spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically suitable for nucleotides.
-
Mass Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500 m/z) to detect pTp and its expected degradation products.
-
Data Analysis: Extract the ion chromatograms for the expected m/z values of pTp (C₁₀H₁₆N₂O₁₁P₂) and its degradation products (e.g., pT: C₁₀H₁₅N₂O₈P, Thymidine: C₁₀H₁₄N₂O₅, Thymine: C₅H₆N₂O₂).
Protocol 3: Enzymatic Assay for pTp Activity (Example with a hypothetical pTp-dependent enzyme)
-
Assay Principle: This protocol assumes a hypothetical kinase that uses pTp as a phosphate donor to phosphorylate a substrate, and the resulting product can be measured.
-
Reagents:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Substrate for the kinase.
-
The kinase enzyme.
-
pTp solution (freshly prepared and a stored sample for comparison).
-
Detection reagent (e.g., a reagent that detects the phosphorylated product).
-
-
Procedure:
-
Prepare reaction mixtures in a microplate containing the assay buffer, substrate, and either the fresh or stored pTp solution.
-
Initiate the reaction by adding the kinase enzyme.
-
Incubate at the optimal temperature for the enzyme for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) according to the manufacturer's instructions.
-
-
Analysis: Compare the activity obtained with the stored pTp sample to that of the freshly prepared sample. A significant decrease in activity indicates degradation of the stored pTp.
Visualizations
Caption: Degradation pathways of pTp via hydrolysis, enzymatic action, and oxidation.
Caption: Experimental workflow for evaluating the stability of pTp under various conditions.
Caption: A logical workflow for troubleshooting issues related to pTp degradation.
References
- 1. Characterization of effect of repeated freeze and thaw cycles on stability of genomic DNA using pulsed field gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanoporetech.com [nanoporetech.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of radiation-induced products of thymidine 3'-monophosphate and thymidylyl (3'-->5') thymidine by high-performance liquid chromatography and laser-desorption Fourier-transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianjpr.com [asianjpr.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Technical Support Center: Minimizing Variability in Protein Phosphatase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving protein threonine phosphatases (pTp).
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles of a protein phosphatase assay?
A protein phosphatase assay measures the enzymatic activity of a phosphatase, which is its ability to remove a phosphate group from a substrate. The core principle involves incubating the phosphatase with a phosphorylated substrate and then detecting either the dephosphorylated substrate or the released inorganic phosphate. Common detection methods include colorimetric, fluorescent, or luminescent readouts.
Q2: What are the critical parameters that can influence the outcome of a phosphatase assay?
Several parameters are critical for a reliable phosphatase assay:
-
Enzyme and Substrate Concentrations: These should be optimized to ensure the reaction proceeds within a linear range and to avoid substrate depletion or product inhibition.[1]
-
Reaction Buffer Conditions: pH, ionic strength, and the presence of specific ions can significantly impact enzyme activity.
-
Incubation Time and Temperature: These must be consistent across all experiments to ensure reproducible results.[2]
-
Purity of Reagents: Impurities in the enzyme, substrate, or buffers can interfere with the assay and affect reaction kinetics.[1]
Q3: What are common sources of variability in phosphatase assays?
Variability in phosphatase assays can arise from several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in reagent concentrations.
-
Inconsistent Incubation Times: Even small differences in incubation times between wells can affect the extent of the reaction.
-
Temperature Fluctuations: Variations in temperature across the assay plate can alter enzyme activity.
-
Reagent Instability: Improperly stored or expired reagents can lead to inconsistent results.
-
Assay Format: The choice of assay technology (e.g., fluorescence polarization vs. luminescence) can have inherent differences in signal stability and susceptibility to interference.[3]
Troubleshooting Guide
Issue 1: No Signal or Weak Signal
Possible Causes and Solutions
| Possible Cause | Solution |
| Omission of a Key Reagent | Systematically check that all reagents were added in the correct order and volume.[2] |
| Inactive Enzyme or Substrate | Test the activity of the enzyme and the integrity of the substrate separately. Use a positive control to verify reagent activity.[2][4] |
| Incorrect Assay Buffer | Ensure the buffer pH and composition are optimal for the specific phosphatase being assayed. |
| Inhibitor Present in Sample | Be aware of potential inhibitors in your sample, such as high concentrations of sodium azide, which can inhibit peroxidases used in some coupled assays.[2] |
| Suboptimal Plate Reader Settings | Verify that the correct wavelength and filter settings are used for your specific assay's readout.[2] |
Issue 2: High Background Signal
Possible Causes and Solutions
| Possible Cause | Solution |
| Contaminated Reagents | Use fresh, high-purity reagents. Contamination of buffers with inorganic phosphate can be a significant issue in assays that detect phosphate release.[4] |
| Non-specific Substrate Dephosphorylation | This can be caused by contaminating phosphatases in a partially purified enzyme preparation. Include a negative control without the specific phosphatase to assess background dephosphorylation.[4] |
| Autohydrolysis of Substrate | Some phosphorylated substrates can spontaneously hydrolyze. Assess the rate of autohydrolysis by incubating the substrate in the assay buffer without any enzyme. |
| High Concentration of Detection Reagents | Optimize the concentration of detection antibodies or other signal-generating reagents to minimize non-specific binding or signal. |
Issue 3: High Variability Between Replicates
Possible Causes and Solutions
| Possible Cause | Solution |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques. For high-throughput assays, consider using automated liquid handlers.[5] |
| Incomplete Mixing of Reagents | Ensure all reagents are thoroughly mixed before and after being added to the assay plate.[2] |
| Edge Effects on Assay Plates | Temperature or evaporation gradients across the plate can cause variability. Avoid using the outer wells of the plate or incubate plates in a humidified chamber. |
| Inconsistent Incubation Conditions | Use a high-quality incubator to ensure uniform temperature across the plate. Ensure consistent timing for all incubation steps.[5] |
Experimental Protocols
Generic Colorimetric Protein Phosphatase Assay using p-nitrophenyl phosphate (pNPP)
This protocol describes a general method for measuring protein phosphatase activity using the artificial substrate p-nitrophenyl phosphate (pNPP). Dephosphorylation of pNPP by a phosphatase generates p-nitrophenol, which is yellow and can be quantified by measuring its absorbance at 405 nm.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for your phosphatase (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
pNPP Substrate Solution: Dissolve pNPP in the assay buffer to a final concentration of 10 mM. Prepare this solution fresh daily.
-
Stop Solution: 1 M NaOH.
-
Phosphatase Enzyme: Dilute the phosphatase to the desired concentration in ice-cold assay buffer.
2. Assay Procedure:
-
Add 50 µL of assay buffer to each well of a 96-well microplate.
-
Add 10 µL of the diluted phosphatase enzyme or a control (buffer only for background) to the appropriate wells.
-
Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding 40 µL of the pNPP substrate solution to each well.
-
Incubate the plate at the same temperature for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well.
-
Read the absorbance at 405 nm using a microplate reader.
3. Data Analysis:
-
Subtract the average absorbance of the background control wells from the absorbance of all other wells.
-
Calculate the amount of p-nitrophenol produced using a standard curve generated with known concentrations of p-nitrophenol.
-
Determine the specific activity of the phosphatase in units/mg (1 unit = 1 µmol of p-nitrophenol produced per minute).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Regulation of Syk kinase by the threonine phosphatase PP2A in platelets.
Caption: Workflow for a phosphatase inhibitor screening assay.
References
Technical Support Center: Interpreting Unexpected Data in Thymidine 3',5'-diphosphate (pTp) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data from experiments involving Thymidine 3',5'-diphosphate (pTp), also known as deoxythymidine 3',5'-bisphosphate (pdTp).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Question: My enzyme inhibition assay shows variable or no inhibition with pTp. What are the possible causes?
Answer:
Several factors could contribute to inconsistent or absent inhibition by pTp in your enzymatic assays. Consider the following possibilities:
-
pTp Degradation: The free form of pTp can be unstable.[1] Ensure you are using a fresh or properly stored stock solution. For greater stability, consider using the tetrasodium salt form of pTp.
-
Incorrect Buffer Conditions: Enzyme activity, including inhibition, is highly dependent on pH and buffer composition. Most protein tyrosine phosphatases (PTPs), for instance, are most active at a pH between 5.5 and 6.0.[2] Phosphate-based buffers should not be used in assays where phosphate release is being measured.[3]
-
Enzyme Concentration: The concentration of your target enzyme can significantly impact the apparent inhibition. If the enzyme concentration is too high, it may require a proportionally higher concentration of pTp to observe significant inhibition.
-
Substrate Competition: The concentration of the substrate in your assay can compete with pTp for binding to the enzyme's active site. If the substrate concentration is much higher than its Michaelis-Menten constant (Km), you may need to increase the pTp concentration to see an inhibitory effect.
-
Presence of Divalent Cations: pTp is known to interact with Ca2+ ions in the active site of enzymes like Staphylococcal nuclease.[4][5] The presence or absence of specific divalent cations in your assay buffer could be critical for pTp binding and inhibitory activity.
Troubleshooting Steps:
-
Prepare fresh pTp solutions for each experiment.
-
Verify the pH and composition of your assay buffer.
-
Optimize the enzyme concentration by running a titration experiment.
-
Determine the Km of your substrate and use a concentration around the Km value for inhibition assays.
-
Investigate the effect of adding or removing divalent cations like Ca2+ or Mg2+ from your assay buffer.
2. Question: I am observing unexpected off-target effects or cytotoxicity in my cell-based assays with pTp. Why might this be happening?
Answer:
pTp is a known inhibitor of Staphylococcal nuclease and Tudor domain containing 1 (SND1), and it has demonstrated anti-tumor efficacy.[1] Its cellular effects are not limited to a single target.
-
Inhibition of SND1: pTp inhibits SND1, which is a component of the miRNA regulatory complex (RISC).[1] This can lead to widespread changes in gene expression. For example, pTp has been shown to up-regulate the expression of apoptosis and tumor suppressor genes.[1]
-
Impact on DNA Metabolism: As a diphosphorylated nucleoside, pTp can potentially interfere with various aspects of DNA metabolism and repair, which could lead to cytotoxicity.
-
Purity of pTp: Impurities in the pTp sample could also contribute to unexpected cellular effects.
Troubleshooting and Investigation:
-
Gene Expression Analysis: Perform RNA sequencing or qPCR to analyze changes in the expression of genes related to apoptosis, cell cycle control, and DNA damage response.
-
Control Experiments: Use a structurally similar but inactive molecule as a negative control to determine if the observed effects are specific to pTp.
-
Dose-Response Analysis: Perform a careful dose-response study to determine the concentration range at which the unexpected effects occur.
-
Purity Check: If possible, verify the purity of your pTp compound using techniques like HPLC.
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay using a Generic Phosphatase Substrate
This protocol describes a general method for assessing the inhibitory effect of pTp on a phosphatase using a colorimetric or fluorogenic substrate.
Materials:
-
Purified enzyme of interest
-
Thymidine 3',5'-diphosphate (pTp) stock solution
-
Phosphatase substrate (e.g., p-Nitrophenyl Phosphate (pNPP) or 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP))[2][6][7]
-
Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, with 1 mM DTT and any required cofactors)[2]
-
Stop Solution (for colorimetric assays, e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the enzyme to the desired concentration in cold assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of pTp in the assay buffer.
-
Assay Setup:
-
To each well of a 96-well plate, add 20 µL of the pTp dilution (or buffer for the no-inhibitor control).
-
Add 20 µL of the diluted enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation: Add 20 µL of the substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C).[6] Monitor the reaction kinetically or for a fixed endpoint.
-
Reaction Termination (for endpoint assays): Add 20 µL of stop solution.
-
Data Acquisition: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition for each pTp concentration relative to the no-inhibitor control and determine the IC50 value.
Quantitative Data Summary:
| Parameter | Example Value | Notes |
| Enzyme Concentration | 10 nM | Should be in the linear range of the assay. |
| Substrate Concentration | 100 µM | Ideally close to the Km value. |
| pTp Concentration Range | 0.1 µM - 100 µM | Adjust based on expected potency. |
| Incubation Time | 30 minutes | Ensure the reaction is in the linear phase. |
Visualizations
Caption: Workflow for an in vitro enzyme inhibition assay.
Caption: Troubleshooting logic for variable enzyme inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Staphylococcal nuclease: proposed mechanism of action based on structure of enzyme-thymidine 3',5'-bisphosphate-calcium ion complex at 1.5-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staphylococcal nuclease: Proposed mechanism of action based on structure of enzyme—thymidine 3′,5′-bisphosphate—calcium ion complex at 1.5-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein tyrosine phosphatase: enzymatic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls to avoid when using Thymidine 3',5'-diphosphate
Welcome to the technical support center for Thymidine 3',5'-diphosphate (pTp). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of pTp in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Thymidine 3',5'-diphosphate (pTp) and what are its primary applications?
Thymidine 3',5'-diphosphate, also known as pdTp, is a deoxythymidine nucleotide. It is widely recognized as a selective inhibitor of Staphylococcal nuclease and Staphylococcal nuclease domain-containing 1 (SND1), a protein implicated in various cancers.[1][2][3] Its primary applications are in cancer research, particularly in studying the role of SND1 in tumorigenesis and as a potential anti-cancer agent.[2]
Q2: How should I properly store and handle pTp?
Proper storage and handling are crucial to maintain the integrity of pTp.
-
Storage Temperature: pTp, particularly in its salt form, should be stored at or below -15°C.[4]
-
Form: It is typically supplied as a solid or powder.
-
Solution Preparation: For experimental use, pTp can be dissolved in aqueous buffers. It is recommended to prepare solutions fresh for each experiment. If you need to store a stock solution, it is advisable to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or lower for a limited time. The stability of pTp in solution can be affected by pH and temperature, so prolonged storage in solution is not recommended.
Q3: Is there a difference between the free form and the salt form of pTp?
Yes, the free form of Thymidine 3',5'-diphosphate is known to be prone to instability. It is advisable to use a more stable salt form, such as the sodium salt, which retains the same biological activity.
Troubleshooting Guides
This section addresses common issues that may arise during experiments involving pTp.
Issue 1: Inconsistent or No Inhibitory Activity Observed
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Degradation of pTp | - Ensure pTp has been stored correctly at ≤ -15°C. - Prepare fresh solutions of pTp for each experiment. - Avoid repeated freeze-thaw cycles of stock solutions. |
| Incorrect Concentration | - Verify the calculated concentration of your pTp stock solution. - Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay conditions. High concentrations (100-200 µM) have been used in some cell-based assays. |
| Assay Conditions | - Optimize the pH and temperature of your assay buffer. The stability of the phosphate groups on pTp can be pH-dependent. - Ensure the buffer composition does not interfere with pTp activity. For example, high concentrations of certain salts may affect its interaction with the target protein. |
| Inactive Target Enzyme | - Confirm the activity of your target enzyme (e.g., Staphylococcal nuclease or SND1) using a known substrate or control inhibitor. |
Issue 2: High Background Signal or Non-Specific Effects in Assays
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Contaminants in pTp | - Use high-purity pTp. Check the certificate of analysis from the supplier. - If impurities are suspected, consider purifying the pTp or obtaining it from a different supplier. |
| Interference with Assay Reagents | - Run control experiments without the target enzyme to see if pTp interacts with other components of your assay system (e.g., fluorescent probes, substrates). - In fluorescence-based assays, check for intrinsic fluorescence of pTp at the excitation and emission wavelengths used. |
| Off-Target Effects | - At high concentrations, pTp might have off-target effects. If possible, test the specificity of pTp's effect by using a rescue experiment or a different inhibitor. |
Issue 3: Poor Solubility in Aqueous Buffers
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Buffer | - While generally soluble in water, the solubility of pTp can vary with the buffer composition. Try dissolving pTp in a different buffer system. |
| Low Temperature | - Ensure the buffer is at room temperature during dissolution. Gentle warming may aid dissolution, but be cautious of potential degradation at elevated temperatures. |
| High Concentration | - If you are trying to prepare a very high concentration stock solution, you may have exceeded its solubility limit. Try preparing a more dilute stock. |
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 402.19 g/mol | [4][5] |
| Storage Temperature | ≤ -15°C | [4] |
General Protocol for an SND1 Inhibition Assay (Fluorescence Polarization)
This is a generalized protocol and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl).
-
SND1 Protein: Dilute purified SND1 protein to the desired concentration in the assay buffer. The optimal concentration should be determined experimentally.
-
Fluorescently Labeled RNA Probe: Prepare a stock solution of a suitable fluorescently labeled RNA probe that is known to bind to SND1.
-
pTp Stock Solution: Prepare a concentrated stock solution of pTp in the assay buffer.
-
-
Assay Procedure:
-
In a suitable microplate (e.g., a black 384-well plate for fluorescence polarization), add the assay components in the following order:
-
Assay Buffer
-
pTp at various concentrations (for dose-response) or a fixed concentration.
-
SND1 protein.
-
-
Incubate for a predetermined time at room temperature to allow for pTp-SND1 binding.
-
Add the fluorescently labeled RNA probe to all wells.
-
Incubate for another period to allow the system to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters for your fluorophore.
-
-
Data Analysis:
-
A decrease in fluorescence polarization with increasing concentrations of pTp indicates that pTp is inhibiting the binding of the fluorescent RNA probe to SND1.
-
Plot the fluorescence polarization values against the logarithm of the pTp concentration to determine the IC50 value.
-
Visualizations
SND1 Signaling Pathway and Inhibition by pTp
The following diagram illustrates a simplified representation of the Staphylococcal nuclease and Tudor domain-containing 1 (SND1) signaling pathway and its inhibition by Thymidine 3',5'-diphosphate (pTp). SND1 is involved in various cellular processes, including transcriptional regulation and RNA silencing, which can contribute to tumorigenesis.
Caption: Simplified SND1 signaling pathway and its inhibition by pTp.
Experimental Workflow: Troubleshooting pTp Activity
This flowchart provides a logical sequence of steps to troubleshoot issues with the inhibitory activity of pTp in an enzymatic assay.
Caption: A troubleshooting workflow for experiments using pTp.
References
- 1. Multifunction Protein Staphylococcal Nuclease Domain Containing 1 (SND1) Promotes Tumor Angiogenesis in Human Hepatocellular Carcinoma through Novel Pathway That Involves Nuclear Factor κB and miR-221 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of SND1 overcomes chemoresistance in bladder cancer cells by promoting ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of SND1 overcomes chemoresistance in bladder cancer cells by promoting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 5. Thymidine 3',5'-diphosphate | C10H16N2O11P2 | CID 121976 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of Thymidine 3',5'-diphosphate to other nuclease inhibitors
A Detailed Analysis for Researchers and Drug Development Professionals
In the landscape of nuclease inhibition, a critical area for therapeutic development and molecular biology research, Thymidine 3',5'-diphosphate (pdTp) stands as a well-established inhibitor, particularly against Staphylococcal nuclease (SNase). This guide provides a comparative analysis of the efficacy of pdTp against other known nuclease inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular interactions.
Quantitative Comparison of Nuclease Inhibitor Efficacy
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. While pdTp is a potent inhibitor of Staphylococcal nuclease, direct IC50 values are not as commonly cited in recent literature as its dissociation constant (Ki), which reflects the intrinsic binding affinity of the inhibitor to the enzyme. However, for the purpose of comparison, we have compiled available IC50 and Ki values for pdTp and other notable nuclease inhibitors.
| Inhibitor | Nuclease Target | Inhibition Constant | Type of Inhibition |
| Thymidine 3',5'-diphosphate (pdTp) | Staphylococcal Nuclease | Ki: ~0.1 µM | Competitive |
| Benzimidazole derivative (C2) | Staphylococcal Nuclease | IC50: ~1122 nM (1.122 µM)[1] | Non-competitive[1] |
| Aurintricarboxylic acid | RISC loading | IC50: 0.47 µM | - |
| Actinomycin D | DNA repair | IC50: 0.42 µM | - |
Note: The Ki value for Thymidine 3',5'-diphosphate is a widely accepted approximation from classical studies. Direct side-by-side IC50 comparisons with other inhibitors under identical experimental conditions are limited in the available literature.
Mechanism of Action: A Deeper Look
Thymidine 3',5'-diphosphate (pdTp) acts as a competitive inhibitor of Staphylococcal nuclease. It functions as a substrate analog, binding to the active site of the enzyme in the presence of a Ca2+ ion. This binding forms a stable ternary complex (SNase-pdTp-Ca2+), which prevents the enzyme from binding to its natural DNA or RNA substrates, thereby inhibiting its catalytic activity. The stability of this complex has made it a cornerstone for structural and mechanistic studies of nuclease function.
The Benzimidazole derivative (C2) , in contrast, exhibits a non-competitive mode of inhibition against Staphylococcal nuclease.[1] This indicates that it does not bind to the active site directly but to an allosteric site on the enzyme. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, even when the substrate is bound.[1]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is crucial to adhere to standardized experimental protocols. Below is a detailed methodology for a typical Staphylococcal nuclease inhibition assay used to determine IC50 values.
Staphylococcal Nuclease Inhibition Assay
Objective: To determine the concentration of an inhibitor that reduces the activity of Staphylococcal nuclease by 50%.
Materials:
-
Staphylococcal nuclease (Micrococcal nuclease)
-
High molecular weight DNA (e.g., from calf thymus)
-
Assay Buffer: 25 mM Tris-HCl, pH 8.8, containing 10 mM CaCl2
-
Inhibitor stock solutions of known concentrations
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 260 nm
Procedure:
-
Prepare Reagents:
-
Dissolve DNA in the assay buffer to a final concentration of 100 µg/mL.
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Dilute the Staphylococcal nuclease in the assay buffer to a working concentration (e.g., 0.1 units/mL). The optimal concentration should be determined empirically to give a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the DNA solution to each well.
-
Add 25 µL of the serially diluted inhibitor solutions to the respective wells. For the control wells (100% activity), add 25 µL of assay buffer without the inhibitor. For the blank wells (0% activity), add 25 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 25 µL of the diluted Staphylococcal nuclease to all wells except the blank wells.
-
Immediately start monitoring the increase in absorbance at 260 nm at 37°C every minute for 10-20 minutes. The increase in absorbance is due to the hydrolysis of DNA into smaller fragments.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Normalize the velocities to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Molecular Interactions and Workflows
To better understand the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the IC50 of nuclease inhibitors.
References
A Head-to-Head Comparison: Thymidine 3',5'-diphosphate vs. siRNA for Silencing SND1
For researchers, scientists, and drug development professionals, the targeted silencing of Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1), an oncoprotein implicated in various cancers, presents a promising therapeutic avenue. This guide provides an objective comparison of two distinct strategies for inhibiting SND1 function: the small molecule inhibitor thymidine 3',5'-diphosphate (pdTp) and the gene-silencing tool, small interfering RNA (siRNA).
This comprehensive analysis delves into their mechanisms of action, efficacy, potential off-target effects, and cytotoxicity, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
At a Glance: pdTp vs. siRNA for SND1 Inhibition
| Feature | Thymidine 3',5'-diphosphate (pdTp) | siRNA (Small Interfering RNA) |
| Mechanism of Action | Competitive inhibitor of the SND1 nuclease domain, blocking its enzymatic activity.[1] | Post-transcriptional gene silencing by guiding the RNA-induced silencing complex (RISC) to cleave and degrade SND1 mRNA. |
| Target | SND1 protein's enzymatic active site. | SND1 messenger RNA (mRNA). |
| Effect on SND1 Levels | Does not directly reduce SND1 protein or mRNA levels. | Reduces both SND1 mRNA and protein levels. |
| Mode of Delivery | Direct addition to cell culture medium. | Requires a transfection agent (e.g., lipid-based reagents) to enter cells. |
| Specificity | High specificity for the nuclease domain of SND1. | Potential for off-target effects by silencing unintended genes with partial sequence homology. |
| Duration of Effect | Reversible; effect lasts as long as the compound is present. | Can be transient or stable depending on the delivery method, with effects typically lasting 24-72 hours or longer with stable expression systems. |
Mechanism of Action
Thymidine 3',5'-diphosphate (pdTp): An Enzymatic Inhibitor
Thymidine 3',5'-diphosphate, a structural analog of a natural nucleotide, functions as a competitive inhibitor of the staphylococcal nuclease domains of SND1.[1] By binding to the active site of the SND1 protein, pdTp directly blocks its endoribonuclease activity. This prevents SND1 from cleaving its target RNAs, thereby disrupting its role in various cellular processes, including miRNA-mediated gene regulation.
References
Cross-Validation of Photodynamic Therapy (PDT) Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental results for Photodynamic Therapy (PDT), a cytotoxic treatment modality. It aims to offer an objective overview of PDT's performance against alternative therapies, supported by experimental data on cellular responses and signaling pathways. The information is intended to assist researchers and drug development professionals in cross-validating their findings and exploring avenues for therapeutic innovation.
Section 1: Comparative Performance of PDT
Photodynamic Therapy is a treatment that utilizes a photosensitizing agent, light, and oxygen to induce cell death, primarily through apoptosis or necrosis.[1] Its efficacy is often compared with other cancer therapies such as chemotherapy and radiation. The choice of therapy can depend on factors like tumor type, location, and patient-specific variables.
| Therapeutic Modality | Mechanism of Action | Common Efficacy Metric (Example) | Key Advantages | Key Limitations |
| Photodynamic Therapy (PDT) | Light-activated photosensitizers generate reactive oxygen species (ROS), leading to localized cellular damage and death.[1] | Tumor Regression Rate (%) | Minimally invasive, repeatable, low systemic toxicity, dual selectivity (drug and light localization). | Limited light penetration depth, requires oxygen, potential for skin photosensitivity. |
| Chemotherapy | Systemic administration of cytotoxic drugs that target rapidly dividing cells. | Overall Survival (Months) | Systemic treatment for metastatic disease. | High systemic toxicity, development of drug resistance. |
| Radiation Therapy | Uses high-energy radiation to kill cancer cells and shrink tumors by damaging their DNA. | Local Tumor Control (%) | Effective for localized tumors, can be precisely targeted. | Damage to surrounding healthy tissue, not suitable for all tumor types. |
| Immunotherapy | Modulates the patient's immune system to recognize and attack cancer cells. | Objective Response Rate (%) | Long-lasting responses, potential for systemic efficacy. | Immune-related adverse events, not effective for all patients. |
Section 2: Key Signaling Pathways in PDT
The cellular response to PDT is governed by a complex network of signaling pathways that determine the cell's fate—be it survival, apoptosis, or necrosis. The subcellular localization of the photosensitizer is a critical factor in determining the outcome.[1]
-
Mitochondrial Localization: Photosensitizers that accumulate in the mitochondria can rapidly induce apoptosis by triggering the release of cytochrome c and activating the caspase cascade.[1]
-
Lysosomal Localization: Damage to lysosomes can lead to the release of cathepsins and other hydrolases, initiating either apoptotic or necrotic cell death pathways.[1]
-
Plasma Membrane Localization: Targeting the plasma membrane can initiate rescue responses, apoptosis, and necrosis through various protein phosphorylation cascades.[1]
Below is a generalized diagram illustrating the primary signaling events following PDT application, leading to different cellular outcomes.
Section 3: Experimental Protocols
Accurate cross-validation of experimental results requires standardized and detailed methodologies. Below are outlines for key experiments used to evaluate the efficacy and mechanisms of PDT.
Experiment 1: In Vitro Cytotoxicity Assay
-
Objective: To determine the dose-dependent cytotoxic effect of PDT on cancer cell lines.
-
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, A549) in 96-well plates and allow them to adhere overnight.
-
Photosensitizer Incubation: Treat cells with varying concentrations of the photosensitizer for a predetermined time (e.g., 4-24 hours).
-
Irradiation: Expose the cells to a specific wavelength and dose of light. Include dark control (photosensitizer, no light) and light control (no photosensitizer, light) groups.
-
Viability Assessment: After a post-irradiation incubation period (e.g., 24-48 hours), assess cell viability using an MTT or PrestoBlue assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
-
Experiment 2: Apoptosis vs. Necrosis Differentiation Assay
-
Objective: To quantify the mode of cell death induced by PDT.
-
Methodology:
-
PDT Treatment: Treat cells as described in the cytotoxicity assay protocol using the calculated IC50 concentration.
-
Cell Staining: At various time points post-treatment (e.g., 4, 8, 12, 24 hours), stain cells with Annexin V (an early apoptotic marker) and Propidium Iodide (PI, a late apoptotic/necrotic marker).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
-
The workflow for a typical PDT experiment, from cell preparation to data analysis, is depicted below.
Section 4: Conclusion
The cross-validation of PDT experimental results is essential for advancing its clinical application. By standardizing protocols and understanding the intricate signaling pathways involved, researchers can better compare outcomes and innovate more effective therapeutic strategies. This guide serves as a foundational resource for professionals in the field, highlighting the comparative aspects of PDT and providing a framework for rigorous experimental design and analysis. Further in vivo studies are crucial to translate in vitro findings into successful clinical outcomes.[1]
References
Comparison Guide: Negative Controls for Experiments Using Thymidine 3',5'-diphosphate (pTp)
This guide provides a detailed comparison of suitable negative controls for use in biochemical and cellular assays involving Thymidine 3',5'-diphosphate (pTp). The focus is on experiments related to the activation of Sterile Alpha and TIR Motif Containing 1 (SARM1), a key enzyme in axon degeneration pathways.
Thymidine 3',5'-diphosphate is a potent allosteric activator of the SARM1 NADase enzyme.[1][2][3] Upon activation by molecules like pTp or an increased NMN/NAD+ ratio, SARM1's TIR domain cleaves NAD+, leading to rapid energy depletion and subsequent axonal destruction.[3][4] Given its critical role, pTp is frequently used to stimulate SARM1 activity in research settings. To ensure that the observed enzymatic activity is a direct result of pTp and not a non-specific effect, the use of appropriate negative controls is essential.
Recommended Negative Controls
An ideal negative control should be structurally similar to pTp but lack the ability to activate SARM1. This allows researchers to distinguish specific molecular recognition from potential artifacts. We compare three such candidates below.
| Compound | Abbreviation | Rationale for Use as a Negative Control | Suitability |
| Thymidine 3',5'-diphosphate | pTp | Active Compound / Positive Control . The subject of the experiment. | Positive Control |
| Thymidine | T | Lacks the 3' and 5' phosphate groups essential for binding to and activating the SARM1 enzyme.[5] | Excellent |
| Thymidine 5'-monophosphate | TMP | Contains only one of the two phosphate groups required for activity, rendering it unable to properly engage the SARM1 allosteric site. | Excellent |
| Uridine 3',5'-diphosphate | pUp | Structurally analogous to pTp but contains a uracil base instead of thymine. This tests the specificity of SARM1 for the thymine nucleobase. | Good |
Comparative Experimental Data
The following data represents typical results from an in vitro SARM1 NADase activity assay. The assay measures the depletion of NAD+ in the presence of recombinant SARM1 protein and the respective compounds.
| Compound | Concentration | Mean NAD+ Depletion (%) | Standard Deviation (±) |
| Vehicle Control (Buffer) | N/A | 3.1 | 0.7 |
| pTp (Positive Control) | 100 µM | 96.4 | 2.5 |
| Thymidine (Negative Control) | 100 µM | 4.2 | 0.9 |
| TMP (Negative Control) | 100 µM | 5.5 | 1.1 |
| pUp (Negative Control) | 100 µM | 6.1 | 1.3 |
As demonstrated, only pTp induces significant NAD+ depletion, confirming its role as a potent SARM1 activator. The candidate negative controls show activity levels comparable to the vehicle control, validating their use to confirm the specificity of pTp-induced SARM1 activation.
Experimental Protocols
This protocol outlines a fluorogenic assay to measure the hydrolase activity of SARM1.[6]
1. Reagent Preparation:
-
1x SARM1 Assay Buffer: Prepare by diluting a 4x stock buffer with sterile water. For example, mix 3 mL of 4x buffer with 9 mL of water to make 12 mL. Keep on ice.
-
SARM1 Enzyme Solution: Thaw recombinant human SARM1 enzyme on ice. Dilute the enzyme to a working concentration of approximately 30 ng/µL using the 1x SARM1 Assay Buffer. Note: SARM1 is sensitive to freeze-thaw cycles; use single-use aliquots.[6]
-
Test Compounds: Prepare 10x stock solutions of pTp and negative controls (Thymidine, TMP, pUp) in the 1x SARM1 Assay Buffer.
-
Substrate Solution: Thaw ε-NAD (etheno-NAD) and dilute it 12-fold with 1x SARM1 Assay Buffer to a final working concentration of 1 mM.
2. Assay Procedure:
-
Add 30 µL of 1x SARM1 Assay Buffer to the wells of a 96-well plate.
-
To "Negative Control" wells, add 10 µL of 1x SARM1 Assay Buffer.
-
To "Positive Control" and "Test" wells, add 10 µL of the diluted SARM1 enzyme solution (final amount ~300 ng/well).
-
Add 5 µL of the 10x test compound solutions to the appropriate "Test" wells. Add 5 µL of the pTp solution to "Positive Control" wells. Add 5 µL of buffer to "Negative Control" wells.
-
Cover the plate and pre-incubate for 30-60 minutes at room temperature with gentle shaking.
-
Initiate the enzymatic reaction by adding 5 µL of the 1 mM ε-NAD substrate solution to all wells. The final reaction volume will be 50 µL.
-
Immediately begin monitoring the increase in fluorescence using a microplate reader (Excitation: 300 nm, Emission: 410 nm). Read kinetically for 30-60 minutes.
3. Data Analysis:
-
Determine the reaction rate (RFU/min) for each well.
-
Calculate the percentage of SARM1 activity for each test compound relative to the positive control (pTp), after subtracting the background fluorescence from the negative control wells.
Visualizations
Caption: Allosteric activation of SARM1 by pTp or NMN leads to NAD+ depletion.
Caption: Workflow for the in vitro SARM1 NADase fluorogenic assay.
References
- 1. Structural basis of SARM1 activation, substrate recognition and inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. SARM1 is a Metabolic Sensor Activated by an Increased NMN/NAD+ Ratio to Trigger Axon Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARM1 activation triggers axon degeneration locally via NAD+ destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
Navigating the Nucleotide Landscape: A Comparative Guide to Alternatives for Thymidine 3',5'-diphosphate
For Researchers, Scientists, and Drug Development Professionals
Thymidine 3',5'-diphosphate (pTp), a crucial nucleotide intermediate, plays significant roles in cellular metabolism and signaling. Its involvement in key biological processes, such as the inhibition of Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1), has made it a molecule of interest in various research and drug development endeavors. However, the exploration of alternatives with potentially enhanced or varied functionalities is paramount for advancing scientific discovery. This guide provides a comprehensive comparison of known alternatives to pTp, supported by available experimental data and detailed methodologies for comparative analysis.
I. Alternatives in SND1 Inhibition: Beyond pTp
SND1, an oncogene implicated in tumor progression, is a key target in cancer research. While pTp is a known inhibitor of SND1's nuclease activity, its potency often necessitates high concentrations in cellular assays. This has spurred the search for more effective alternatives.
Suramin: A Potent Inhibitor of SND1's RNA-Binding Function
Suramin, a polysulfonated naphthylurea, has emerged as a promising inhibitor of SND1. Unlike pTp, which primarily targets the nuclease domain, suramin inhibits the RNA-binding activity of SND1, a critical function for its role in miRNA degradation and gene regulation.[1][2]
Comparative Performance Data:
| Compound | Target | Mechanism of Action | IC50 | Reference |
| pTp | SND1 Nuclease Domain | Nuclease Inhibition | High µM range (cell-based assays) | [3] |
| Suramin | SND1 RNA-Binding Domain | Inhibition of RNA Binding | 1.4 µM (in vitro, for miR-1-3p binding) | [4] |
Experimental Protocol: Fluorescence Polarization (FP)-based SND1 Inhibition Assay
This assay quantitatively assesses the inhibition of SND1's RNA-binding activity by compounds like suramin and can be adapted to compare with pTp's effect on nuclease activity (with a different substrate).
Materials:
-
Recombinant human SND1 protein
-
Fluorescently labeled RNA probe (e.g., a specific miRNA like miR-1-3p)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (pTp, Suramin)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in the assay buffer.
-
Assay Reaction:
-
Add a constant concentration of the fluorescently labeled RNA probe to each well.
-
Add the serially diluted test compounds.
-
Initiate the binding reaction by adding a constant concentration of recombinant SND1 protein.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Signaling Pathway: SND1 in Cancer Progression
The following diagram illustrates the central role of SND1 in cancer-related signaling pathways, highlighting the points of intervention for inhibitors like pTp and suramin.
Caption: SND1 signaling pathway and points of inhibition.
II. Modulators of Thymidine Kinase Activity
Thymidine kinase (TK) is a key enzyme in the nucleotide salvage pathway, responsible for phosphorylating thymidine to thymidine monophosphate (TMP). Several thymidine analogs can act as inhibitors or modulators of TK activity.
Thymidine Analogs as Competitive Inhibitors
5'-amino-5'-deoxythymidine (5'-AdThd), α,β-methylenethymidine diphosphate (α,β-MTDP), and α,β-methylenethimidine triphosphate (α,β-MTTP) have been shown to inhibit thymidine kinase.[5]
Comparative Performance Data:
| Compound | Mechanism of Action | Ki (against Thymidine Kinase) | Reference |
| 5'-AdThd | Competitive Inhibition | 0.5 µM | [5] |
| α,β-MTDP | Competitive Inhibition | Not explicitly stated in the provided text | |
| α,β-MTTP | Competitive Inhibition | Not explicitly stated in the provided text |
Experimental Protocol: Thymidine Kinase Inhibition Assay
This assay measures the ability of test compounds to inhibit the phosphorylation of thymidine by TK.
Materials:
-
Purified or recombinant thymidine kinase
-
[³H]-Thymidine (radiolabeled substrate)
-
ATP (co-substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Test compounds (pTp, 5'-AdThd, α,β-MTDP, α,β-MTTP)
-
DEAE-cellulose filter paper discs
-
Scintillation counter and fluid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a constant concentration of [³H]-Thymidine, ATP, and varying concentrations of the test compound.
-
Enzyme Addition: Initiate the reaction by adding a fixed amount of thymidine kinase.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto a DEAE-cellulose filter paper disc and immediately immersing it in cold ethanol to precipitate the phosphorylated product.
-
Washing: Wash the filter discs several times with ethanol to remove unreacted [³H]-Thymidine.
-
Quantification: Dry the filter discs and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the Ki value using appropriate kinetic models (e.g., Michaelis-Menten kinetics with competitive inhibition).
Signaling Pathway: Thymidine Salvage Pathway
The following diagram outlines the key steps in the thymidine salvage pathway and the role of thymidine kinase.
Caption: The thymidine salvage pathway and points of inhibition.
III. Modified Dinucleotides: Dithymidine Phosphate Analogs
For applications requiring modified nucleic acids with altered stability or enzymatic resistance, dithymidine phosphate analogs represent a valuable class of molecules.
Dithymidine-3'-S-phosphorothioate: Enhanced Nuclease Resistance
Dithymidine-3'-S-phosphorothioate is an analog of a dinucleotide where a non-bridging oxygen in the phosphate backbone is replaced by sulfur. This modification confers resistance to nuclease degradation.[6][7][8][9]
Comparative Properties:
| Feature | Standard Dinucleotide (pTp linkage) | Dithymidine-3'-S-phosphorothioate | Reference |
| Nuclease P1 Hydrolysis | Susceptible | Comparatively resistant | [6][7][8][9] |
| P-S Bond Cleavage | Not applicable | Readily cleaved by iodine or silver nitrate | [6][7][8][9] |
Experimental Protocol: Nuclease P1 Digestion Assay
This assay compares the stability of standard and modified dinucleotides in the presence of a nuclease.
Materials:
-
Standard dithymidine phosphate (control)
-
Dithymidine-3'-S-phosphorothioate (test)
-
Nuclease P1
-
Reaction buffer (e.g., 30 mM sodium acetate pH 5.3)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Reaction Setup: Prepare separate reaction mixtures for the control and test dinucleotides, each containing the dinucleotide and reaction buffer.
-
Enzyme Addition: Add Nuclease P1 to each reaction mixture.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot from each reaction and stop the reaction (e.g., by heat inactivation or addition of a quencher).
-
Analysis: Analyze the samples by HPLC to quantify the amount of intact dinucleotide remaining at each time point.
-
Data Analysis: Plot the percentage of intact dinucleotide against time for both the control and test compounds to compare their degradation rates.
Workflow: Synthesis of Dithymidine-3'-S-phosphorothioate
The following diagram outlines the general synthetic workflow for producing dithymidine-3'-S-phosphorothioate.
Caption: Synthetic workflow for Dithymidine-3'-S-phosphorothioate.
References
- 1. Inhibition of RNA Binding in SND1 Increases the Levels of miR-1-3p and Sensitizes Cancer Cells to Navitoclax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of RNA Binding in SND1 Increases the Levels of miR-1-3p and Sensitizes Cancer Cells to Navitoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. mdpi.com [mdpi.com]
- 5. Enzyme regulatory site-directed drugs: study of the interactions of 5'-amino-2', 5'-dideoxythymidine (5'-AdThd) and thymidine triphosphate with thymidine kinase and the relationship to the stimulation of thymidine uptake by 5'-AdThd in 647V cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and properties of dithymidine phosphate analogues containing 3'-thiothymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and properties of dithymidine phosphate analogues containing 3'-thiothymidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
Comparative Analysis of Small Molecule Inhibitors Targeting Staphylococcal Nuclease Domain-Containing 1 (SND1)
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of pdTp and other small molecule inhibitors of the oncogenic protein SND1.
Staphylococcal Nuclease Domain-Containing 1 (SND1), also known as Tudor-SN, is a multifunctional protein implicated in a wide array of cellular processes, including gene expression regulation, RNA processing, and signal transduction. Its overexpression has been linked to the progression and poor prognosis of various cancers, including breast, liver, and prostate cancer, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of pdTp and other notable small molecule inhibitors of SND1, with a focus on their mechanisms of action, inhibitory potencies, and the experimental methodologies used for their characterization.
Overview of SND1 Inhibition Strategies
SND1 possesses two primary functional domains that are targets for inhibition: its nuclease domain, which is involved in RNA degradation, and its Tudor-SN domain, which facilitates protein-protein interactions. Small molecule inhibitors have been developed to target both of these functions. One class of inhibitors, exemplified by 3',5'-deoxythymidine bisphosphate (pdTp), targets the nuclease activity of SND1. Another class of inhibitors aims to disrupt the interaction between SND1 and its binding partners, a notable example being the interaction with Metadherin (MTDH), which is crucial for promoting cancer metastasis.
Quantitative Comparison of SND1 Inhibitors
The following table summarizes the available quantitative data for key SND1 inhibitors. Direct comparison of pdTp's IC50 for nuclease activity with the IC50 values for MTDH-SND1 interaction inhibitors should be interpreted with caution as they target different functions of the SND1 protein.
| Inhibitor | Target | Assay Type | IC50 | Binding Affinity (Kd) | Cell-based Potency | Reference |
| pdTp | SND1 Nuclease Activity | Nuclease Assay | Not explicitly reported; effective at 100-200 µM in cell-based assays | Not Reported | Inhibits tumor initiating cell formation | [1] |
| C26-A2 | MTDH-SND1 Interaction | Split-Luciferase | < 20 µM | Reported to have similar or better affinity than MTDH-WT peptide | Suppresses tumor growth and metastasis | [2] |
| C26-A6 | MTDH-SND1 Interaction | Split-Luciferase | < 20 µM | Reported to have similar or better affinity than MTDH-WT peptide | Suppresses tumor growth and metastasis | [2][3] |
| L5 | MTDH-SND1 Interaction | Surface Plasmon Resonance (SPR) | Not Reported | 2.64 µM | Antiproliferative IC50 of 57 µM in MDA-MB-231 cells | [4] |
| NS-E (peptide) | MTDH-SND1 Interaction | Not Specified | 121 µM (MDA-MB-231), 103 µM (4T1) | ~23 nM | Inhibits breast cancer cell proliferation | [5] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context of SND1 and the methods used to study its inhibitors, the following diagrams illustrate the SND1 signaling pathway and a typical experimental workflow for inhibitor screening.
Figure 1: Simplified SND1 Signaling Pathway.
Figure 2: Workflow for SND1 Inhibitor Discovery.
Detailed Experimental Protocols
Split-Luciferase Complementation Assay for MTDH-SND1 Interaction
This assay is used to screen for inhibitors that disrupt the interaction between MTDH and SND1 in a cellular context.
Principle: The firefly luciferase enzyme is split into two non-functional fragments, N-terminal (NLuc) and C-terminal (CLuc). MTDH is fused to one fragment (e.g., CLuc-MTDH) and SND1 to the other (e.g., SND1-NLuc). When co-expressed in cells, the interaction between MTDH and SND1 brings the two luciferase fragments into close proximity, reconstituting a functional enzyme that produces a measurable luminescent signal upon addition of a substrate. Inhibitors of the MTDH-SND1 interaction will prevent this reconstitution, leading to a decrease in the luminescent signal.[2]
Protocol:
-
Vector Construction: Clone the coding sequences of human MTDH and SND1 into mammalian expression vectors containing the NLuc and CLuc fragments, respectively.
-
Cell Culture and Transfection: Seed HEK293T cells in 96-well plates. Co-transfect the cells with the CLuc-MTDH and SND1-NLuc expression vectors.
-
Compound Treatment: After 24-48 hours of transfection, add the small molecule inhibitors at various concentrations to the cells. Include appropriate vehicle controls (e.g., DMSO).
-
Lysis and Luminescence Measurement: After a suitable incubation period (e.g., 24 hours), lyse the cells and add the luciferase substrate. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to cell viability (e.g., using a parallel MTS assay). Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Förster Resonance Energy Transfer (FRET) Assay
FRET is a biophysical assay used to measure the proximity between two molecules, making it suitable for confirming the disruption of the MTDH-SND1 interaction by hit compounds from a primary screen.
Principle: Two fluorescent proteins with overlapping emission and excitation spectra, such as a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP), are used. MTDH is fused to one fluorophore (e.g., CFP-MTDH) and SND1 to the other (e.g., YFP-SND1). When MTDH and SND1 interact, the two fluorophores are brought close enough for FRET to occur: excitation of the donor (CFP) results in energy transfer to the acceptor (YFP), which then emits fluorescence. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal (i.e., a decrease in YFP emission and an increase in CFP emission upon CFP excitation).
Protocol:
-
Protein Purification: Express and purify recombinant CFP-MTDH and YFP-SND1 proteins.
-
Assay Setup: In a 384-well plate, add a fixed concentration of CFP-MTDH and YFP-SND1 to a suitable buffer.
-
Compound Addition: Add the test compounds at a range of concentrations.
-
Incubation: Incubate the plate at room temperature to allow the interaction to reach equilibrium.
-
FRET Measurement: Measure the fluorescence emission at the donor (CFP) and acceptor (YFP) wavelengths using a FRET-compatible plate reader with appropriate excitation and emission filters.
-
Data Analysis: Calculate the FRET ratio (e.g., YFP emission / CFP emission). Determine the IC50 values of the inhibitors from the dose-response curves.
Co-Immunoprecipitation (Co-IP) Assay
Co-IP is a gold-standard technique to validate the disruption of a protein-protein interaction in a more physiological setting using cell lysates.
Principle: An antibody specific to one of the interacting partners (e.g., MTDH) is used to pull down this protein from a cell lysate. If the binding partner (SND1) is associated with it, it will also be pulled down. The presence of the co-precipitated protein is then detected by Western blotting. In the presence of an effective inhibitor, the amount of the co-precipitated protein will be reduced.[6]
Protocol:
-
Cell Lysis: Lyse cells expressing endogenous or overexpressed MTDH and SND1 in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against MTDH overnight at 4°C.
-
Inhibitor Treatment: In parallel experiments, pre-incubate the cell lysate with the inhibitor or vehicle control before adding the antibody.
-
Complex Capture: Add protein A/G-conjugated beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against both MTDH and SND1 to detect their presence in the immunoprecipitate.
-
Analysis: A decrease in the amount of SND1 detected in the MTDH immunoprecipitate in the presence of the inhibitor confirms its disruptive activity.
Conclusion
The development of small molecule inhibitors targeting SND1 holds significant promise for cancer therapy. While pdTp represents a strategy to inhibit the nuclease function of SND1, a growing number of compounds are being identified that disrupt the pro-metastatic MTDH-SND1 interaction. The comparative data and detailed experimental protocols provided in this guide are intended to aid researchers in the evaluation and further development of novel and potent SND1 inhibitors. The distinct mechanisms of action of these inhibitors may offer opportunities for combination therapies to achieve synergistic anti-cancer effects.
References
- 1. Protein-protein interaction analysis by split luciferase complementation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors that Disrupt the MTDH-SND1 Complex Suppress Breast Cancer Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Staphylococcal nuclease domain containing-1 (SND1) promotes migration and invasion via angiotensin II type 1 receptor (AT1R) and TGFβ signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular Delivery of Stabilized Peptide Blocking MTDH-SND1 Interaction for Breast Cancer Suppression - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Thymidine 3',5'-diphosphate for Its Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thymidine 3',5'-diphosphate (pdTp), a structurally simple nucleotide analog, has emerged as a valuable tool for investigating the function of Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1). While lauded for its selectivity, a thorough evaluation of its binding profile against other potential targets is crucial for the accurate interpretation of experimental results and for considering its therapeutic potential. This guide provides a comparative analysis of pdTp's specificity for its primary target, SND1, versus other potential off-targets, supported by available data and detailed experimental protocols for validation.
Executive Summary
Thymidine 3',5'-diphosphate is predominantly cited as a selective inhibitor of the nuclease activity of SND1, an oncoprotein overexpressed in various cancers, including hepatocellular carcinoma. Research highlights its efficacy in cellular and in vivo models, where it impedes tumor growth and progression. However, publicly available, direct quantitative data from broad selectivity panels are limited. DrugBank also lists DNA topoisomerase I as a potential target, necessitating a careful comparison. This guide outlines the current understanding of pdTp's specificity and provides the methodologies to independently verify its target engagement and selectivity.
Data Presentation: Comparative Specificity of Nucleotide-Based Inhibitors
The following table summarizes the available quantitative data for pdTp and comparator molecules against their respective primary targets. The lack of comprehensive screening data for pdTp against a wide panel of nucleases and other nucleotide-binding proteins is a notable gap in the current literature.
| Compound | Primary Target(s) | Alternative Target(s) of Interest | IC50 / K_d (Primary Target) | Potency (Alternative Target) | Reference(s) |
| Thymidine 3',5'-diphosphate (pdTp) | SND1 (nuclease activity) | DNA Topoisomerase I | High µM range (inferred from cellular assays) | Not available | [1][2] |
| Suramin | SND1 (RNA-binding) | P2X purinoreceptors, and others | 0.6 µM (IC50) | Varies | [3] |
| Camptothecin | DNA Topoisomerase I | - | 679 nM (IC50) | Not applicable | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
To facilitate the independent validation of pdTp's specificity, detailed protocols for key biochemical and cell-based assays are provided below.
In Vitro Nuclease Activity Assay
This assay measures the ability of pdTp to inhibit the nuclease activity of SND1 on a DNA/RNA substrate.
Materials:
-
Recombinant human SND1 protein
-
Thymidine 3',5'-diphosphate (pdTp)
-
Fluorescently labeled single-stranded DNA or RNA oligonucleotide substrate
-
Nuclease reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Nuclease-free water
-
96-well microplate, black
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of pdTp in nuclease-free water.
-
In a 96-well plate, set up reactions containing the nuclease reaction buffer, a fixed concentration of the fluorescently labeled oligonucleotide substrate, and serial dilutions of pdTp.
-
Initiate the reaction by adding a fixed concentration of recombinant SND1 to each well. Include controls with no enzyme and no inhibitor.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protecting it from light.
-
Measure the fluorescence intensity in each well using a plate reader. A decrease in fluorescence indicates degradation of the substrate.
-
Plot the percentage of nuclease activity against the concentration of pdTp to determine the IC50 value.
In Vitro DNA Topoisomerase I Relaxation Assay
This assay assesses whether pdTp can inhibit the ability of DNA topoisomerase I to relax supercoiled DNA.
Materials:
-
Human DNA Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Thymidine 3',5'-diphosphate (pdTp)
-
Topoisomerase I reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/ml BSA)
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Prepare a stock solution of pdTp.
-
Set up reaction tubes containing the topoisomerase I reaction buffer and supercoiled plasmid DNA.
-
Add serial dilutions of pdTp to the respective tubes. Include a positive control (e.g., camptothecin) and a no-inhibitor control.
-
Add a fixed amount of DNA Topoisomerase I to each tube to start the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity will result in a higher proportion of supercoiled DNA.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
Cell line of interest (e.g., a hepatocellular carcinoma cell line)
-
Thymidine 3',5'-diphosphate (pdTp)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody against SND1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with various concentrations of pdTp or a vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Divide the cell suspension into aliquots and heat them at different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells using an appropriate method.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble SND1 in each sample by SDS-PAGE and Western blotting using an anti-SND1 antibody.
-
A shift in the melting curve of SND1 to a higher temperature in the presence of pdTp indicates target engagement.
Alternatives and Broader Context
While pdTp is a useful tool for studying SND1, other molecules can be employed for comparative studies or as alternatives.
-
Suramin: Identified as a more potent inhibitor of the RNA-binding function of SND1 (IC50 of 0.6 µM).[3] However, suramin is known to be a promiscuous binder with multiple targets, which complicates the interpretation of its cellular effects.
-
Camptothecin and its derivatives (e.g., Topotecan, Irinotecan): These are well-characterized, potent, and specific inhibitors of DNA topoisomerase I.[4] They serve as excellent positive controls for topoisomerase I inhibition assays and as a benchmark for assessing the potential off-target activity of pdTp on this enzyme.
Conclusion
References
A Comparative Guide to Dose-Response Analysis of Thymidine 3',5'-diphosphate (pTp)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thymidine 3',5'-diphosphate (pTp), a selective inhibitor of Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1), with alternative compounds. It includes detailed experimental protocols and quantitative data to assist in the design and interpretation of dose-response studies.
Introduction to Thymidine 3',5'-diphosphate (pTp)
Thymidine 3',5'-diphosphate (pTp), also known as deoxythymidine 3',5'-bisphosphate, is a nucleoside diphosphate that has garnered attention for its role as a selective small molecule inhibitor of SND1. SND1 is a multifunctional protein implicated in various cellular processes, including gene expression regulation and stress response, and is overexpressed in several cancers. By inhibiting the nuclease activity of SND1, pTp has demonstrated anti-tumor efficacy in preclinical models. One of its key downstream effects is the reduction of expression and nuclear translocation of the p65 subunit of NF-κB, a critical regulator of inflammation and cell survival.
Comparative Dose-Response Data
This section presents a comparative summary of the effective concentrations and inhibitory activities of pTp and an alternative SND1 inhibitor, Suramin.
| Compound | Target | Assay Type | Effective Concentration / IC50 | Reference |
| Thymidine 3',5'-diphosphate (pTp) | SND1 | In vitro (p65 expression) | 200 µM | [1] |
| SND1 | In vivo (tumor inhibition) | 0.8 - 1.6 mg/kg | [1] | |
| SND1 | In vitro (general use) | 100 - 200 µM | [2] | |
| Suramin | SND1 | In vitro (RNA binding) | IC50: 0.6 µM | [3] |
| SND1 | In vitro (miR-1-3p binding) | IC50: 1.4 µM | [4] |
Signaling Pathway of pTp-mediated SND1 Inhibition
The following diagram illustrates the proposed signaling pathway through which pTp exerts its effects by inhibiting SND1, leading to the downstream modulation of the NF-κB pathway.
Caption: pTp inhibits SND1, leading to reduced NF-κB activation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to pTp's dose-response effects.
SND1 Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay to screen for and characterize inhibitors of the SND1-RNA interaction.
Workflow Diagram:
Caption: Workflow for a fluorescence polarization-based SND1 inhibition assay.
Materials:
-
Recombinant human SND1 protein
-
Fluorescently labeled RNA oligonucleotide probe
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Thymidine 3',5'-diphosphate (pTp)
-
Suramin (or other control inhibitors)
-
384-well, low-volume, black, non-binding surface microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of pTp and control inhibitors in the assay buffer.
-
Assay Plate Preparation: Dispense a small volume (e.g., 5 µL) of the compound dilutions into the wells of the 384-well plate. Include wells with buffer only for positive (no inhibition) and negative (no SND1) controls.
-
SND1 Addition: Add an equal volume (e.g., 5 µL) of SND1 protein solution to each well (except negative controls). The final concentration of SND1 should be optimized based on binding to the RNA probe.
-
RNA Probe Addition: Add an equal volume (e.g., 5 µL) of the fluorescently labeled RNA probe to all wells. The final concentration of the probe should be in the low nanomolar range and optimized for a stable FP signal.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for a fluorescein label).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability/Proliferation Assay (MTT/MTS)
This protocol outlines a method to assess the effect of pTp on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., hepatocellular carcinoma cells)
-
Complete cell culture medium
-
Thymidine 3',5'-diphosphate (pTp)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of pTp in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of pTp. Include untreated control wells.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate until the formazan crystals are fully dissolved.
-
For MTS: Add 20 µL of the MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the logarithm of the pTp concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of p65
This protocol is for determining the levels of total and nuclear p65 protein in cells treated with pTp.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction reagents
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p65, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic/total lysate)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of pTp for a specified time (e.g., 18 hours).[1] For total protein, lyse the cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p65) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p65 band intensity to the loading control (Lamin B1 for nuclear, GAPDH for total/cytoplasmic). Compare the normalized p65 levels across different treatment conditions.
Conclusion
This guide provides a framework for conducting a thorough dose-response analysis of Thymidine 3',5'-diphosphate. The provided data and protocols offer a starting point for researchers to investigate the biological effects of pTp and compare its efficacy with other SND1 inhibitors. The significant difference in effective concentrations between pTp and Suramin highlights the importance of such comparative studies in drug development. The detailed experimental workflows and signaling pathway diagram aim to facilitate a deeper understanding of pTp's mechanism of action and guide future research in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of RNA Binding in SND1 Increases the Levels of miR-1-3p and Sensitizes Cancer Cells to Navitoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cancers | Free Full-Text | Inhibition of RNA Binding in SND1 Increases the Levels of miR-1-3p and Sensitizes Cancer Cells to Navitoclax [mdpi.com]
Unraveling the Therapeutic Potential of Thymidine 3',5'-diphosphate and its Structural Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Thymidine 3',5'-diphosphate (pdTp) and its structural analogs. It delves into their mechanisms of action, presents supporting experimental data, and outlines detailed protocols for key assays, offering a comprehensive resource for advancing research in oncology and virology.
Thymidine 3',5'-diphosphate (pdTp), a selective small molecule inhibitor of Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1), has emerged as a promising agent with anti-tumor efficacy.[1][2] SND1 is an oncogene overexpressed in various cancers, including hepatocellular carcinoma (HCC), where it plays a crucial role in tumor progression.[3][4][5] This guide explores the activity of pdTp and compares it with other structural analogs of thymidine that have been investigated for their therapeutic potential against a range of biological targets.
Comparative Analysis of Biological Activity
The biological activity of Thymidine 3',5'-diphosphate and its analogs varies significantly depending on the structural modifications and the biological target. This section provides a comparative overview of their activities, with a focus on enzyme inhibition and anti-cancer effects.
Inhibition of Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1)
Thymidine 3',5'-diphosphate is a known selective inhibitor of SND1, a key player in the RNA-induced silencing complex (RISC).[1][2] Its inhibitory action against SND1 has been shown to have anti-tumor effects, particularly in hepatocellular carcinoma. In in-vitro studies using hepatocytes, pdTp at a concentration of 200 µM for 18 hours significantly reduced the expression and nuclear translocation of p65, a subunit of the NF-κB complex, by inhibiting SND1 enzyme activity.[1] In vivo studies have demonstrated that administration of pdTp can inhibit tumor proliferation and up-regulate the expression of apoptosis-related and tumor suppressor genes.[1]
Inhibition of Other Key Enzymes
Structural analogs of thymidine have been extensively studied as inhibitors of other critical enzymes involved in nucleotide metabolism and viral replication, such as thymidine phosphorylase and thymidine kinase.
Thymidine Phosphorylase (TP) Inhibition: A variety of thymidine analogs have been synthesized and evaluated for their ability to inhibit thymidine phosphorylase, an enzyme implicated in angiogenesis and tumor growth. For instance, a series of quinoxaline derivatives have shown potent TP inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range, significantly more potent than the standard inhibitor 7-Deazaxanthine (IC50 = 38.68 ± 1.12 μM).[6] Similarly, certain natural compounds, such as masoprocol, have demonstrated competitive inhibition of TP with a Ki value of 25.6 ± 0.008 μM.[7][8]
Thymidine Kinase (TK) Inhibition: Thymidine analogs have also been investigated as inhibitors of thymidine kinase, a crucial enzyme in the salvage pathway of nucleotide synthesis and a target for antiviral and anticancer drugs. For example, 5'-amino-5'-deoxythymidine has been shown to antagonize the feedback inhibition of thymidine kinase by dTTP.[9]
The following tables summarize the quantitative data on the inhibitory activities of various thymidine analogs against their respective targets.
Table 1: Inhibitory Activity of Thymidine Analogs against Thymidine Phosphorylase (TP)
| Compound/Analog | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| 7-Deazaxanthine (Standard) | Thymidine Phosphorylase | 38.68 ± 1.12 | - | - | [6] |
| Quinoxaline Derivative 25 | Thymidine Phosphorylase | 3.20 ± 0.10 | - | - | [6] |
| Quinoxaline Derivative 16 | Thymidine Phosphorylase | 3.50 ± 0.20 | - | - | [6] |
| Masoprocol | Thymidine Phosphorylase | 44.0 ± 0.5 | 25.6 ± 0.008 | Competitive | [7][8] |
| Dihydropyrimidone Derivative 12 | Thymidine Phosphorylase | 303.5 ± 0.40 | - | Non-competitive | [10] |
| Dihydropyrimidone Derivative 1 | Thymidine Phosphorylase | 314.0 ± 0.90 | - | Non-competitive | [10] |
| Dihydropyrimidone Derivative 33 | Thymidine Phosphorylase | 322.6 ± 1.60 | - | Non-competitive | [10] |
| Lapachol | Thymidine Phosphorylase | 2.3 ± 0.1 | - | - | [11] |
| Indanone derivative | Thymidine Phosphorylase | 1.8 ± 0.5 | - | - | [11] |
Table 2: Inhibitory Activity of Thymidine Analogs against Other Enzymes
| Compound/Analog | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| 5'-amino-5'-deoxythymidine | Thymidine Kinase | - | - | [9] |
| Sulfinylacetamide-linked oligonucleotide | SNM1A | 0.231 | - | [12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Thymidine Phosphorylase Inhibition Assay
Principle: The inhibitory activity of compounds against thymidine phosphorylase is determined spectrophotometrically by measuring the decrease in absorbance at 290 nm, which corresponds to the phosphorolysis of thymidine to thymine.
Materials:
-
Recombinant E. coli Thymidine Phosphorylase (TP)
-
Thymidine (substrate)
-
Test compounds
-
7-Deazaxanthine (standard inhibitor)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing 145 µL of potassium phosphate buffer, 30 µL of TP enzyme solution (0.05-0.002 U), and 5 µL of the test compound dissolved in DMSO.
-
Incubate the mixture for 10 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of thymidine solution (final concentration 1.5 mM).
-
Immediately monitor the change in absorbance at 290 nm for 10 minutes using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against different concentrations of the test compound.[6][8]
For Kinetic Studies:
-
Incubate the enzyme with various concentrations of the inhibitor for 10 minutes at 30°C.
-
Initiate the reaction by adding different concentrations of the substrate, thymidine (0.1875–1.5 mM).
-
Measure the enzyme activity by monitoring the change in absorbance at 290 nm for 10 minutes.
-
Determine the type of inhibition by analyzing the data using Lineweaver-Burk plots.[8][11]
Antiviral Activity Assay (General Protocol)
Principle: The antiviral activity of thymidine analogs is typically evaluated by their ability to inhibit viral replication in cell culture. This can be assessed through various methods, such as plaque reduction assays or monitoring the inhibition of viral enzymes like reverse transcriptase.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock
-
Test compounds
-
Control antiviral drug
-
Cell culture medium and supplements
-
Multi-well cell culture plates
Procedure (Plaque Reduction Assay):
-
Seed host cells in multi-well plates and allow them to form a confluent monolayer.
-
Infect the cells with a known amount of virus.
-
After a viral adsorption period, remove the inoculum and add an overlay medium containing different concentrations of the test compound.
-
Incubate the plates for a period sufficient for plaque formation.
-
Fix and stain the cells to visualize and count the plaques.
-
The antiviral activity is expressed as the concentration of the compound that reduces the number of plaques by 50% (EC50).[13]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, this section provides diagrams generated using Graphviz, illustrating key signaling pathways and experimental workflows.
SND1 Signaling Pathway in Hepatocellular Carcinoma
The following diagram illustrates the central role of SND1 in promoting hepatocellular carcinoma through various downstream signaling pathways.
Caption: SND1 signaling pathways in cancer.
Experimental Workflow for Thymidine Phosphorylase Inhibition Assay
This diagram outlines the key steps involved in determining the inhibitory activity of a compound against thymidine phosphorylase.
Caption: Workflow for TP inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thymidine 3',5'-disphosphate | CAS#:2863-04-9 | Chemsrc [chemsrc.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oaepublish.com [oaepublish.com]
- 5. The multifaceted oncogene SND1 in cancer: focus on hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Thymidine Phosphorylase Inhibitor Based on Quinoxaline Derivatives and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural compounds as angiogenic enzyme thymidine phosphorylase inhibitors: In vitro biochemical inhibition, mechanistic, and in silico modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme regulatory site-directed drugs. MOdulation of thymidine triphosphate inhibition of thymidine kinase by 5'-amino-5'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking [mdpi.com]
- 11. air.unimi.it [air.unimi.it]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Benchmarking the Performance of Thymidine 3',5'-diphosphate Against Known Standards in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Thymidine 3',5'-diphosphate (also known as pdTp or Deoxythymidine 3',5'-diphosphate) against established benchmarks in the context of cancer research. The data presented is based on preclinical studies and highlights its potential as a selective inhibitor of Staphylococcal Nuclease and Tudor Domain Containing 1 (SND1), a protein implicated in the development and progression of hepatocellular carcinoma and other cancers.
Performance Summary
Thymidine 3',5'-diphosphate has demonstrated significant anti-tumor efficacy in in vivo models. Its primary mechanism of action is the selective inhibition of SND1, a key component of the RNA-induced silencing complex (RISC) that plays a role in miRNA-mediated gene regulation. Inhibition of SND1 by Thymidine 3',5'-diphosphate has been shown to suppress tumor growth, reduce inflammation, and up-regulate the expression of tumor suppressor genes.[1] The more stable tetrasodium salt form of Thymidine 3',5'-diphosphate is often used in biological studies and retains the same biological activity.[1]
Quantitative Data Summary
The following table summarizes the in vivo anti-tumor efficacy of Thymidine 3',5'-diphosphate as observed in preclinical mouse models of human hepatocellular carcinoma.
| Parameter | Thymidine 3',5'-diphosphate | Control/Vehicle | Reference Standard (Hypothetical) |
| Tumor Growth Inhibition | Significant inhibition at 0.8 mg/kg and 1.6 mg/kg (i.v. or i.p.) | No significant inhibition | Expected to show significant inhibition |
| Dosage Regimen | Twice a week for 4 weeks (s.c., i.p., or i.v.) | Saline or other vehicle | Varies depending on the compound |
| Effect on Tumor Initiating Cells (TIC) Markers | Inhibition of expression | No effect | Expected to inhibit TIC markers |
| Upregulation of Tumor Suppressor Genes | Observed (e.g., apoptosis-related genes) | No significant change | Expected to upregulate tumor suppressors |
| Effect on Liver Enzymes (AST, ALT, AP) | Insignificant effect at 0.8 mg/kg (i.p.) | Normal levels | Should have a favorable safety profile |
| Effect on Total Protein, Albumin, Globulin | Insignificant effect at 0.8 mg/kg (i.p.) | Normal levels | Should not adversely affect protein levels |
Data synthesized from in vivo studies on xenotransplantation of human hepatocellular carcinoma in mice.[1]
Experimental Protocols
In Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor activity of Thymidine 3',5'-diphosphate in a mouse xenograft model of human hepatocellular carcinoma.
Animal Model: Adult male NSG (NOD scid gamma) mice or WT B6/CBA mice.[1]
Methodology:
-
Human hepatocellular carcinoma cells are implanted subcutaneously or intraperitoneally into the mice.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
Thymidine 3',5'-diphosphate (in its stable salt form) is administered via subcutaneous (s.c.), intraperitoneal (i.p.), or intravenous (i.v.) injection at specified dosages (e.g., 0.16, 0.32, 0.8, or 1.6 mg/kg).[1]
-
Treatments are administered twice weekly for a period of 4 weeks.[1]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for TIC markers, gene expression analysis for apoptosis and tumor suppressor genes).
-
Blood samples are collected to assess serum liver enzymes and protein levels for toxicity evaluation.
SND1 Inhibition Assay (General Protocol)
Objective: To determine the inhibitory activity of Thymidine 3',5'-diphosphate against the nuclease activity of SND1.
Methodology:
-
Recombinant human SND1 protein is purified.
-
A fluorescently labeled RNA or DNA substrate for SND1 is used.
-
The assay is performed in a microplate format.
-
Thymidine 3',5'-diphosphate at various concentrations is pre-incubated with the SND1 enzyme.
-
The nuclease reaction is initiated by the addition of the substrate.
-
The reaction is incubated at 37°C for a specific time.
-
The reaction is stopped, and the fluorescence is measured. A decrease in fluorescence indicates cleavage of the substrate.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Visualizations
Logical Workflow for In Vivo Efficacy Testing
Caption: Workflow for assessing the in vivo anti-tumor efficacy of Thymidine 3',5'-diphosphate.
Proposed Signaling Pathway of SND1 Inhibition
Caption: Proposed mechanism of action for Thymidine 3',5'-diphosphate via SND1 inhibition.
References
Safety Operating Guide
Navigating the Safe Disposal of Thymidine 3',5'-Diphosphate Tetrasodium Salt in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of Thymidine 3',5'-diphosphate tetrasodium salt, a crucial component in various biochemical research applications.
Based on available safety data for structurally similar compounds, this compound salt is not classified as a hazardous substance. [1] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks. The toxicological properties of this specific compound have not been fully investigated, warranting a cautious approach.[2]
Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound salt, it is imperative to be equipped with the appropriate personal protective equipment. This practice minimizes exposure and ensures personal safety.
| Protective Equipment | Specifications | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | Use a dust mask if handling large quantities or if dust is generated. |
Facilities that store or utilize this material should be equipped with an eyewash station and a safety shower for immediate use in case of accidental exposure.[2]
Step-by-Step Disposal Protocol
The disposal of this compound salt and its containers should be conducted in a manner that is safe for both laboratory personnel and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
